molecular formula C11H19ClN2 B145706 2-Amino-5-(diethylamino)toluene Monohydrochloride CAS No. 2051-79-8

2-Amino-5-(diethylamino)toluene Monohydrochloride

Cat. No.: B145706
CAS No.: 2051-79-8
M. Wt: 214.73 g/mol
InChI Key: MPLZNPZPPXERDA-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)toluene Monohydrochloride is a useful research compound. Its molecular formula is C11H19ClN2 and its molecular weight is 214.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride
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InChI

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H
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InChI Key

MPLZNPZPPXERDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C.Cl
Source PubChem
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Molecular Formula

C11H19ClN2
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Related CAS

54749-07-4, 2051-79-8, 148-71-0 (Parent)
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2)
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Record name 4-Diethylamino-o-toluidine hydrochloride
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DSSTOX Substance ID

DTXSID1038799
Record name 2-Amino-5-(diethylamino)toluene monohydrochloride
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Molecular Weight

214.73 g/mol
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Physical Description

White odorless crystalline solid; [Kodak MSDS]
Record name CD-2
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CAS No.

24828-38-4, 2051-79-8
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?)
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Record name 4-Diethylamino-o-toluidine hydrochloride
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Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
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Record name 2-Amino-5-(diethylamino)toluene monohydrochloride
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Record name N5,N5-diethyltoluene-2,5-diamine monohydrochloride
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Record name 4-diethylamino-o-toluidine hydrochloride
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Record name N,N-DIETHYLTOLUENE-2,5-DIAMINE HYDROCHLORIDE
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Foundational & Exploratory

2-Amino-5-(diethylamino)toluene Monohydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of significant interest in various industrial and research applications. This document consolidates available data on its identity, physicochemical characteristics, and spectral information. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and details its mechanism of action in its principal application as a color developing agent. The information is presented to support researchers, scientists, and professionals in drug development and other relevant fields.

Introduction

This compound, also known by several synonyms including 4-(Diethylamino)-o-toluidine Monohydrochloride and Color Developer 2 (CD-2), is an aromatic amine salt.[1][2] Its primary application is in the field of photography as a color developing agent, where it plays a crucial role in the chromogenic process to form dye molecules.[1] It is also utilized as an intermediate in the synthesis of dyes and pigments for textiles, leather, and paper, as well as in the formulation of hair dyes.[3] This guide aims to provide a detailed repository of its chemical properties and associated methodologies for laboratory and research purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identification
PropertyValue
IUPAC Name 4-(N,N-diethyl)-2-methylbenzene-1,4-diamine monohydrochloride
Synonyms 2-Amino-5-(diethylamino)toluene HCl, 4-(Diethylamino)-o-toluidine Monohydrochloride, 2-Methyl-4-(diethylamino)aniline Monohydrochloride, Color Developer CD-2[1][2][3][4]
CAS Number 2051-79-8[1]
Molecular Formula C₁₁H₁₈N₂·HCl[2]
Molecular Weight 214.74 g/mol [2]
Chemical Structure Chemical Structure of this compound
Table 2: Physicochemical Properties
PropertyValue
Appearance White to brown crystalline powder[2][3]
Melting Point 250 °C (decomposition)[3][5]
Solubility Soluble in water[3][5]
Purity >98.0% (HPLC)[2]
Storage Room temperature, in a cool, dark place, under an inert gas[3]

Experimental Protocols

Synthesis

A plausible synthesis route for 2-Amino-5-(diethylamino)toluene involves the nitrosation of N,N-diethyl-m-toluidine followed by reduction of the resulting nitroso compound. The free base is then converted to the monohydrochloride salt. A patented method for a similar compound involves catalytic hydrogenation.[6]

Representative Protocol:

  • Nitrosation: Dissolve N,N-diethyl-m-toluidine in an appropriate solvent and cool the mixture. Add a nitrosating agent (e.g., sodium nitrite in acidic solution) dropwise while maintaining a low temperature to form N,N-diethyl-3-methyl-4-nitrosoaniline.

  • Reduction: The crude nitroso compound is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, reduction can be achieved using a metal in acidic solution, such as zinc powder in hydrochloric acid.[8][9]

  • Salt Formation: After the reduction is complete, the resulting free base, 2-Amino-5-(diethylamino)toluene, is isolated. To obtain the monohydrochloride salt, the free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid.[6][8] The salt typically precipitates from the solution and can be collected by filtration.

Purification

Purification of the final product is crucial to achieve the desired purity. Recrystallization is a common method for purifying crystalline solids like this compound. For the free base form, which may be an oil, short path distillation is a potential purification method before conversion to the salt.[10]

Representative Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are potential candidates.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can enhance the yield.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is typically suitable for aromatic amines.

Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280-300 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the purity of the sample.

3.3.2. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for qualitative identification and quantitative analysis. The spectrum is typically recorded in a suitable solvent like water or ethanol. Aromatic amines generally exhibit characteristic absorption bands in the UV region.

Representative UV-Vis Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water or ethanol).

  • Measurement: Record the absorbance spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum will provide information on the number and types of protons and their connectivity in the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like D₂O or DMSO-d₆):

  • Signals corresponding to the aromatic protons on the benzene ring.

  • A singlet for the methyl group protons.

  • A quartet and a triplet for the ethyl group protons of the diethylamino substituent.

  • Signals for the amine protons, which may be broad and exchangeable.

3.3.4. Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for this compound.[11] Key expected vibrational frequencies include N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.

Mechanism of Action in Color Photography

This compound, as CD-2, is a key component in the chromogenic development of photographic film and paper. The process involves the reduction of exposed silver halide crystals and the subsequent formation of colored dyes.

The fundamental steps are:

  • Development: In an alkaline developer solution, the developing agent (CD-2) donates electrons to reduce the silver ions in the exposed silver halide grains to metallic silver, forming a negative silver image.

  • Oxidation: In this process, the CD-2 molecule is oxidized to a reactive quinonediimine intermediate.

  • Dye Coupling: This oxidized form of the developing agent then diffuses a short distance and reacts with a color coupler molecule embedded in the photographic emulsion. This coupling reaction forms a stable cyan, magenta, or yellow dye molecule, depending on the specific coupler present in that emulsion layer.

  • Bleaching and Fixing: After development, the metallic silver and any remaining unexposed silver halide are removed in subsequent bleaching and fixing steps, leaving only the dye image.

Visualizations

Workflow for Purity Analysis by HPLC

hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H chromogenic_development cluster_exposure Light Exposure cluster_development Chemical Development cluster_final Final Image Light Light AgX Silver Halide Crystal Light->AgX LatentImage Latent Image Formation AgX->LatentImage CD2 CD-2 (Developer) LatentImage->CD2 reduction LatentImage->CD2 Silver Metallic Silver LatentImage->Silver Oxidized_CD2 Oxidized CD-2 CD2->Oxidized_CD2 oxidation CD2->Oxidized_CD2 Coupler Color Coupler Oxidized_CD2->Coupler coupling reaction Oxidized_CD2->Coupler FinalImage Color Dye Image Silver->FinalImage (removed) Dye Dye Molecule Coupler->Dye Dye->FinalImage

References

An In-depth Technical Guide to the Physical Characteristics of 4-(Diethylamino)-o-toluidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Diethylamino)-o-toluidine, also known as N¹,N¹-Diethyl-2-methylbenzene-1,4-diamine, is a chemical intermediate.[1] It finds applications in the manufacturing of dyes and pigments and as an ingredient in photographic developing solutions.[1] The compound is typically handled as its monohydrochloride salt to improve stability and handling characteristics. This guide provides a summary of its known physical and chemical properties.

Core Physical and Chemical Data

The following table summarizes the key quantitative data for 4-(Diethylamino)-o-toluidine and its monohydrochloride salt. Data for the free base is provided for reference, as it is more commonly reported.

Property4-(Diethylamino)-o-toluidine (Free Base)4-(Diethylamino)-o-toluidine MonohydrochlorideData Source(s)
CAS Number 148-71-0Not explicitly assigned; base CAS is used.[1][2][3]
Molecular Formula C₁₁H₁₈N₂C₁₁H₁₉ClN₂[1][2]
Molecular Weight 178.27 g/mol 214.74 g/mol [1][2]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point 300.3°C at 760 mmHgData not available[1][2][4]
Density 0.995 g/cm³Data not available[1]
Vapor Pressure 0.00113 mmHg at 25°CData not available[1][2]
Flash Point 122°CData not available[1][2]
Solubility Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the characterization of 4-(Diethylamino)-o-toluidine Monohydrochloride are not publicly documented. The following are generalized, standard methodologies that would be employed for such a characterization.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology (Capillary Method):

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point.

    • The procedure is repeated two to three times for accuracy.

Solubility Assessment
  • Objective: To determine the solubility of the compound in various solvents.

  • Methodology (Equilibrium Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The process is repeated for each solvent of interest.

Structural Confirmation (NMR Spectroscopy)
  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

    • The solution is transferred to an NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer (e.g., 400 MHz).

    • The chemical shifts, integration values, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.

Visualizations

The following diagrams illustrate a general workflow for physical characterization and the logical process for compound identification.

G cluster_start Sample Preparation cluster_analysis Physical & Structural Analysis cluster_data Data Compilation start Obtain Dry, Pure Compound Sample mp Melting Point Determination start->mp sol Solubility Assessment start->sol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms report Compile Data in Technical Report mp->report sol->report nmr->report ms->report

Workflow for Physical Characterization of a Chemical Compound.

G cluster_input Experimental Data cluster_process Analysis cluster_output Conclusion mol_weight Molecular Weight (from MS) propose Propose Structure mol_weight->propose nmr_data Proton & Carbon NMR (Structure Fragments) nmr_data->propose confirm Structure Confirmed: C₁₁H₁₉ClN₂ propose->confirm Data Match?

Logical Relationship for Compound Structure Identification.

References

In-Depth Technical Guide: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride (CAS 2051-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2051-79-8, identified as 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride. This document details its chemical structure, molecular formula, physicochemical properties, synthesis protocols, and analytical methodologies.

Compound Identification and Structure

The compound associated with CAS number 2051-79-8 is 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride. It is also commonly known by other names such as CD-2, N4,N4-Diethyl-2-methyl-1,4-phenylenediamine monohydrochloride, and 2-Amino-5-(diethylamino)toluene monohydrochloride.[1][2][3][4]

Molecular Formula: C₁₁H₁₈N₂·HCl or C₁₁H₁₉ClN₂[1][5]

Chemical Structure:

cluster_0 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride C11H19ClN2

Caption: Chemical structure of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound.

PropertyValueReference
Molecular Weight 214.73 g/mol [1][6]
Appearance White to grey-white crystalline powder[1][7]
Melting Point 250 °C (decomposes)[1][6]
Boiling Point 300.3 °C at 760 mmHg[1][6]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[1][6]
Storage Temperature Room temperature, under an inert atmosphere.[1][4]

Experimental Protocols

Synthesis of N,N-Diethyl-p-phenylenediamine

A common method for the synthesis of the free base, N,N-Diethyl-p-phenylenediamine, which can then be converted to its hydrochloride salt, involves a nitrosation reaction followed by reduction.[6][8]

Workflow for Synthesis:

G A Start: Diethylaniline, Water, Concentrated HCl B Cool to 0-10°C A->B C Add Sodium Nitrite Solution B->C D Isothermal Reaction (2.5-3 hours) C->D E Formation of p-nitroso-N,N-diethylaniline D->E F Reduction with Zinc Powder E->F G Purification: Basification and Distillation F->G H Product: N,N-diethyl-1,4-phenylenediamine G->H I Salification with HCl H->I J Final Product: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride I->J

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol:

  • Nitrosation: In a suitable reaction vessel, diethylaniline is mixed with water and concentrated hydrochloric acid. The mixture is then cooled to a temperature between 0 and 10 °C.[6]

  • A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature. The reaction is stirred for 2.5 to 3 hours to yield p-nitroso-N,N-diethylaniline.[8]

  • Reduction: The p-nitroso intermediate is then reduced. To a mixture of water and concentrated hydrochloric acid, zinc powder is added portion-wise while stirring. The nitrosated compound is then added, and the reaction is allowed to proceed for 1.5 to 2.5 hours at a temperature of 15-20 °C.[6]

  • Purification and Salification: After the reduction is complete, the reaction mixture is made strongly basic by the addition of a sodium hydroxide solution, leading to the separation of an organic layer. This layer is then purified by vacuum distillation, collecting the fraction at 115-116 °C / 5 mmHg to obtain N,N-diethyl-1,4-phenylenediamine.[6] The purified free base is then dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the desired monohydrochloride salt.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

General HPLC Workflow:

G A Sample Preparation (e.g., extraction from product matrix) B Injection into HPLC System A->B C Separation on a Reverse-Phase Column B->C D Mobile Phase Gradient Elution C->D E Detection (e.g., UV-Vis Detector) D->E F Data Acquisition and Analysis E->F G Quantification based on Calibration Curve F->G

Caption: A typical workflow for the HPLC analysis of the target compound.

Methodological Considerations:

  • Sample Preparation: Extraction of the analyte from the sample matrix (e.g., hair dye product) is a critical first step. This may involve dissolution in a suitable solvent followed by filtration.

  • Chromatographic Conditions: A reverse-phase HPLC column is typically used for the separation of such aromatic amines. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in a gradient mode to ensure good separation.

  • Detection: A UV-Vis detector is commonly employed for the detection of aromatic compounds. The wavelength of detection should be set at the absorbance maximum of the compound.

  • Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Applications and Biological Relevance

The primary application of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is as a color developing agent, particularly in the photographic industry (as CD-2) and in the formulation of oxidative hair dyes.[5][7][9] In color photography, after the developing agent reduces a silver halide crystal, the oxidized form of the developer couples with a color coupler to form a dye molecule.[4]

From a toxicological perspective, this compound is known to be a contact allergen and an irritant, particularly in occupational settings such as photography.[7] Cross-reactivity with other dyes has also been reported.[7]

Safety and Handling

4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin sensitization.[2] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Unraveling the Core Mechanism of Color Developer CD-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental mechanism of action of Color Developer 2 (CD-2), a key component in chromogenic photographic development. CD-2, chemically known as 4-(N,N-diethyl)-2-methyl-p-phenylenediamine monohydrochloride, belongs to the p-phenylenediamine class of developing agents. Its primary function is to reduce silver halides in exposed photographic emulsions to metallic silver, and in its oxidized state, to react with color couplers to form stable dyes, thus creating a color image. This document delves into the electrochemical processes, reaction kinetics, and the methodologies used to characterize this critical reaction.

The Fundamental Mechanism of Action

The core function of CD-2 revolves around a redox reaction initiated by the latent image in a photographic emulsion. Silver halide crystals (AgX) that have been exposed to light contain small specks of metallic silver (Ag⁰), which act as catalytic sites.

The development process can be summarized in two primary stages:

  • Reduction of Silver Halide: The CD-2 molecule donates an electron to a silver ion (Ag⁺) in the crystal lattice at the site of the latent image speck. This reduces the silver ion to metallic silver, amplifying the initial latent image.[1] The CD-2 molecule is consequently oxidized.

  • Dye Formation: The oxidized CD-2 molecule, now in a highly reactive state, diffuses a short distance within the emulsion and reacts with a color coupler molecule. This coupling reaction results in the formation of a stable, insoluble dye. The color of the dye (cyan, magenta, or yellow) is determined by the specific structure of the color coupler present in that layer of the photographic film.

The overall process is a cascade, where the initial reduction of a few silver ions in the latent image leads to the development of the entire silver halide grain and the corresponding formation of a much larger dye cloud, effectively amplifying the photographic signal.

The Oxidation Pathway of CD-2

The oxidation of p-phenylenediamine derivatives like CD-2 is a multi-step process that is highly dependent on the pH of the developing solution. The initial step is a one-electron oxidation to form a radical cation, often referred to as a semiquinone-diimine or a Wurster radical. This intermediate is then typically oxidized further in a second one-electron step to form a quinone-diimine.

It is this highly electrophilic quinone-diimine that is the primary species responsible for reacting with the nucleophilic color couplers to form the final dye molecule.

CD2 CD-2 (Reduced Form) 4-(N,N-diethyl)-2-methyl-p-phenylenediamine Oxidized_CD2 Oxidized CD-2 (Quinone-diimine) CD2->Oxidized_CD2 Oxidation (-2e⁻, -2H⁺) AgX Silver Halide Crystal (with Latent Image) Metallic_Silver Metallic Silver (Ag⁰) AgX->Metallic_Silver Reduction Dye Stable Dye Molecule Oxidized_CD2->Dye Coupling Reaction Color_Coupler Color Coupler Color_Coupler->Dye cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare CD-2 Stock Solution C Add CD-2 to Electrolyte A->C B Prepare Buffered Electrolyte B->C D De-aerate Solution C->D E Perform Cyclic Voltammetry Scan D->E F Record Voltammogram E->F G Identify Peak Potentials (Epa, Epc) F->G H Calculate Half-Wave Potential (E½) G->H I Repeat at Different pH H->I

References

2-Amino-5-(diethylamino)toluene Monohydrochloride molecular weight and purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-5-(diethylamino)toluene Monohydrochloride: Molecular Weight and Purity

This technical guide provides a comprehensive overview of the molecular weight and purity of this compound (CAS No. 2051-79-8), a chemical compound used in various industrial and research applications, including as an intermediate in the synthesis of dyes. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueSource(s)
Molecular Formula C₁₁H₁₉ClN₂ or C₁₁H₁₈N₂·HCl[1][2][3][4]
Molecular Weight 214.735 g/mol (NIST) 214.74 g/mol (Commercial Suppliers)[1][2][3][4]
Purity (HPLC) >98.0% or 98-100%[2][4][5]
Purity (UV-VIS) 99-100%[6]
Appearance White to brown powder or crystals[2][4][6]
Melting Point 250 °C (decomposes)[6]
Solubility Soluble in water[7][6]

Experimental Protocols for Purity Determination

The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC). Other methods such as UV-VIS Spectroscopy, Infrared (IR) Spectroscopy, and solubility tests are also employed to ensure the quality of the compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of this compound using reverse-phase HPLC with UV detection.

Objective: To separate and quantify impurities in a sample of this compound to determine its purity.

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other suitable buffer

  • Reference standard of this compound (if available)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate the peaks in the chromatogram.

  • Calculation of Purity:

    • Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Purity Assessment by UV-VIS Spectroscopy

This method can be used as a supplementary technique to confirm the identity and estimate the purity of the compound.

Objective: To measure the absorbance spectrum of the compound and compare it to a reference or expected spectrum.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol).

  • Use a calibrated UV-VIS spectrophotometer to scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).

  • The resulting spectrum should show a maximum absorbance at a characteristic wavelength for the compound. The shape of the spectrum can be compared to a reference standard.

  • Purity can be estimated by comparing the absorbance of the sample at a specific wavelength to that of a known concentration of a pure standard.

Structural Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups in the molecule, thereby verifying its identity.

Objective: To obtain an infrared spectrum of the compound and confirm that it conforms to the expected structure.[5][7][6]

Procedure:

  • The sample (typically in solid form) is prepared as a KBr pellet or a mineral oil mull.

  • The IR spectrum is recorded using an FTIR spectrometer.

  • The positions and shapes of the absorption bands are compared to a reference spectrum or correlated with the expected functional groups of this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the quality control and analysis of a chemical sample like this compound.

G Figure 1: General Workflow for Chemical Purity Analysis cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Qualification A Receive Chemical Sample B Log Sample and Assign ID A->B C Visual Inspection (Appearance, Color) B->C D Prepare Sample for Analysis C->D E HPLC Analysis (Purity Assay) D->E F UV-VIS Spectroscopy (Identity/Purity) D->F G IR Spectroscopy (Structural Confirmation) D->G H Analyze and Process Data E->H F->H G->H I Compare Results to Specifications H->I J Qualify or Reject Batch I->J K Generate Certificate of Analysis (CoA) J->K L Release for Use J->L Qualified M Further Investigation J->M Rejected

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a feasible synthesis pathway for 2-Amino-5-(diethylamino)toluene Monohydrochloride, a compound of interest in various chemical and pharmaceutical research areas. The synthesis involves a two-step process commencing with the nitrosation of N,N-diethyl-o-toluidine, followed by the reduction of the resulting intermediate to the desired amine, which is subsequently converted to its stable monohydrochloride salt.

This guide presents a representative experimental protocol derived from established chemical literature for analogous transformations. All quantitative data, such as molar equivalents and potential yields, are summarized in structured tables for clarity. Furthermore, the synthesis pathway and experimental workflow are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the process.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the electrophilic substitution of a nitroso group onto the aromatic ring of N,N-diethyl-o-toluidine. This is followed by the reduction of the nitroso intermediate to the corresponding primary amine. The final product is then isolated as its monohydrochloride salt to enhance stability.

Synthesis_Pathway reactant N,N-diethyl-o-toluidine intermediate N,N-diethyl-3-methyl-4-nitrosoaniline reactant->intermediate  NaNO₂, HCl (aq)    Nitrosation   product_base 2-Amino-5-(diethylamino)toluene (Free Base) intermediate->product_base  Reducing Agent (e.g., SnCl₂/HCl)    Reduction   final_product 2-Amino-5-(diethylamino)toluene Monohydrochloride product_base->final_product  HCl    Salt Formation  

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Synthesis of N,N-diethyl-3-methyl-4-nitrosoaniline (Intermediate)

This step involves the nitrosation of N,N-diethyl-o-toluidine using sodium nitrite in an acidic medium.

Experimental Workflow:

Nitrosation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve N,N-diethyl-o-toluidine in concentrated HCl cool Cool the solution to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous NaNO₂ solution cool->add_nitrite stir Stir at 0-5 °C for 1-2 hours add_nitrite->stir precipitate Precipitate the nitroso compound stir->precipitate filter Filter the solid precipitate->filter wash Wash with cold water and dilute HCl filter->wash dry Dry the product wash->dry

Caption: Experimental workflow for the nitrosation of N,N-diethyl-o-toluidine.

Methodology:

  • N,N-diethyl-o-toluidine is dissolved in concentrated hydrochloric acid.

  • The solution is cooled to a temperature between 0 and 5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

  • The precipitated N,N-diethyl-3-methyl-4-nitrosoaniline is collected by filtration.

  • The solid is washed with cold water followed by a small amount of cold, dilute hydrochloric acid.

  • The product is then dried under vacuum.

Reagents and Molar Equivalents:

ReagentMolar Mass ( g/mol )Molar Eq.
N,N-diethyl-o-toluidine163.261.0
Sodium Nitrite (NaNO₂)69.001.0-1.1
Hydrochloric Acid (HCl)36.46Excess
Step 2: Synthesis of 2-Amino-5-(diethylamino)toluene (Free Base)

This step involves the reduction of the nitroso intermediate to the corresponding amine. A common method for this transformation is the use of stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.

Methodology:

  • The N,N-diethyl-3-methyl-4-nitrosoaniline intermediate is suspended in concentrated hydrochloric acid.

  • A solution of stannous chloride dihydrate in concentrated hydrochloric acid is added portion-wise, while maintaining the temperature below 30 °C with external cooling.

  • After the addition, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully made alkaline by the addition of a concentrated sodium hydroxide solution, keeping the temperature low.

  • The resulting free amine is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude 2-Amino-5-(diethylamino)toluene.

Reagents and Molar Equivalents:

ReagentMolar Mass ( g/mol )Molar Eq.
N,N-diethyl-3-methyl-4-nitrosoaniline192.261.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.632.0-2.5
Hydrochloric Acid (HCl)36.46Excess
Sodium Hydroxide (NaOH)40.00To pH > 10
Step 3: Formation of this compound

The final step is the conversion of the free amine to its more stable monohydrochloride salt.

Methodology:

  • The crude 2-Amino-5-(diethylamino)toluene is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The monohydrochloride salt precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum.

Reagents:

ReagentNotes
2-Amino-5-(diethylamino)tolueneFrom Step 2
Anhydrous Hydrogen ChlorideCan be used as a gas or a solution in an anhydrous solvent
Anhydrous Solvente.g., Diethyl ether, Isopropanol

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepProductMolar Mass ( g/mol )Theoretical Yield (from 1 mol starting material)Purity (Typical)
1N,N-diethyl-3-methyl-4-nitrosoaniline192.26~173-182 g (90-95%)>95%
22-Amino-5-(diethylamino)toluene178.28~142-160 g (80-90%)>97% (after purification)
3This compound214.74~193-208 g (90-97%)>98%

IV. Conclusion

This technical guide outlines a robust and well-established pathway for the synthesis of this compound. The described nitrosation-reduction sequence is a common strategy for the preparation of aromatic amines. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. Adherence to standard laboratory safety procedures is paramount when handling the reagents and intermediates involved in this process.

2-Amino-5-(diethylamino)toluene Monohydrochloride safety and handling procedures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-(diethylamino)toluene Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for this compound (CAS No: 2051-79-8). Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a research and development setting.

Chemical Identification and Properties

This section outlines the key physical and chemical properties of this compound.

PropertyValue
Synonyms 4-(Diethylamino)-o-toluidine Monohydrochloride, 2-Methyl-4-(diethylamino)aniline Monohydrochloride[1]
CAS Number 2051-79-8[2][3]
Molecular Formula C₁₁H₁₈N₂·HCl[2]
Molecular Weight 214.74 g/mol [2]
Appearance White to brown powder or crystals[2]
Purity >98.0% (T)(HPLC)[2]
Melting Point 250 °C (decomposes)[3]
Storage Temperature Ambient (>5 °C)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[1][4][5]
Serious Eye Irritation 2H319: Causes serious eye irritation[4]
Skin Sensitization 1H317: May cause an allergic skin reaction[1][4][5]
Acute Aquatic Hazard 1H400: Very toxic to aquatic life[4]
Chronic Aquatic Hazard 1H410: Very toxic to aquatic life with long lasting effects[1][4][5]

Signal Word: Danger[4]

Hazard Pictograms:

  • Skull and crossbones (Acute toxicity)

  • Exclamation mark (Eye irritation, Skin sensitization)

  • Environment (Aquatic toxicity)

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

Recommended PPE
PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough time and glove thickness should be considered based on the duration and nature of the handling.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, consider additional protective clothing.[4]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[4]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_use Handling Phase assess_task Assess the Task and Potential Exposure select_ppe Select Appropriate PPE Based on Risk Assessment assess_task->select_ppe Identifies Hazards inspect_ppe Inspect PPE for Damage Before Use select_ppe->inspect_ppe Ensures Effectiveness don_ppe Properly Don PPE inspect_ppe->don_ppe Confirms Integrity handle_chemical Handle this compound don_ppe->handle_chemical Safe Practice doff_ppe Properly Doff and Dispose of Contaminated PPE handle_chemical->doff_ppe Post-Handling

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

  • Spills: In case of a spill, avoid dust generation.[4] Collect spillage and dispose of it as hazardous waste.[1]

Storage
  • Container: Keep in a tightly closed container.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][4]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[4]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Emergency Response Flowchart

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response exposure Exposure Incident assess_situation Assess the Situation (Is it safe to approach?) exposure->assess_situation remove_from_exposure Remove from Exposure Source assess_situation->remove_from_exposure If Exposure evacuate_area Evacuate Immediate Area assess_situation->evacuate_area If Spill spill Spill or Release spill->assess_situation administer_first_aid Administer First Aid (See Table 5.1) remove_from_exposure->administer_first_aid seek_medical_attention Seek Immediate Medical Attention administer_first_aid->seek_medical_attention don_ppe Don Appropriate PPE evacuate_area->don_ppe contain_spill Contain Spill (Prevent spreading) don_ppe->contain_spill cleanup_spill Clean Up Spill (Avoid dust generation) contain_spill->cleanup_spill dispose_waste Dispose of Waste as Hazardous cleanup_spill->dispose_waste

Caption: Flowchart for emergency response to an exposure or spill incident.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Waste Product: This material should be considered hazardous waste. Do not allow it to enter drains or waterways.[4]

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the relationship between hazard identification, risk assessment, and control measures.

Hazard_Mitigation cluster_hazards Hazard Identification cluster_controls Control Measures toxicity Acute Oral Toxicity (H301) risk_assessment Risk Assessment toxicity->risk_assessment sensitization Skin Sensitization (H317) sensitization->risk_assessment eye_irritation Eye Irritation (H319) eye_irritation->risk_assessment aquatic_toxicity Aquatic Toxicity (H410) disposal Proper Waste Disposal aquatic_toxicity->disposal engineering_controls Engineering Controls (Fume Hood) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls Administrative Controls (SOPs, Training) risk_assessment->engineering_controls risk_assessment->ppe risk_assessment->admin_controls

Caption: Logical relationship between hazard identification and mitigation strategies.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of specific standard operating procedures for your laboratory and experimental protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

In-Depth Technical Guide: Material Safety Data Sheet for CAS 2051-79-8

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND: 2-Amino-5-(diethylamino)toluene monohydrochloride CAS NUMBER: 2051-79-8 SYNONYMS: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride, Color Developing Agent CD-2

This technical guide provides a comprehensive overview of the material safety data for CAS 2051-79-8, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological literature.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₂
Molecular Weight214.74 g/mol [1]
AppearanceWhite to off-white or light brown crystalline powder[2]
Melting Point250 °C (decomposes)[2]
SolubilitySoluble in water

Table 2: Acute Toxicity Data

TestSpeciesRouteValue
LD₅₀RatOral200 mg/kg
LD₅₀Guinea PigDermal> 1 g/kg

Hazard Identification and Safety Precautions

This compound is classified as toxic if swallowed and is a recognized skin sensitizer.[2][3] It may cause an allergic skin reaction upon contact.[3] Inhalation of dust may also be harmful.

GHS Hazard Statements:

  • H301: Toxic if swallowed[3]

  • H317: May cause an allergic skin reaction[3]

  • H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P273: Avoid release to the environment

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

Experimental Protocols

While specific experimental reports for the toxicological data of CAS 2051-79-8 are not publicly available, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀) - General Protocol (Based on OECD Guidelines 420, 423, or 425)

The oral LD₅₀ value for rats was likely determined using a protocol similar to the following:

  • Test Animals: Healthy, young adult rats of a single strain, typically fasted before administration of the test substance.

  • Dosage Preparation: The test substance, this compound, would be dissolved or suspended in a suitable vehicle, such as water or corn oil.

  • Administration: A single dose of the substance is administered to the animals via oral gavage. The volume administered is typically kept low to avoid physical distress.

  • Dose Levels: Multiple dose levels are used with a set number of animals per group to determine the dose that causes mortality in 50% of the animals.

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

Skin Sensitization - General Protocol (Based on Local Lymph Node Assay - LLNA)

The determination of this compound as a skin sensitizer likely involved an in vivo study such as the Murine Local Lymph Node Assay (LLNA).

  • Test Animals: Typically, mice are used for this assay.

  • Test Substance Preparation: The test substance is dissolved in a suitable vehicle at various concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for a set number of consecutive days.

  • Proliferation Measurement: A radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Sample Collection and Processing: After a set time, the mice are euthanized, and the draining lymph nodes are excised and processed to measure the amount of incorporated radiolabel.

  • Data Analysis: The proliferation of lymphocytes is quantified, and a Stimulation Index (SI) is calculated. An SI above a certain threshold (typically ≥ 3) indicates that the substance is a skin sensitizer.

Potential Mechanisms and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, based on its chemical structure as a p-phenylenediamine derivative, potential mechanisms of toxicity and sensitization can be inferred.

Skin Sensitization

The process of skin sensitization by small molecules like p-phenylenediamine derivatives is a complex immunological process.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten (CD-2) Protein Skin Proteins Hapten->Protein Covalent Binding Hapten-Protein_Complex Hapten-Protein Complex Protein->Hapten-Protein_Complex Langerhans_Cells Langerhans Cells (Antigen Presenting Cells) Hapten-Protein_Complex->Langerhans_Cells Uptake & Processing Keratinocytes Keratinocytes T_Cell Naive T-Cell Langerhans_Cells->T_Cell Migration & Antigen Presentation Activated_T_Cell Activated & Proliferating T-Cells (Memory Cells) T_Cell->Activated_T_Cell Activation & Clonal Expansion

Caption: General workflow for skin sensitization by a hapten.

The diagram above illustrates the general mechanism of skin sensitization by a small molecule (hapten) like this compound. The hapten penetrates the skin and covalently binds to skin proteins, forming a hapten-protein complex. This complex is recognized as an antigen by Langerhans cells, which are antigen-presenting cells in the epidermis. The Langerhans cells then migrate to the local lymph nodes and present the antigen to naive T-cells. This leads to the activation and proliferation of antigen-specific T-cells, establishing a state of sensitization. Subsequent exposure to the hapten will elicit a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis.

Hepatotoxicity

The MSDS for this compound mentions that chronic exposure may cause liver damage based on animal data. Aromatic amines can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates that can lead to cellular damage.

Hepatotoxicity_Pathway Aromatic_Amine Aromatic Amine (e.g., CD-2) CYP450 Cytochrome P450 (Liver) Aromatic_Amine->CYP450 Metabolic Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxylamine) CYP450->Reactive_Metabolite Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Covalent Binding Cellular_Damage Cellular Damage (Oxidative Stress, Adduct Formation) Cellular_Macromolecules->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

Caption: Postulated metabolic activation leading to hepatotoxicity.

This diagram shows a plausible pathway for the hepatotoxicity of aromatic amines. The parent compound is metabolized by cytochrome P450 enzymes in the liver to form reactive electrophilic metabolites, such as N-hydroxylamines. These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, oxidative stress, and ultimately, hepatotoxicity.

Conclusion

References

The Discovery and Enduring Legacy of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride (CD-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride, more commonly known in the photographic industry as Color Developing Agent 2 (CD-2), has played a pivotal role in the evolution of color photography. This technical guide provides an in-depth exploration of its discovery, history, synthesis, and primary application. While its use is almost exclusively confined to the realm of photographic chemistry, this document aims to provide a comprehensive resource for researchers and scientists interested in the history and technical aspects of this compound. Despite its long history, significant applications in drug development or broader scientific research have not been established.

Introduction

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride (CD-2) is a substituted p-phenylenediamine that became a cornerstone of chromogenic color photography. Its primary function is to act as a reducing agent in the development of silver halide crystals in photographic emulsions. Upon oxidation, it reacts with color couplers embedded in the film layers to form specific dyes, creating the final color image. This process, known as chromogenic development, revolutionized color photography, making it more accessible and commercially viable.

Discovery and History

The development of color photography in the early 20th century was a competitive field, with companies like Agfa and Kodak at the forefront. The first in the series of widely used color developing agents, CD-1 (N,N-diethyl-p-phenylenediamine), was utilized by Agfa in their Agfacolor process introduced in 1936.

The evolution of color developing agents followed a sequence of improvements, generally recognized as CD-1, CD-2, CD-4, and CD-3. CD-2, chemically N,N-diethyl-2-methyl-1-4-phenylenediamine, was developed as a successor to CD-1. The addition of a methyl group to the benzene ring offered improvements in the stability of the resulting dyes. While the exact date of its first synthesis and the specific individuals who discovered it are not extensively documented in publicly available records, its development can be situated in the period following the introduction of CD-1, likely in the late 1930s or early 1940s. Both Agfa and Kodak were major innovators in this area, and it is highly probable that the development of CD-2 emerged from the research laboratories of one of these photographic giants.

CD-2 became a key component in various color film and paper processing chemistries. Its hydrochloride salt form ensures better stability and solubility in aqueous developer solutions.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-diethyl-2-methyl-1-4-phenylenediamine and its hydrochloride salt is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₁H₁₈N₂ (base)[1]
Molar Mass 178.28 g/mol (base)[1]
CAS Number 148-71-0 (base)[1]
Chemical Formula C₁₁H₁₉ClN₂ (hydrochloride)[1]
Molar Mass 214.74 g/mol (hydrochloride)
CAS Number 2051-79-8 (hydrochloride)[1]
Appearance White to off-white crystalline powder
Melting Point 268-272 °C (hydrochloride)[2]

Table 1: Physicochemical Properties of N,N-diethyl-2-methyl-1-4-phenylenediamine and its Hydrochloride Salt.

Synthesis

The synthesis of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride typically involves the nitrosation of N,N-diethyl-m-toluidine followed by a reduction of the resulting p-nitroso intermediate.

Experimental Protocol for Synthesis

The following protocol is based on established methods for the synthesis of N,N-disubstituted p-phenylenediamine derivatives[2]:

Step 1: Nitrosation of N,N-diethyl-m-toluidine

  • In a stirred flask, 81.5 g of N,N-diethyl-m-toluidine is initially introduced with 46 ml of hydrochloric acid in 400 ml of water.

  • The reaction mixture is cooled to 0°C.

  • Gaseous methyl nitrite is passed into the solution while maintaining the temperature at 0°C with stirring and cooling.

Step 2: Hydrogenation of the p-nitroso intermediate

  • The p-nitroso-aniline derivative formed in the previous step is subsequently hydrogenated without isolation from the reaction mixture.

  • The hydrogenation is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Step 3: Isolation of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride

  • Once the hydrogenation is complete, the 4-N,4-N-diethyl-2-methyl-p-phenylenediamine hydrochloride is isolated.

  • Isolation is achieved by precipitation with ethanol.

  • The resulting crystals are filtered and dried.

The overall reaction scheme is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_process1 Nitrosation cluster_intermediate Intermediate cluster_process2 Hydrogenation cluster_product Final Product start N,N-diethyl-m-toluidine process1 Reaction with Methyl Nitrite and HCl (0°C) start->process1 intermediate p-nitroso-aniline derivative (in situ) process1->intermediate process2 Catalytic Hydrogenation (e.g., Pd/C) intermediate->process2 product N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride process2->product

Synthesis workflow for N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride.

Applications

The primary and, to date, only significant application of N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride is as a color developing agent in chromogenic photography.

Color Photography

In the chromogenic development process, the exposed silver halide crystals in the photographic emulsion act as a catalyst for the reduction of the developing agent, in this case, CD-2. The oxidized CD-2 molecule is highly reactive and immediately couples with a color coupler molecule present in the same layer of the emulsion. Each of the three emulsion layers (sensitive to blue, green, and red light) contains a different type of color coupler, which, upon reaction with the oxidized CD-2, forms a dye of a specific color (yellow, magenta, and cyan, respectively).

The fundamental signaling pathway of this process can be visualized as follows:

Chromogenic_Development cluster_emulsion Photographic Emulsion Layer cluster_developer Developer Solution cluster_reaction Development Reaction AgX Exposed Silver Halide (AgX) Silver Metallic Silver AgX->Silver Coupler Color Coupler Dye Color Dye Coupler->Dye CD2 CD-2 (N,N-diethyl-2-methyl-1-4- phenylenediamine hydrochloride) CD2->AgX reduces Oxidized_CD2 Oxidized CD-2 CD2->Oxidized_CD2 is oxidized to Oxidized_CD2->Coupler couples with

Chromogenic development signaling pathway with CD-2.
Other Potential Applications

A thorough review of scientific literature, including chemical and biomedical databases, reveals a significant lack of application for N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride outside of the photographic industry. While related p-phenylenediamines have found use as reagents in analytical chemistry (for example, in the determination of chlorine in water), as dye intermediates, and in the polymer industry, CD-2 itself does not appear to have been adopted for these or other purposes, such as drug development. Searches for "CD2 inhibitors" or "CD2 modulators" in biomedical contexts refer to the CD2 protein, a cell surface receptor involved in the immune system, and are unrelated to the chemical compound discussed in this paper.

Conclusion

N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride, or CD-2, represents a significant milestone in the history of chemical technology, specifically in the field of color photography. Its synthesis and application are well-understood within this context. While it has been a workhorse of the photographic industry for decades, its utility has not translated to other scientific or industrial fields, most notably in drug development. This technical guide serves to consolidate the available information on this compound, providing a historical and technical overview for the scientific community. Future research into novel applications of this class of compounds remains a possibility, though currently, the legacy of CD-2 is firmly and exclusively cemented in the vibrant history of color imaging.

References

An In-depth Technical Guide to 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(diethylamino)toluene Monohydrochloride, also known by its commercial name Color Developing Agent CD-2, is a substituted aromatic amine with the CAS number 2051-79-8.[1][2][3][4] Primarily, its application lies within the realm of photographic processing as a key component in the development of chromogenic films and papers. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical and physical properties, a probable synthesis route, its mechanism of action in color development, and available analytical and safety data. It is important to note that while this compound is well-documented in the context of chemical applications, there is a significant lack of publicly available information regarding its use in drug development, its biological activities, or its interaction with biological signaling pathways.

Chemical and Physical Properties

This compound is an organic salt that typically appears as a white to brown crystalline powder.[5][6] It is soluble in water. The chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-(Diethylamino)-2-methylaniline hydrochloride[1]
Synonyms Color developer CD-2; N,N-diethyl-2-methyl-1,4-phenylenediamine hydrochloride; 4-(N,N-diethyl)-2-Methylphenylenediamine hydrochloride[5]
CAS Number 2051-79-8[1][2][3][4]
Molecular Formula C₁₁H₁₉ClN₂[5]
Molecular Weight 214.74 g/mol [6]
Appearance White to brown powder/crystals[5]
Melting Point 250 °C (decomposition)[5]
Purity (HPLC) >98.0%[7]
Solubility Soluble in water

Synthesis

Experimental Protocol: A Probable Synthesis Route

Step 1: Nitrosation of N,N-diethyl-m-toluidine

  • Dissolve N,N-diethyl-m-toluidine in an acidic aqueous solution, typically using hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution while maintaining the low temperature.

  • The reaction of the secondary amine with nitrous acid (formed in situ from NaNO₂ and HCl) leads to the formation of an N-nitrosoamine intermediate.

Step 2: Reduction of the Nitroso Intermediate

  • The resulting N-nitrosoamine intermediate is then reduced to the corresponding primary amine. A common method for this reduction is the use of a reducing agent such as zinc dust in an acidic medium or catalytic hydrogenation.

  • After the reduction is complete, the reaction mixture is worked up to isolate the free base, 2-Amino-5-(diethylamino)toluene.

Step 3: Formation of the Monohydrochloride Salt

  • The isolated free base is dissolved in a suitable organic solvent.

  • Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is then added to precipitate the desired this compound salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Pathway cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation N,N-diethyl-m-toluidine N,N-diethyl-m-toluidine N-nitrosoamine intermediate N-nitrosoamine intermediate N,N-diethyl-m-toluidine->N-nitrosoamine intermediate NaNO2, HCl 0-5 °C 2-Amino-5-(diethylamino)toluene (free base) 2-Amino-5-(diethylamino)toluene (free base) N-nitrosoamine intermediate->2-Amino-5-(diethylamino)toluene (free base) Reducing Agent (e.g., Zn/HCl) This compound This compound 2-Amino-5-(diethylamino)toluene (free base)->this compound HCl

Caption: Probable synthesis pathway for this compound.

Application in Color Photography

The primary and most well-documented application of this compound (CD-2) is as a color developing agent in chromogenic photography.[1] In this process, the developer reduces exposed silver halide crystals in the photographic emulsion to metallic silver.

Mechanism of Action in Color Development
  • Reduction of Silver Halide: In the alkaline developer solution, 2-Amino-5-(diethylamino)toluene donates electrons to reduce the silver ions (Ag⁺) in the exposed silver halide crystals to metallic silver (Ag⁰), forming the black and white part of the image.

  • Oxidation of the Developer: In this process, the 2-Amino-5-(diethylamino)toluene molecule is oxidized.

  • Dye Formation: The oxidized form of the developer is highly reactive and subsequently couples with dye couplers present in the different layers of the photographic emulsion. This coupling reaction forms stable dye molecules. Each layer of the film contains different dye couplers, which, upon reaction with the oxidized developer, form cyan, magenta, and yellow dyes, respectively.

  • Bleaching and Fixing: In subsequent steps, the metallic silver is bleached (oxidized back to silver ions) and then removed from the emulsion along with any unexposed silver halide, leaving behind the final color dye image.

Color_Development_Process cluster_0 Development cluster_1 Dye Formation Ag+ (in exposed AgX) Ag+ (in exposed AgX) Ag0 (metallic silver) Ag0 (metallic silver) Ag+ (in exposed AgX)->Ag0 (metallic silver) Reduction CD2 2-Amino-5-(diethylamino)toluene Oxidized_CD2 Oxidized Developer CD2->Oxidized_CD2 Oxidation Final Image Final Image Color_Dye Color_Dye Oxidized_CD2->Color_Dye Dye_Coupler Dye_Coupler Dye_Coupler->Color_Dye Color_Dye->Final Image Forms final color image after silver removal

Caption: Simplified workflow of the role of CD-2 in chromogenic photographic development.

Analytical Data

Infrared Spectroscopy

The National Institute of Standards and Technology (NIST) has published an infrared spectrum for 2-Amino-5-diethylamino-toluene monohydrochloride.[2][3][4] The spectrum shows characteristic peaks for aromatic amines.

Mass Spectrometry

The mass spectrum for the free base, 2-Amino-5-(diethylamino)toluene (C₁₁H₁₈N₂), is available in the PubChem database.[8]

Ion Typem/z
Molecular Ion [M]⁺ 178
Major Fragment Ions 163, 134

Biological Activity and Toxicology

Biological Activity

There is a notable absence of published research on the biological activity of this compound in the context of drug discovery or as a research tool in biology. Searches for its activity in biological assays or its effects on signaling pathways have not yielded relevant results. The designation "CD-2" should not be confused with the "Cluster of Differentiation 2" (CD2) protein, which is a cell adhesion molecule found on T-cells and is entirely unrelated.[9][10][11]

Toxicology and Safety

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[12] It is also considered very toxic to aquatic life with long-lasting effects.[12] The free base is reported to be a skin sensitizer and a potential occupational hepatotoxin based on animal studies and cases of human ingestion.[8]

Hazard StatementGHS CodeReference(s)
Toxic if swallowedH301[12]
May cause an allergic skin reactionH317[12]
Very toxic to aquatic life with long lasting effectsH410[12]

Conclusion

This compound (CD-2) is a chemical compound with a well-defined, albeit niche, application in the field of photographic chemistry. Its properties and the mechanism of its primary function are understood within this context. However, for an audience in research, particularly in drug development, the available literature is sparse. There is no significant body of work that explores its biological effects, potential therapeutic applications, or its interactions with biological systems. Future research could explore these underexplored aspects of this molecule, but at present, its utility appears to be confined to its role as a color developing agent.

References

Methodological & Application

Application Notes and Protocols for Color Developer CD-2 in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Color Developer 2 (CD-2), chemically known as N,N-Diethyl-p-phenylenediamine, is a versatile chromogenic reagent widely employed in colorimetric assays.[1][2] It is often used in the form of its sulfate or hydrochloride salt to improve stability and solubility in aqueous solutions.[1] The fundamental principle behind its use in these assays is its oxidation to a stable, colored radical cation, often referred to as a Würster dye.[1] This radical exhibits a characteristic pink to magenta color, with an absorbance maximum typically observed between 510 nm and 551 nm, allowing for sensitive spectrophotometric quantification.[3][4][5]

These application notes provide detailed protocols for the use of CD-2 in the colorimetric determination of various analytes, including oxidizing agents and the products of enzymatic reactions. The protocols are intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Properties of Color Developer CD-2

A summary of the key chemical properties of CD-2 is presented in the table below.

PropertyDescription
Chemical Name N,N-Diethyl-p-phenylenediamine
Synonyms CD-2, 4-Amino-N,N-diethylaniline
CAS Number 2051-79-8 (hydrochloride salt)
Molecular Formula C₁₀H₁₆N₂
Appearance White to off-white crystalline powder, which may darken upon exposure to air.[6]
Solubility Soluble in water.[6]
Storage Store in a cool, dry, and dark place in a tightly sealed container.[7]

General Reaction Mechanism

The utility of CD-2 in colorimetric assays stems from its ability to undergo a one-electron oxidation in the presence of an oxidizing agent or an enzyme-substrate system that generates an oxidizing species. This reaction produces a stable and intensely colored radical cation.

G CD2 CD-2 (Colorless) CD2_radical CD-2 Radical Cation (Würster Dye - Pink/Magenta) CD2->CD2_radical Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Cl₂, Peroxidase+Substrate) Reduced_oxidant Reduced Product Oxidant->Reduced_oxidant Reduction

Caption: General oxidation of CD-2 to a colored radical cation.

Experimental Protocols

The following sections provide detailed protocols for the use of CD-2 in various colorimetric assays. It is recommended to perform a blank measurement using the sample matrix without the analyte to correct for any background absorbance.

Determination of Free and Total Chlorine in Water

This protocol is adapted from standard methods for water analysis.[1][5][8]

Principle: Free chlorine directly oxidizes CD-2 to its colored radical cation. For total chlorine determination, potassium iodide (KI) is added to reduce chloramines, which in turn oxidize the iodide to iodine. The iodine then oxidizes CD-2.

Reagents:

  • CD-2 Reagent: Dissolve N,N-Diethyl-p-phenylenediamine sulfate in a phosphate buffer solution (pH 6.2-6.5). The final concentration of CD-2 is typically around 0.1%. EDTA can be included to chelate interfering metal ions.

  • Potassium Iodide (KI) Solution: A 0.1% (w/v) solution in deionized water (for total chlorine).

  • Phosphate Buffer (0.5 M, pH 6.5): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate.

Procedure:

  • Free Chlorine:

    • To 10 mL of the water sample, add 0.5 mL of the CD-2 reagent.

    • Mix thoroughly and immediately measure the absorbance at 515 nm. The color is stable for a few minutes.

  • Total Chlorine:

    • To a separate 10 mL of the water sample, add 0.5 mL of the KI solution and mix.

    • Add 0.5 mL of the CD-2 reagent and mix.

    • Allow the color to develop for 2 minutes and then measure the absorbance at 515 nm.

Calibration: Prepare a series of standards of known chlorine concentration and follow the same procedure to construct a calibration curve.

Determination of Hydrogen Peroxide

This protocol utilizes a peroxidase-catalyzed reaction.[2][4]

Principle: In the presence of horseradish peroxidase (HRP), hydrogen peroxide oxidizes CD-2 to its colored radical form.

Reagents:

  • CD-2 Solution: 10 mM N,N-Diethyl-p-phenylenediamine sulfate in deionized water.

  • Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.

  • Phosphate Buffer (0.1 M, pH 7.0):

Procedure:

  • In a microplate well or a cuvette, combine:

    • 100 µL of the sample or hydrogen peroxide standard.

    • 50 µL of phosphate buffer.

    • 20 µL of CD-2 solution.

    • 20 µL of HRP solution.

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 551 nm.

Calibration: Prepare hydrogen peroxide standards in the range of 1-100 µM and follow the protocol to generate a standard curve.

Determination of Permanganate

This method is suitable for the determination of trace permanganate in water samples.[9][10]

Principle: Permanganate directly oxidizes CD-2 to the colored radical cation in a buffered solution.

Reagents:

  • CD-2 Solution: 20 mM N,N-Diethyl-p-phenylenediamine in 50 mM phosphate buffer (pH 6.0).

  • Phosphate Buffer (50 mM, pH 6.0):

Procedure:

  • To 1 mL of the water sample or permanganate standard, add 1 mL of the CD-2 solution.

  • Mix and allow the reaction to proceed for 1 minute.

  • Measure the absorbance at 551 nm.

Calibration: A calibration curve can be constructed using potassium permanganate standards in the concentration range of 0-10 µM.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described assays.

AnalyteLinear RangeLimit of Detection (LOD)Wavelength (λmax)Molar Absorptivity (ε)
Free/Total Chlorine 0.1 - 5.0 mg/L[1]~10 µg/L[5]515 nm[1]-
Hydrogen Peroxide 0 - 12 µM[2]0.05 µM[2]551 nm[2]2.55 x 10⁴ M⁻¹cm⁻¹[2]
Permanganate 0 - 10 µM[9][10]0.010 µM[9][10]551 nm[9][10]5.70 x 10⁴ M⁻¹cm⁻¹[9][10]
Chromium (VI) 0.85 - 60 µM0.26 µM551 nm3.05 x 10⁴ M⁻¹cm⁻¹
Ozone 0 - 1.00 mg/L[3]0.01 mg/L[3]510 nm[3]-
Phenolic/Amine Drugs 1 - 25 µg/mL0.14 - 0.51 µg/mL550-670 nm-

Experimental Workflow

The general workflow for a colorimetric assay using CD-2 is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample/Standard Preparation Mixing Mix Sample/Standard with Reagents Sample_Prep->Mixing Reagent_Prep Reagent Preparation (CD-2, Buffer, etc.) Reagent_Prep->Mixing Incubation Incubate (if required) Mixing->Incubation Spectro Measure Absorbance at λmax Incubation->Spectro Cal_Curve Construct Calibration Curve Spectro->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

References

Application of 2-Amino-5-(diethylamino)toluene Monohydrochloride in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(diethylamino)toluene monohydrochloride, also known by its commercial name Color Developer 2 (CD-2), is a substituted p-phenylenediamine derivative.[1][2] Its primary application lies in the field of dye chemistry, where it serves as a crucial intermediate in the synthesis of a variety of dyes. This compound is particularly significant in the formulation of oxidative hair dyes and in the production of azo dyes for textiles and other materials.[1][2] The presence of the primary amino group allows for diazotization, a key reaction in the formation of azo dyes, while the diethylamino group acts as a powerful auxochrome, deepening and intensifying the color of the final dye molecule.

Applications in Dye Synthesis

The principal application of this compound in dye synthesis is in the formation of azo dyes and oxidative hair dyes.

Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic organic dyes. The synthesis involves a two-step process:

  • Diazotization: The primary aromatic amine, 2-Amino-5-(diethylamino)toluene, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.

  • Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), which is the chromophore responsible for the dye's color.

The final color and properties of the synthesized azo dye, such as its fastness to light and washing, are determined by the chemical structures of both the diazo component (2-Amino-5-(diethylamino)toluene) and the coupling component.

Oxidative Hair Dyes

In permanent hair dye formulations, this compound functions as a "primary intermediate" or "developer." In an alkaline medium and in the presence of an oxidizing agent, typically hydrogen peroxide, it undergoes oxidative coupling with other aromatic compounds known as "couplers" or "modifiers" (e.g., resorcinol, m-aminophenol). This reaction forms larger, colored molecules that are trapped within the hair shaft, resulting in a permanent hair color. The specific combination of primary intermediates and couplers allows for the creation of a wide spectrum of hair shades.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an azo dye using this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Stir the mixture vigorously to ensure complete dissolution, forming a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • The completion of diazotization can be checked using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold distilled water until the filtrate is neutral to pH paper to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the final product in a vacuum oven at 60-70 °C.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from aromatic amines. The exact values for a dye derived from this compound would need to be determined experimentally.

ParameterRepresentative ValueMethod of Determination
Yield 70-95%Gravimetric analysis after purification
Melting Point >200 °C (often with decomposition)Melting point apparatus
λmax (in DMF) 450-550 nmUV-Visible Spectroscopy
Molar Extinction Coefficient (ε) 20,000 - 50,000 L mol⁻¹ cm⁻¹UV-Visible Spectroscopy
Purity >98%High-Performance Liquid Chromatography (HPLC)
Light Fastness (Blue Wool Scale) 4-6ISO 105-B02
Wash Fastness (Gray Scale) 4-5ISO 105-C06

Visualizations

Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification & Analysis Amine 2-Amino-5-(diethylamino)toluene Monohydrochloride Reagents1 NaNO₂ / HCl 0-5 °C Amine->Reagents1 Diazonium Diazonium Salt Solution Reagents1->Diazonium AzoDye Crude Azo Dye (Precipitate) Diazonium->AzoDye Coupling Reaction Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Purification Filtration, Washing, Recrystallization AzoDye->Purification Isolation PureDye Purified Azo Dye Purification->PureDye Characterization Spectroscopy (UV-Vis, IR, NMR) Chromatography (HPLC) Fastness Testing PureDye->Characterization

Caption: Workflow for the synthesis of an azo dye.

Oxidative Hair Dye Formation Pathway

HairDyeFormation cluster_product Product PrimaryIntermediate Primary Intermediate (2-Amino-5-(diethylamino)toluene) ColoredMolecule Large Colored Molecule (Trapped in Hair Shaft) PrimaryIntermediate->ColoredMolecule Oxidative Coupling Coupler Coupler (e.g., Resorcinol) Coupler->ColoredMolecule OxidizingAgent Oxidizing Agent (Hydrogen Peroxide) OxidizingAgent->PrimaryIntermediate AlkalineMedium Alkaline Medium (Ammonia or MEA) AlkalineMedium->PrimaryIntermediate

Caption: Simplified pathway of oxidative hair dye formation.

References

Application Notes and Protocols for CAS 2051-79-8 as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride CAS Number: 2051-79-8 Synonyms: Color Developing Agent CD-2, 2-Amino-5-(diethylamino)toluene monohydrochloride

Introduction

4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride (CAS 2051-79-8), hereafter referred to as CD-2, is a substituted aromatic amine. While its primary industrial application is in color photography as a developing agent, its chemical structure is closely related to N,N-diethyl-p-phenylenediamine (DPD), a well-established chromogenic reagent in analytical chemistry.[1][2][3] DPD is widely used for the quantitative analysis of oxidizing agents, most notably for the determination of free and total chlorine in water samples.[1][2][4][5][6]

The analytical utility of CD-2 and other DPD analogues is based on their reaction with oxidizing agents to produce a stable, colored radical cation known as a Würster dye.[2][7] This reaction forms the basis of a sensitive and reliable colorimetric or spectrophotometric method for the quantification of various analytes. The intensity of the resulting magenta color is directly proportional to the concentration of the oxidizing agent in the sample.[3][8]

These application notes provide a detailed protocol for the use of reagents of this class in the spectrophotometric determination of free and total chlorine in water, a critical parameter in water quality monitoring, public health, and environmental science.

Application: Spectrophotometric Determination of Free and Total Chlorine in Water

Principle:

This method is based on the reaction of CD-2 (or the more commonly used DPD sulfate) with free chlorine (as hypochlorous acid or hypochlorite ion) in a phosphate-buffered solution (pH 6.2-6.5). The reagent is rapidly oxidized, forming a magenta-colored Würster radical cation.[2][8] The absorbance of this colored solution is measured at a wavelength of approximately 515-530 nm.[5][9]

To determine total chlorine (the sum of free chlorine and combined chlorine, such as chloramines), potassium iodide (KI) is added to the sample. The iodide is oxidized by combined chlorine to iodine, which in turn oxidizes the DPD reagent.[8][10] The total chlorine concentration is then measured spectrophotometrically, and the combined chlorine concentration can be calculated by subtracting the free chlorine value from the total chlorine value.[10]

Logical Relationship of the DPD Method

G cluster_free Free Chlorine Determination cluster_total Total Chlorine Determination Free_Cl2 Free Chlorine (HOCl, OCl⁻) Wurster_Dye_Free Magenta-colored Würster Dye Free_Cl2->Wurster_Dye_Free oxidizes Wurster_Dye_Total Magenta-colored Würster Dye Free_Cl2->Wurster_Dye_Total also contributes DPD_Free DPD Reagent DPD_Free->Wurster_Dye_Free is oxidized Spectro_Free Measure Absorbance at ~520 nm Wurster_Dye_Free->Spectro_Free Combined_Cl2 Combined Chlorine (Chloramines) I2 Iodine (I₂) Combined_Cl2->I2 oxidizes KI Potassium Iodide (KI) KI->I2 is oxidized I2->Wurster_Dye_Total oxidizes DPD_Total DPD Reagent DPD_Total->Wurster_Dye_Total is oxidized Spectro_Total Measure Absorbance at ~520 nm Wurster_Dye_Total->Spectro_Total

Caption: Logical flow for free and total chlorine analysis using DPD.

Experimental Protocols

1. Reagents and Solutions

  • Phosphate Buffer Solution (pH 6.5): Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water. Add 100 mL of deionized water in which 800 mg of disodium ethylenediaminetetraacetate (EDTA) has been dissolved. Dilute to 1 L with deionized water.

  • DPD Indicator Solution: Dissolve 1 g of N,N-diethyl-p-phenylenediamine (DPD) sulfate or 1.5 g of 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride (CD-2, CAS 2051-79-8) in deionized water containing 8 mL of 1:3 sulfuric acid and 200 mg of EDTA. Dilute to 1 L with deionized water. Store in a brown, glass-stoppered bottle and refrigerate. Note: Commercially available pre-packaged DPD reagents in powder or tablet form are recommended for consistency and stability.[2]

  • Potassium Iodide (KI) Solution: Dissolve 500 mg of KI in 100 mL of freshly boiled and cooled deionized water. Store in a brown bottle in a refrigerator.

  • Stock Chlorine Standard (Potassium Permanganate Equivalent): Dissolve 891 mg of ACS grade potassium permanganate (KMnO₄) in deionized water and dilute to 1 L. 1.00 mL of this solution diluted to 100 mL is equivalent to 1.00 mg/L of chlorine.[5]

2. Instrumentation

  • Spectrophotometer, for use at a wavelength of 515-530 nm, with a light path of 1 cm or longer.

  • Volumetric flasks, pipettes, and glassware.

3. Experimental Workflow

The following diagram outlines the workflow for the determination of free and total chlorine.

Experimental Workflow Diagram

G cluster_free Free Chlorine Analysis (Aliquot A) cluster_total Total Chlorine Analysis (Aliquot B) start Start sample_collection Collect Water Sample start->sample_collection split_sample Split Sample into Two Aliquots (A and B) sample_collection->split_sample add_buffer_A Add Phosphate Buffer split_sample->add_buffer_A Aliquot A add_buffer_B Add Phosphate Buffer split_sample->add_buffer_B Aliquot B add_dpd_A Add DPD/CD-2 Reagent add_buffer_A->add_dpd_A mix_A Mix and Develop Color (Immediate) add_dpd_A->mix_A measure_A Measure Absorbance (A_free) at ~520 nm mix_A->measure_A calculate Calculate Concentrations measure_A->calculate add_dpd_B Add DPD/CD-2 Reagent add_buffer_B->add_dpd_B add_ki_B Add KI Solution add_dpd_B->add_ki_B mix_B Mix and Wait 2 minutes add_ki_B->mix_B measure_B Measure Absorbance (A_total) at ~520 nm mix_B->measure_B measure_B->calculate end End calculate->end

Caption: Workflow for spectrophotometric analysis of chlorine.

4. Procedure for Free Chlorine

  • Set the spectrophotometer to a wavelength of 520 nm and zero the instrument with a blank (deionized water).

  • To a 10 mL sample of water in a cuvette, add 0.5 mL of the phosphate buffer solution and 0.5 mL of the DPD/CD-2 indicator solution.

  • Cap the cuvette and invert several times to mix.

  • Immediately measure the absorbance. The reading should be taken within 60 seconds of adding the reagent, as the color may become unstable.[11]

  • Record the absorbance and determine the concentration from a previously prepared calibration curve.

5. Procedure for Total Chlorine

  • To the cuvette containing the reacted solution from the free chlorine measurement (or a fresh 10 mL sample prepared in the same way), add one drop (approx. 0.05 mL) of the KI solution.

  • Cap and mix. Allow the solution to stand for at least 2 minutes for full color development.

  • Measure the absorbance at 520 nm.

  • Record the absorbance and determine the total chlorine concentration from the calibration curve.

  • Calculate the combined chlorine: Combined Chlorine = Total Chlorine - Free Chlorine .

Data Presentation

The following table summarizes typical quantitative parameters for the DPD method. These values are representative and may vary based on specific instrumentation and reagent preparation.

ParameterValueReference
Analyte Free and Total Chlorine[5][6]
Reagent N,N-diethyl-p-phenylenediamine (DPD)[1][2]
Wavelength of Max. Absorbance (λmax) 515 - 530 nm[5][9]
Typical Linear Range 0.1 - 5.0 mg/L (as Cl₂)[5][6]
Method Detection Limit (MDL) ~0.03 mg/L[5]
Minimum Level (ML) of Reporting ~0.1 mg/L[5]
Reaction pH 6.2 - 6.5[8]
Color of Product Magenta/Pink[1][2]
Potential Interferences Oxidized Manganese, Chromium, Ozone, Peroxides[8][9][12]

Disclaimer: This document provides application notes and protocols based on established analytical methods for reagents chemically similar to CAS 2051-79-8. While CAS 2051-79-8 is expected to perform similarly to DPD sulfate, users should validate the method for their specific instrumentation and application. All laboratory work should be conducted in accordance with appropriate safety and handling procedures.

References

Application Notes and Protocols for Hair Dye Formulation with 4-(Diethylamino)-o-toluidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental setup for the formulation and evaluation of a permanent hair dye containing 4-(Diethylamino)-o-toluidine HCl. The protocols outlined below cover formulation development, stability testing, performance assessment, and safety evaluation.

Introduction

4-(Diethylamino)-o-toluidine HCl is an aromatic amine that can be used as a precursor in oxidative hair dye formulations.[1][2][3] When combined with a developer (an oxidizing agent, typically hydrogen peroxide) and a coupler, it undergoes a chemical reaction to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color change.[4][5] Given the chemical nature of aromatic amines, thorough testing for stability, efficacy, and safety is crucial.[2][3]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Chemicals 4-(Diethylamino)-o-toluidine HCl, Coupler (e.g., Resorcinol, m-Aminophenol), Hydrogen Peroxide (Developer), Alkaline Agent (e.g., Ammonia, Monoethanolamine), Chelating Agent (e.g., EDTA), Surfactants, Conditioning Agents, Solvents (e.g., Propylene Glycol), pH Adjusters (e.g., Citric Acid, Sodium Hydroxide), Base Cream (emulsion vehicle)
Equipment Homogenizer/Mixer, pH meter, Viscometer, Stability Chambers (with controlled temperature and humidity), Spectrophotometer/Colorimeter, Microscope, Laboratory glassware, Balances, Water bath, Incubator
Supplies Hair swatches (virgin and gray), Glass slides, Pipettes, Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Experimental Protocols

Formulation Development

The development of a stable and effective hair dye formulation is the primary objective. The following table outlines a base formulation. Researchers should optimize the concentrations of each ingredient to achieve the desired color, consistency, and stability.

IngredientFunctionConcentration (% w/w)
4-(Diethylamino)-o-toluidine HClPrimary Intermediate (Color Precursor)0.1 - 2.0
CouplerColor Modifier0.1 - 2.0
Alkaline AgentSwells hair cuticle to allow dye penetrationq.s. to pH 9-10.5
Chelating AgentPrevents metal ion interference0.1 - 0.5
SurfactantsAid in spreading and rinsing5.0 - 15.0
Conditioning AgentsImprove hair feel and manageability1.0 - 5.0
SolventsDissolve dye precursors5.0 - 15.0
Base CreamVehicleq.s. to 100
Developer (Mixed 1:1 with dye cream before application)
Hydrogen PeroxideOxidizing Agent3.0 - 12.0
StabilizersPrevent peroxide degradation0.1 - 0.5
WaterVehicleq.s. to 100

Protocol:

  • In the main vessel, disperse the chelating agent in water.

  • Add the surfactants, solvents, and conditioning agents and mix until uniform.

  • In a separate vessel, dissolve the 4-(Diethylamino)-o-toluidine HCl and the coupler in a portion of the solvent.

  • Add the dissolved dye precursors to the main batch and mix until homogeneous.

  • Adjust the pH to the desired alkaline range using the alkaline agent.

  • Add the remaining ingredients of the base cream and mix until a smooth, uniform cream is formed.

Stability Testing

Stability testing ensures the formulation maintains its physical and chemical integrity over time.[6][7][8]

Test ParameterMethodAcceptance Criteria
Physical Stability
Appearance, Color, OdorVisual and Olfactory AssessmentNo significant change
ViscosityRotational Viscometer±10% of initial value
pHpH meter±0.5 of initial value
Phase SeparationCentrifugation (3000 rpm, 30 min)No separation
Chemical Stability
4-(Diethylamino)-o-toluidine HCl ContentHPLC90-110% of initial concentration
Accelerated Stability Conditions
Temperature40°C ± 2°C / 75% RH ± 5% RH[7]1, 2, and 3 months
Freeze-Thaw Cycling-10°C to 25°C (3 cycles)Observe for physical changes

Protocol:

  • Package the formulation in its intended final packaging.[8]

  • Store samples under the specified accelerated stability conditions.

  • At each time point, pull samples and evaluate them against the acceptance criteria.

Performance Evaluation

This protocol assesses the dyeing efficacy of the formulation.

Test ParameterMethod
Color Development Apply the mixed dye formulation to virgin and gray hair swatches. Incubate for 30 minutes, then rinse and dry.
Color Intensity & Uniformity Visually assess and measure color using a spectrophotometer/colorimeter.
Color Fastness to Washing Wash the dyed swatches multiple times (e.g., 10 cycles) with a standard shampoo and evaluate color change.
Conditioning Effect Assess hair swatches for combability, softness, and shine.

Protocol:

  • Mix the dye cream and developer in a 1:1 ratio immediately before application.

  • Apply the mixture evenly to the hair swatches.

  • Incubate for the specified development time.

  • Rinse the swatches thoroughly with water, followed by a light shampoo and conditioner.

  • Allow the swatches to air dry before evaluation.

Safety Assessment

A critical step is to evaluate the potential for skin irritation and sensitization.

Patch Test Protocol: [9][10][11][12][13]

  • Prepare a small amount of the final hair dye mixture (dye cream + developer).

  • Apply a small, coin-sized amount of the mixture to a sensitive skin area, such as behind the ear or on the inner elbow.[10][12][13]

  • Allow the area to dry and leave undisturbed for 48 hours.[9][10][11]

  • Monitor the site for any signs of adverse reaction, including redness, itching, swelling, or blistering.[11]

  • If any reaction occurs, the product should not be used.[10]

ObservationResult
No visible reactionNegative
Redness, itching, swelling, or blisteringPositive

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 Evaluation cluster_2 Final Product a Ingredient Selection b Base Formulation a->b c Optimization b->c d Stability Testing c->d Proceed to Evaluation e Performance Evaluation d->e f Safety Assessment e->f g Final Formulation f->g

Caption: A workflow diagram illustrating the key stages of hair dye formulation and evaluation.

Potential Skin Sensitization Pathway

G cluster_0 Exposure cluster_1 Initiation Phase cluster_2 Elicitation Phase (Re-exposure) A 4-(Diethylamino)-o-toluidine HCl (Hapten) B Skin Penetration A->B C Binding to Skin Proteins (Haptenation) B->C D Antigen Presenting Cell (APC) Uptake C->D E APC Migration to Lymph Node D->E F T-Cell Priming E->F H Activated T-Cell Proliferation F->H Memory T-Cells G Hapten Re-exposure G->H I Inflammatory Response H->I J Clinical Symptoms (Redness, Itching, Swelling) I->J

References

Application Notes and Protocols for Color Developer CD-2 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of a Color Developer CD-2 (CD-2) solution for chromogenic detection in histological staining, such as in immunohistochemistry (IHC). Due to the limited availability of established protocols for CD-2 in this specific application, the following guidelines are based on the chemical properties of CD-2 and the general principles of peroxidase-mediated chromogenic staining. Optimization may be required for specific applications and tissue types.

Introduction

Color Developer CD-2, chemically known as 2-Amino-5-(diethylamino)toluene Monohydrochloride, is a substituted p-phenylenediamine derivative.[1][2] While historically used in color photography, its chemical structure lends itself to chromogenic reactions that can be adapted for visualizing enzymatic activity in histological and cytological preparations. In the presence of a peroxidase enzyme, such as Horseradish Peroxidase (HRP), and an oxidizing agent like hydrogen peroxide, CD-2 is oxidized to form a colored, insoluble precipitate at the site of enzymatic activity. This allows for the visualization of specific target antigens or nucleic acid sequences when used in conjunction with appropriately labeled antibodies or probes.

Chemical and Physical Properties

A summary of the key properties of Color Developer CD-2 is provided in the table below for easy reference.

PropertyValue
Full Chemical Name This compound[1][2]
Synonyms 4-(Diethylamino)-o-toluidine Monohydrochloride, CD-2[1][2]
CAS Number 2051-79-8[1][3][4]
Molecular Formula C₁₁H₁₈N₂·HCl[1]
Molecular Weight 214.74 g/mol [1]
Appearance White to brown crystalline powder[1][2]
Solubility Soluble in water[5]

Principle of Staining

The use of CD-2 in histological staining is analogous to other chromogenic substrates, such as 3,3'-Diaminobenzidine (DAB). The underlying principle is an enzyme-mediated reaction that leads to the deposition of a colored product.

G cluster_tissue Tissue Section Target Target Antigen PrimaryAb Primary Antibody Target->PrimaryAb binds to SecondaryAb HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb binds to HRP Horseradish Peroxidase (HRP) SecondaryAb->HRP carries OxidizedCD2 Oxidized CD-2 (Insoluble, Colored Precipitate) HRP->OxidizedCD2 catalyzes oxidation of CD2 CD-2 (Soluble, Colorless) H2O2 Hydrogen Peroxide (Oxidizing Agent) G start Start: Need for Chromogenic Staining tissue_prep Tissue Preparation (Fixation, Embedding, Sectioning) start->tissue_prep deparaffinize Deparaffinization & Rehydration tissue_prep->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking Non-Specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP) Incubation primary_ab->secondary_ab chromogen_prep Prepare CD-2 Working Solution secondary_ab->chromogen_prep development Chromogenic Development chromogen_prep->development counterstain Counterstaining development->counterstain mount Dehydration & Mounting counterstain->mount end End: Microscopic Analysis mount->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-5-(diethylamino)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of 2-Amino-5-(diethylamino)toluene using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of aromatic amines and can be adapted for purity testing, impurity profiling, and quantitative analysis in various sample matrices.

Introduction

2-Amino-5-(diethylamino)toluene, a substituted aromatic amine, is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable analytical methods are crucial for quality control, stability testing, and ensuring the purity of this compound in research and drug development settings. HPLC is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.

This application note details a reverse-phase HPLC (RP-HPLC) method, which is a common and effective approach for the analysis of moderately polar aromatic compounds.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • 2-Amino-5-(diethylamino)toluene reference standard (purity >98%)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Ammonium formate or phosphate buffer salts, analytical grade

    • Formic acid or phosphoric acid for pH adjustment

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium formate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized based on UV scan)
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of 2-Amino-5-(diethylamino)toluene reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution has a concentration of approximately 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will vary depending on the matrix. For a drug substance:

  • Accurately weigh a sample of the material containing 2-Amino-5-(diethylamino)toluene.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of 2-Amino-5-(diethylamino)toluene based on methods for structurally similar compounds.[1] These values should be determined and validated for the specific method and instrumentation used.

ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between key experimental stages.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Logical_Relationships Analyte 2-Amino-5- (diethylamino)toluene Separation Separation Analyte->Separation StationaryPhase Stationary Phase (C18) StationaryPhase->Separation MobilePhase Mobile Phase (ACN/Buffer) MobilePhase->Separation Detector UV Detector Separation->Detector Signal Analytical Signal (Absorbance) Detector->Signal

References

Spectrophotometric Determination Using N,N-diethyl-2-methyl-1,4-phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric determination of various analytes using N,N-diethyl-2-methyl-1,4-phenylenediamine. This reagent, often used in its sulfate salt form, serves as a versatile chromogenic agent in analytical chemistry, particularly for the quantification of phenolic and aromatic amine compounds in pharmaceutical formulations.

Principle of the Method

The spectrophotometric methods employing N,N-diethyl-p-phenylenediamine (DPD) are typically based on an oxidative coupling reaction. In the presence of an oxidizing agent, DPD is oxidized to a reactive electrophilic intermediate. This intermediate then couples with the analyte (e.g., a phenolic or amine compound) to form a stable, colored product. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax).

Applications in Pharmaceutical Analysis

N,N-diethyl-p-phenylenediamine has been successfully utilized for the determination of a range of pharmaceutical compounds. The selection of the oxidizing agent and reaction conditions can be optimized to enhance the sensitivity and selectivity of the assay for a specific drug.

Determination of Phenolic and Amine Drugs

A prominent application of this method is in the quantification of drugs containing phenolic or aromatic amine functional groups. The reaction involves the oxidation of DPD by an oxidizing agent like potassium iodate (KIO4) or benzoyl peroxide, followed by coupling with the drug molecule.[1][2][3][4] This coupling reaction results in the formation of a colored indophenol dye.[1][2]

Table 1: Quantitative Data for the Spectrophotometric Determination of Various Drugs using N,N-diethyl-p-phenylenediamine Sulphate and KIO4 [1][3][4]

DrugAnalyte Typeλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Limit of Detection (LOD) (µg/mL)Recovery (%)
Salbutamol Sulphate (SLB)Phenolic6701–7-0.1499.5 ± 0.1 - 99.9 ± 0.3
Ritodrine Hydrochloride (RTD)Phenolic6702–22-0.2199.5 ± 0.1 - 99.9 ± 0.3
Isoxsuprine Hydrochloride (IXP)Phenolic6701–17-0.5199.5 ± 0.1 - 99.9 ± 0.3
Dapsone Hydrochloride (DAP)Aromatic Amine5501.5–12-0.4499.5 ± 0.1 - 99.9 ± 0.3
Sulfamethoxazole (SFM)Aromatic Amine5502–25-0.3399.5 ± 0.1 - 99.9 ± 0.3
Sulfadiazine (SFD)Aromatic Amine5502–21-0.3799.5 ± 0.1 - 99.9 ± 0.3

Table 2: Quantitative Data for the Spectrophotometric Determination of Phenolic Compounds using N,N-diethyl-p-phenylenediamine and Benzoyl Peroxide [2]

Compoundλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Recovery (%)
Phenol6270.2 - 4.01.72 x 10⁴98.99 - 100.45
o-Aminophenol612.50.5 - 11.01.92 x 10⁴98.99 - 100.45
α-Naphthol611.50.6 - 16.01.65 x 10⁴98.99 - 100.45
Amoxicillin628.50.8 - 25.0-98.99 - 100.45

Experimental Protocols

Protocol 1: Determination of Phenolic and Aromatic Amine Drugs using Potassium Iodate (KIO4)

This protocol is adapted from the method described for the determination of drugs such as salbutamol, ritodrine, dapsone, and sulfamethoxazole.[1][3][4]

1. Materials and Reagents:

  • N,N-diethyl-p-phenylenediamine sulphate (PADMA) solution

  • Potassium iodate (KIO4) solution (4 mg/mL)[4]

  • Standard drug solutions (0.1 mg/mL)[4]

  • UV-VIS Spectrophotometer

  • 1-cm matched glass or silica cells[1][2]

  • Volumetric flasks and pipettes

2. Preparation of Reagents:

  • PADMA Solution: Prepare a stock solution as required.

  • KIO4 Solution: Dissolve 400 mg of KIO4 in 100 mL of distilled water.[4]

  • Standard Drug Solutions: Accurately weigh and dissolve the drug standard in an appropriate solvent (e.g., water or dilute HCl for some sulfonamides) to obtain a concentration of 0.1 mg/mL.[4]

3. Experimental Procedure:

  • Into a series of 10 mL volumetric flasks, pipette increasing volumes of the standard drug solution to cover the linear range.

  • To each flask, add a specified volume of the PADMA solution.

  • Add a specified volume of the KIO4 solution to initiate the oxidative coupling reaction.

  • Dilute the mixture to the mark with distilled water.

  • Allow the reaction to proceed for the optimized time at a controlled temperature.

  • Measure the absorbance of the resulting colored solution at the corresponding λmax (670 nm for phenolic drugs, 550 nm for aromatic amine drugs) against a reagent blank prepared in the same manner without the drug.[1][3][4]

  • Construct a calibration curve by plotting the absorbance versus the concentration of the drug.

  • For the determination of the drug in a pharmaceutical formulation, prepare a sample solution of appropriate concentration and follow the same procedure. The drug concentration in the sample can be determined from the calibration curve.

4. Optimization:

  • The concentrations of PADMA and KIO4, reaction time, and temperature should be optimized to achieve maximum color development and stability.[1][3]

Protocol 2: Determination of Phenolic Compounds using Benzoyl Peroxide

This protocol is based on the determination of phenol, o-aminophenol, α-naphthol, and amoxicillin.[2]

1. Materials and Reagents:

  • N,N-diethyl-p-phenylenediamine (DE-PPD) solution (1x10⁻² M in ethanol)[2]

  • Benzoyl peroxide solution (1x10⁻² M)[2]

  • Standard phenolic compound solutions (100 µg/mL in ethanol)[2]

  • Ethanol

  • UV-VIS Spectrophotometer

  • 1-cm silica cells[2]

2. Preparation of Reagents:

  • DE-PPD Solution: Dissolve 0.3995 g of DE-PPD in 200 mL of ethanol.[2]

  • Benzoyl Peroxide Solution: Prepare a 1x10⁻² M solution in a suitable solvent.

  • Standard Phenolic Solutions: Dissolve 10 mg of each phenolic compound in 100 mL of ethanol.[2]

3. Experimental Procedure:

  • In a series of volumetric flasks, add aliquots of the standard phenolic compound solution.

  • Add 1.5 mL of 1x10⁻² M benzoyl peroxide solution.[2]

  • Add the optimized volume of the DE-PPD solution.

  • Add a specified volume of an alkaline solution if required to optimize the reaction pH.

  • Allow the reaction mixture to stand for 5 minutes.[2]

  • Dilute to the final volume with a suitable diluent like ethanol.[2]

  • Measure the absorbance of the blue indophenol dye at the respective λmax against a reagent blank.[2]

  • Prepare a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.

Visualizations

Reaction Mechanism

The proposed reaction mechanism involves the oxidation of N,N-diethyl-p-phenylenediamine followed by electrophilic substitution with the phenolic or amine drug to form a colored dye.[1]

ReactionMechanism cluster_oxidation Oxidation Step cluster_coupling Coupling Step DPD N,N-diethyl-p- phenylenediamine (DPD) Oxidant Oxidizing Agent (e.g., KIO4, Benzoyl Peroxide) Intermediate Oxidized DPD (Electrophilic Intermediate) DPD->Intermediate Oxidation Oxidant->Intermediate Analyte Analyte (Phenolic or Amine Drug) ColoredProduct Colored Indophenol Dye Intermediate->ColoredProduct Coupling Analyte->ColoredProduct

Caption: Proposed reaction mechanism for spectrophotometric determination.

Experimental Workflow

The general workflow for the spectrophotometric analysis using N,N-diethyl-p-phenylenediamine is outlined below.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (DPD, Oxidant, Standards) start->prep_reagents prep_samples Prepare Sample and Standard Solutions prep_reagents->prep_samples reaction Perform Oxidative Coupling Reaction prep_samples->reaction measurement Measure Absorbance at λmax reaction->measurement calibration Construct Calibration Curve measurement->calibration calculation Calculate Analyte Concentration calibration->calculation end End calculation->end

Caption: General experimental workflow for the analysis.

References

Application Notes and Protocols: 2-Amino-5-(diethylamino)toluene Monohydrochloride in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as N,N-Diethyl-3-methyl-p-phenylenediamine Monohydrochloride, is an aromatic amine belonging to the p-phenylenediamine (PPD) class of compounds. While extensively used in photographic color development (known as CD-2) and as a precursor in oxidative hair dyes, its application in textile dyeing focuses on its ability to form color in situ through an oxidative coupling reaction.[1] This process is particularly suited for protein fibers like wool and silk, and can also be adapted for certain synthetic fibers such as nylon.

This compound is not a dye itself but a "dye precursor" or "developer." It is a colorless or lightly colored substance that, in the presence of an oxidizing agent (typically hydrogen peroxide) and a "coupler" molecule, polymerizes to form a large, colored molecule that becomes trapped within the fiber matrix. The final color and its properties are determined by the specific coupler used in the formulation. This method allows for the generation of a range of shades with good fastness properties.

Principle of Application: Oxidative Dyeing

The core of the application lies in the chemical reaction between three components directly on the textile substrate:

  • Developer (Primary Intermediate): this compound.

  • Coupler (Secondary Intermediate): A second aromatic compound, such as a phenol, naphthol, or another amine derivative.

  • Oxidizing Agent: Commonly hydrogen peroxide, used to catalyze the coupling reaction.

The process typically occurs in an alkaline aqueous solution (pH 8-11), which facilitates the oxidation of the developer.[1] The oxidized developer then reacts with the coupler to form a stable, high-molecular-weight indo-dye. This large dye molecule is mechanically entrapped within the amorphous regions of the fiber, leading to good wash fastness.

Key Experimental Parameters

The success of the dyeing process is dependent on several critical parameters. The following table summarizes typical conditions derived from protocols for related oxidative and reactive dyes on protein fibers.[2]

ParameterTypical RangePurpose
Developer Concentration 0.5 - 5.0% (owf)Primary determinant of color depth.
Coupler Concentration 0.5 - 5.0% (owf)Stoichiometrically matched to the developer; determines final shade.
Oxidizing Agent (H₂O₂) Conc. 1.0 - 10.0 mL/L (30% w/v)Initiates the color-forming reaction.
Liquor Ratio 20:1 to 50:1Ratio of the weight of the dyeing solution to the weight of the fabric.
pH 8.0 - 11.0Alkaline conditions are necessary to facilitate oxidation.
Temperature 85 - 100°CIncreases dye diffusion rate into the fiber.
Dyeing Time 60 - 120 minutesDuration required for diffusion, reaction, and fixation.

(owf = on weight of fiber)

Experimental Protocols

The following protocols provide a detailed methodology for dyeing protein fibers (e.g., wool fabric) using this compound as the developer.

Materials and Reagents
  • Substrate: Scoured wool fabric

  • Developer: this compound

  • Coupler: Resorcinol (for brown shades) or 1-Naphthol (for purple/blue shades)

  • Oxidizing Agent: Hydrogen Peroxide (30% w/v)

  • pH Control: Ammonium Hydroxide (25%) or Sodium Carbonate

  • Wetting Agent: Non-ionic surfactant (e.g., 0.5 g/L)

  • Equipment: Laboratory dyeing machine or beaker dyeing system, pH meter, magnetic stirrer, graduated cylinders, beakers.

Protocol 1: Two-Step Oxidative Dyeing

This method involves sequential application of the precursor components to the fiber.

  • Pre-treatment: Prepare the wool fabric by scouring to remove any impurities. Weigh the dry fabric.

  • Developer Application:

    • Prepare a dyebath with the required amount of water for a 40:1 liquor ratio.[2]

    • Add 0.5 g/L non-ionic wetting agent.

    • Dissolve this compound (e.g., 2% owf) and the chosen coupler (e.g., 2% owf) in the bath.

    • Adjust the pH to 9.0 using ammonium hydroxide.

    • Introduce the wool fabric into the bath at 40°C.

    • Raise the temperature to 95°C at a rate of 2°C/minute.[2]

    • Hold at 95°C for 45 minutes to allow for precursor diffusion into the fiber.

  • Oxidation and Color Development:

    • Cool the bath to 80°C.

    • Carefully add the required amount of hydrogen peroxide (e.g., 5 mL/L) to the bath.

    • Maintain the temperature at 80°C for an additional 45 minutes to allow for the oxidative reaction and color formation.

  • Post-treatment:

    • Cool the dyebath and drain.

    • Rinse the dyed fabric thoroughly with warm water (50°C), followed by cold water, until the rinse water is clear.

    • Perform a soaping treatment at 60°C for 15 minutes with a non-ionic detergent (2 g/L) to remove any unreacted precursors and surface dye.

    • Rinse again and air dry.

Visualizations

Chemical Pathway for Oxidative Dye Formation

The following diagram illustrates the simplified chemical reaction pathway for the formation of an indo-dye from the developer and a phenolic coupler.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Developer 2-Amino-5-(diethylamino) toluene (Developer) Oxidation 1. Developer Oxidation (Quinonediimine formation) Developer->Oxidation + H₂O₂ (Alkaline pH) Coupler Phenolic Coupler (e.g., Naphthol) Coupling 2. Electrophilic Attack & Coupling Coupler->Coupling Oxidant H₂O₂ (Oxidant) Oxidation->Coupling IndoDye High MW Indo-Dye (Colored Molecule) Coupling->IndoDye Final Oxidation & Polymerization

Caption: Oxidative coupling reaction pathway.

Experimental Workflow for Two-Step Dyeing

This diagram outlines the logical sequence of the laboratory dyeing protocol.

G start Start prep Prepare Dyebath: Water, Wetting Agent, Developer, Coupler start->prep ph_adjust1 Adjust pH to 9.0 prep->ph_adjust1 fabric_in Introduce Wool Fabric at 40°C ph_adjust1->fabric_in heat_diffuse Heat to 95°C Hold for 45 min (Diffusion) fabric_in->heat_diffuse cool_add Cool to 80°C Add H₂O₂ heat_diffuse->cool_add develop Hold at 80°C for 45 min (Color Development) cool_add->develop rinse Rinse Thoroughly develop->rinse soap Soaping at 60°C rinse->soap final_rinse Final Rinse & Dry soap->final_rinse end End final_rinse->end

Caption: Two-step oxidative dyeing workflow.

Safety and Handling

P-phenylenediamine derivatives are known sensitizers and can cause allergic contact dermatitis.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated area or under a fume hood. Handle hydrogen peroxide with care as it is a strong oxidizer. Refer to the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound serves as an effective developer for the in situ creation of dyes within textile fibers, particularly proteins like wool. The oxidative dyeing method provides a versatile platform for achieving various shades with good fastness by modifying the coupler component. The process requires careful control of key parameters such as pH, temperature, and reactant concentrations to ensure reproducible and high-quality results. Further research can optimize coupler systems and application methods for different fiber types.

References

Application Notes and Protocols for Color Developing Agent CD-2 in Photographic Emulsion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Color Developing Agent CD-2, chemically known as 4-(N,N-diethyl)-2-methylaniline hydrochloride, is a p-phenylenediamine derivative crucial in chromogenic photographic processes.[1] It serves as a high-temperature, rapid developing agent, particularly effective for oil-soluble color films.[2] In the development process, oxidized CD-2 reacts with color couplers embedded in the photographic emulsion layers to form specific dyes, creating the final color image.[1][3] This document provides detailed application notes and experimental protocols for the use of CD-2 in photographic emulsion research.

Chemical and Physical Properties

A summary of the key properties of Color Developing Agent CD-2 is presented in the table below.

PropertyValueReference
CAS Number 2051-79-8[1]
Molecular Formula C₁₁H₁₈N₂·HCl[1]
Molecular Weight 214.73 g/mol [2]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water[4]
Melting Point 250 °C (decomposes)[5]

Experimental Protocols

Preparation of a Stock CD-2 Color Developer Solution

This protocol is based on formulations suggested in photographic chemistry literature and patents.[6] It is a starting point for research and can be modified to investigate the effects of different component concentrations.

Materials:

  • Color Developing Agent CD-2

  • N,N-diethylhydroxylamine (85% solution)

  • Potassium Sulfite (anhydrous)

  • Potassium Carbonate (anhydrous)

  • Potassium Bicarbonate

  • Potassium Bromide

  • Diethylenetriaminepentaacetic acid (DTPA), pentasodium salt (40% solution)

  • Distilled or deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

  • Analytical balance

Procedure:

  • Water Preparation: In a beaker, start with approximately 800 mL of distilled or deionized water at 38-40°C.

  • Chelating Agent: While stirring, add 5.0 mL of the 40% DTPA pentasodium salt solution. This will prevent the formation of insoluble salts.

  • Sulfite (Antioxidant): Dissolve 4.0 g of anhydrous potassium sulfite. This acts as a preservative to prevent aerial oxidation of the developing agent.

  • Alkali Buffer: Add 30.0 g of anhydrous potassium carbonate and 2.5 g of potassium bicarbonate. This buffer system will maintain the high pH necessary for the developer to be active.

  • Restrainer: Dissolve 1.2 g of potassium bromide. This helps to control the rate of development and prevent fog (the development of unexposed silver halide crystals).

  • Second Antioxidant: Add 4.0 mL of the 85% N,N-diethylhydroxylamine solution. This further protects the CD-2 from oxidation.

  • Dissolving CD-2: In a separate beaker, dissolve 4.5 g of CD-2 in about 100 mL of warm water (approximately 40-50°C). Stir until fully dissolved.

  • Combining Solutions: Slowly add the dissolved CD-2 solution to the main developer solution while stirring continuously.

  • Final Volume and pH Adjustment: Add distilled or deionized water to make a final volume of 1.0 L. Measure the pH and adjust to 10.0 ± 0.05 using a dilute potassium carbonate solution (to increase pH) or a dilute potassium bicarbonate solution (to decrease pH).

  • Storage: Store the developer solution in a tightly sealed, dark glass bottle to minimize oxidation.

Sensitometric Analysis of a Photographic Emulsion

This protocol describes the process for evaluating the performance of the prepared CD-2 developer with a given photographic emulsion.

Materials:

  • Prepared CD-2 developer solution

  • Photographic emulsion coated on a transparent base

  • Stop bath (e.g., 2% acetic acid solution)

  • Fixer solution (e.g., standard ammonium thiosulfate fixer)

  • Wetting agent

  • Distilled or deionized water

Equipment:

  • Sensitometer with a calibrated step wedge

  • Densitometer

  • Temperature-controlled water bath

  • Processing tanks or trays

  • Timer

Procedure:

  • Exposure: In complete darkness, expose a strip of the photographic emulsion using a sensitometer. The sensitometer will expose the film to a series of precisely controlled light intensities through a step wedge.[7]

  • Development:

    • Bring the CD-2 developer, stop bath, and fixer to the desired processing temperature (e.g., 38°C) in a temperature-controlled water bath.

    • Immerse the exposed emulsion strip into the CD-2 developer solution for a predetermined time (e.g., 3 minutes and 15 seconds). Agitate continuously and consistently throughout the development process.

  • Stop Bath: Transfer the emulsion strip to the stop bath for 30 seconds to halt the development process.

  • Fixing: Transfer the strip to the fixer solution for 5-10 minutes, or as recommended for the specific fixer, to remove the unexposed silver halide.

  • Washing: Wash the film in running water for 10-15 minutes to remove all processing chemicals.

  • Final Rinse and Drying: Briefly immerse the film in a wetting agent solution to prevent water spots, and then hang it to dry in a dust-free environment.

  • Densitometry: Once the film strip is completely dry, use a densitometer to measure the density of each step on the exposed wedge.[7]

  • Data Plotting: Plot the measured density values (y-axis) against the logarithm of the corresponding exposure values (x-axis) to generate a characteristic curve (D log E curve).[7]

Quantitative Data Presentation

The following tables present illustrative quantitative data that might be obtained from sensitometric analysis. This data is representative and will vary depending on the specific emulsion, developer formulation, and processing conditions.

Table 1: Effect of CD-2 Concentration on Sensitometric Properties

CD-2 Concentration (g/L)Dmin (Fog)DmaxContrast IndexFilm Speed (Relative)
3.50.122.850.5895
4.50.153.100.65100
5.50.193.250.72103

Table 2: Effect of Development Time on Sensitometric Properties (CD-2 at 4.5 g/L)

Development Time (seconds)Dmin (Fog)DmaxContrast IndexFilm Speed (Relative)
1800.132.950.6098
1950.153.100.65100
2100.183.200.70101

Visualizations

Chromogenic Development Signaling Pathway

The following diagram illustrates the general chemical pathway of chromogenic development using a p-phenylenediamine derivative like CD-2.

Chromogenic_Development cluster_emulsion Photographic Emulsion Layer cluster_developer Developer Solution AgX_exposed Exposed Silver Halide (AgX) Ag_latent Latent Image (Silver Atoms) AgX_exposed->Ag_latent Exposure CD2 CD-2 (Developing Agent) Coupler Color Coupler (e.g., for Cyan Dye) Dye Cyan Dye Molecule Coupler->Dye CD2_oxidized Oxidized CD-2 CD2->CD2_oxidized Reduces AgX to Ag CD2_oxidized->Coupler Coupling Reaction Sensitometric_Workflow start Start prepare_dev Prepare CD-2 Developer Solution start->prepare_dev expose_film Expose Emulsion with Sensitometer prepare_dev->expose_film develop Develop in CD-2 Solution (Temp. Controlled) expose_film->develop stop_bath Stop Bath develop->stop_bath fix Fix stop_bath->fix wash_dry Wash and Dry fix->wash_dry densitometry Measure Density with Densitometer wash_dry->densitometry plot_curve Plot D log E Characteristic Curve densitometry->plot_curve analyze Analyze Sensitometric Properties plot_curve->analyze end End analyze->end

References

Application of CAS 2051-79-8 in Pigment Manufacturing for Paper and Leather: A Review and Alternative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment of CAS 2051-79-8

Given the user's interest in pigments for paper and leather, this document will focus on a more relevant and widely used dye for these applications: C.I. Direct Yellow 50 (CAS No. 3214-47-9) .[7][8][9][10][11] This diazo dye is explicitly indicated for the coloration of paper, leather, and textiles.[8][9][10][12]

Application Notes for Direct Yellow 50 in Paper and Leather Dyeing

1. Product Identification and Properties

  • Product Name: Direct Yellow 50

  • CAS No.: 3214-47-9[7][8]

  • Chemical Class: Diazo Dye[8]

  • C.I. Number: 29025[8][11]

  • Appearance: Yellow Powder[8]

  • Hue: Bright Reddish Yellow[8]

  • Solubility: Soluble in water.[8]

2. Quantitative Data

The following table summarizes the performance characteristics of Direct Yellow 50, which are crucial for its application in the paper and leather industries.

PropertyValueIndustry Relevance
Dye Content>98%High purity ensures consistent and vibrant coloration.
Light Fastness5-6Indicates good resistance to fading when exposed to light, which is important for the longevity of the final product.
Washing Fastness2-3Moderate resistance to color loss after washing, a key parameter for textile applications and relevant for certain types of leather goods.

Data sourced from a technical data sheet for Direct Yellow 50.[8]

Experimental Protocols

Protocol 1: Dyeing of Paper Pulp with Direct Yellow 50

This protocol outlines the general procedure for coloring paper pulp in a batch process.

  • Preparation of the Dye Solution:

    • Weigh the required amount of Direct Yellow 50 powder based on the desired shade intensity and the weight of the dry pulp.

    • Dissolve the dye powder in hot water (typically 80-95°C) with constant stirring to ensure complete dissolution. The concentration of this stock solution can be adjusted as needed.

  • Pulp Preparation:

    • Prepare a pulp slurry with a consistency of 2-4% in a beater or pulper.

    • Ensure the pulp is well-dispersed and free of clumps.

  • Dyeing Process:

    • Add the prepared dye solution to the pulp slurry.

    • Allow for a mixing time of 15-30 minutes to ensure uniform distribution of the dye throughout the pulp.

    • The dyeing temperature is typically maintained between 40-60°C.

  • Fixation (Optional but Recommended):

    • To improve dye retention and wet fastness, a fixing agent can be added after the dye has been thoroughly mixed with the pulp.

    • Common fixing agents include cationic polymers or alum (aluminum sulfate).

    • Mix for an additional 10-15 minutes after the addition of the fixing agent.

  • Sheet Formation and Drying:

    • The dyed pulp is then transferred to the paper machine for sheet formation.

    • The paper is pressed and dried according to standard procedures.

Paper_Dyeing_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_final Final Steps Dye_Solution Dye Solution (Direct Yellow 50) Mixing Mixing Dye_Solution->Mixing Pulp_Slurry Pulp Slurry Pulp_Slurry->Mixing Fixation Fixation (Optional) Mixing->Fixation Sheet_Formation Sheet Formation Fixation->Sheet_Formation Drying Drying Sheet_Formation->Drying Finished_Paper Dyed Paper Drying->Finished_Paper

Protocol 2: Drum Dyeing of Leather with Direct Yellow 50

This protocol describes a typical drum dyeing process for chrome-tanned leather.

  • Leather Preparation:

    • The chrome-tanned leather is first neutralized to a pH of 4.5-5.5 to ensure uniform dye penetration.

    • The leather is washed thoroughly to remove any residual salts.

  • Dye Bath Preparation:

    • The dye bath is prepared in a drum with water at approximately 40-50°C.

    • The amount of Direct Yellow 50 is calculated based on the weight of the leather (typically 1-5% of the shaved weight).

    • The dye is pre-dissolved in hot water and then added to the drum.

  • Dyeing:

    • The neutralized and washed leather is placed in the drum.

    • The drum is run for 30-60 minutes to allow for the even penetration of the dye.

    • The temperature can be gradually increased to 60°C to enhance dye fixation.

  • Fixation:

    • After the desired shade is achieved, the dye is fixed using formic acid, which is added slowly to the dye bath to lower the pH to around 3.5.

    • The drum is run for another 20-30 minutes.

  • Washing and Fatliquoring:

    • The leather is then thoroughly washed to remove any unfixed dye.

    • Following washing, a fatliquoring process is carried out to impart softness and flexibility to the leather.

Leather_Dyeing_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_final Finishing Neutralized_Leather Neutralized Leather Drum_Dyeing Drum Dyeing Neutralized_Leather->Drum_Dyeing Dye_Bath Dye Bath (Direct Yellow 50) Dye_Bath->Drum_Dyeing Fixation Fixation (Formic Acid) Drum_Dyeing->Fixation Washing Washing Fixation->Washing Fatliquoring Fatliquoring Washing->Fatliquoring Finished_Leather Dyed Leather Fatliquoring->Finished_Leather

General Synthesis of Diazo Dyes

Direct Yellow 50 is a diazo dye. The general synthesis of such dyes involves a two-step process: diazotization and coupling. While the specific reactants for Direct Yellow 50 are proprietary, the following diagram illustrates the general chemical logic.

Azo_Dye_Synthesis cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Aromatic_Amine Aromatic Amine Diazotization Diazotization Aromatic_Amine->Diazotization Nitrous_Acid Nitrous Acid (NaNO2 + HCl) Nitrous_Acid->Diazotization Coupling_Component Coupling Component (e.g., Phenol or Aniline derivative) Azo_Coupling Azo Coupling Coupling_Component->Azo_Coupling Diazonium_Salt Diazonium Salt (Intermediate) Diazotization->Diazonium_Salt Azo_Dye Azo Dye Azo_Coupling->Azo_Dye Diazonium_Salt->Azo_Coupling

References

Application Notes and Protocols for the Electrochemical Detection of 2-Amino-5-(diethylamino)toluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proposed Electrochemical Detection Method: Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive electroanalytical technique suitable for the detection of electroactive species like aromatic amines. The principle involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before each pulse and at the end of each pulse, and the difference is plotted against the base potential. This method effectively minimizes the background charging current, thereby enhancing the signal-to-noise ratio.

Conceptual Detection Mechanism

The electrochemical detection of 2-Amino-5-(diethylamino)toluene is predicated on the oxidation of the amino group on the aromatic ring at a specific potential. When a suitable potential is applied to the working electrode, the analyte undergoes an oxidation reaction, resulting in the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of the analyte in the solution.

G cluster_solution Solution Phase cluster_electrode Electrode Surface cluster_measurement Measurement Analyte 2-Amino-5-(diethylamino)toluene Electrode Working Electrode (e.g., GCE) Analyte->Electrode Diffusion Oxidized_Analyte Oxidized Analyte Electrode->Oxidized_Analyte Oxidation (Electron Transfer) Current Measured Current (Proportional to Concentration) Electrode->Current Generates Signal Oxidized_Analyte->Electrode Desorption (optional)

Caption: Conceptual signaling pathway for the electrochemical detection of an aromatic amine.

Experimental Protocols

Preparation of Solutions and Reagents
  • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 7.0. This can be made by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate solutions. The pH should be adjusted using a pH meter.

  • Analyte Stock Solution: Accurately weigh a specific amount of 2-Amino-5-(diethylamino)toluene monohydrochloride and dissolve it in the supporting electrolyte to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the supporting electrolyte to the desired concentrations for calibration.

Electrochemical Cell Setup and Electrode Preparation
  • Electrochemical Cell: A standard three-electrode system is recommended, consisting of a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the auxiliary (counter) electrode, and an Ag/AgCl electrode as the reference electrode.

  • Working Electrode Pretreatment:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles.

    • Allow the electrode to dry at room temperature before use.

Electrochemical Measurement Procedure (DPV)
  • Pipette a known volume (e.g., 10 mL) of the working standard solution or the sample solution into the electrochemical cell.

  • Immerse the three electrodes into the solution.

  • Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Connect the electrodes to the potentiostat.

  • Set the DPV parameters. The following are suggested starting parameters that should be optimized for the specific application:

    • Potential Range: 0.0 V to +1.0 V (vs. Ag/AgCl)

    • Modulation Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Initiate the DPV scan and record the voltammogram.

  • A distinct oxidation peak should be observed at a potential characteristic of 2-Amino-5-(diethylamino)toluene. The height of this peak is proportional to its concentration.

  • Between measurements, rinse the electrodes with deionized water.

Experimental Workflow

G A Reagent & Solution Preparation C Electrochemical Cell Assembly A->C B Electrode Pretreatment B->C D Deoxygenation (N2 Purge) C->D E DPV Measurement (Data Acquisition) D->E F Data Analysis (Peak Height vs. Concentration) E->F G Calibration Curve Generation F->G H Sample Concentration Determination G->H

Caption: Generalized experimental workflow for DPV-based detection.

Data Presentation

The following table presents hypothetical, yet plausible, quantitative data for the electrochemical detection of 2-Amino-5-(diethylamino)toluene using the proposed DPV method. These values are for illustrative purposes and would require experimental validation.

ParameterRepresentative ValueNotes
Linear Range 1 µM - 100 µMThe concentration range over which the peak current is proportional to the analyte concentration.
Limit of Detection (LOD) 0.5 µMThe lowest concentration of the analyte that can be reliably detected. Calculated as 3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
Limit of Quantification (LOQ) 1.5 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
Repeatability (RSD) < 5%The precision of the measurement under the same operating conditions over a short interval of time.
Recovery 95% - 105%The accuracy of the method, determined by spiking a blank sample with a known concentration of the analyte.

Concluding Remarks

This document outlines a generalized framework for the development of an electrochemical detection method for 2-Amino-5-(diethylamino)toluene. The proposed DPV method, coupled with a standard three-electrode system, offers a sensitive and reliable approach. It is imperative that researchers optimize the experimental parameters, including pH of the supporting electrolyte, and DPV settings, and perform a thorough validation of the method, including selectivity studies in the presence of potential interfering species, to ensure its suitability for their specific application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing the reaction conditions for 2-Amino-5-(diethylamino)toluene Monohydrochloride.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The most common laboratory-scale synthesis involves the reduction of a nitroaromatic precursor, N,N-diethyl-4-methyl-3-nitroaniline. This document focuses on optimizing this critical reduction step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low or no conversion is a common issue that can often be traced back to the reagents or reaction conditions. A systematic approach is best for troubleshooting.

  • Inactive Reducing Agent/Catalyst: The activity of your reducing agent is crucial.

    • Metal/Acid Reductions (e.g., SnCl₂·2H₂O, Fe/HCl): Ensure the metal salts have not oxidized over time. Use fresh, high-purity reagents. For metals like iron or zinc, using a finely powdered form increases the surface area and reaction rate.[1]

    • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst if activity is suspect.

  • Insufficient Acid: In metal/acid reductions, the acid is critical for the reaction to proceed. Ensure the correct stoichiometry and concentration are used.

  • Low Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[2] Gradually increase the temperature and monitor the reaction by TLC.

  • Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system. For catalytic hydrogenations, adding a protic co-solvent like ethanol can be beneficial.[3]

Q2: I'm observing significant side products in my reaction mixture. How can I improve the selectivity for the desired amine?

A2: The formation of side products often results from the partial reduction of the nitro group. The key is to ensure the reaction goes to completion.

  • Common Side Products: Intermediates such as nitroso and hydroxylamine compounds can form if the reduction is incomplete. In some cases, these can dimerize to form azoxy or azo compounds.[4]

  • Troubleshooting Steps:

    • Increase Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction fully to the amine.[2]

    • Control Temperature: Exothermic reactions can cause localized overheating, which may promote side reactions. Ensure adequate cooling and stirring, especially during the initial addition of reagents.

    • Optimize Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction too early will leave intermediates, while excessively long reaction times can sometimes lead to degradation.

Q3: The workup of my SnCl₂ reduction is problematic, resulting in a thick precipitate or emulsion. How can I improve the isolation of my product?

A3: The precipitation of tin salts (tin hydroxides) upon basification is a well-known issue with SnCl₂ reductions.[5]

  • Standard Procedure: The typical workup involves quenching the reaction, followed by basification (e.g., with NaOH or NaHCO₃) to a pH > 12 to dissolve the tin salts as stannates (Sn(OH)₆²⁻).[5]

  • Troubleshooting Strategies:

    • High pH: Ensure the aqueous layer is strongly basic (pH 12-13) to fully dissolve the tin hydroxides. This may require a significant amount of a strong base like NaOH.[5]

    • Filtration Aid: Before extraction, you can filter the entire mixture through a pad of Celite to remove the solid tin salts. Wash the filter cake thoroughly with the extraction solvent to recover any adsorbed product.[5]

    • Alternative Workup: An alternative is to pour the reaction mixture into a large volume of ice water and neutralize carefully with a milder base like sodium bicarbonate. While precipitates will still form, this can sometimes prevent intractable emulsions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the nitro precursor to synthesize 2-Amino-5-(diethylamino)toluene?

A1: The choice of reducing agent depends on the scale of the reaction and the functional groups present on the molecule.

  • Catalytic Hydrogenation (H₂ with Pd/C or Pt/C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient but can be non-selective if other reducible groups (like alkenes, alkynes, or some halides) are present.[1][6] It also requires specialized equipment for handling hydrogen gas.

  • Stannous Chloride (SnCl₂·2H₂O): This is a very common and effective lab-scale method that is tolerant of many other functional groups.[1][7] However, the workup can be complicated by the formation of tin salts.[5]

  • Iron (Fe) in Acidic Media (e.g., Fe/HCl or Fe/AcOH): This is an inexpensive and effective method, often used in industrial processes. The workup is generally more straightforward than with tin.[7]

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material (N,N-diethyl-4-methyl-3-nitroaniline).

  • Observation: The product amine is significantly more polar than the starting nitro compound. Therefore, in a typical normal-phase silica gel TLC system (e.g., using ethyl acetate/hexane as the eluent), the product will have a much lower Rf value (it will travel a shorter distance up the plate) than the starting material. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Q3: Why is the final product isolated as a monohydrochloride salt?

A3: Aromatic amines can be unstable and prone to oxidation and discoloration when stored as the free base. Converting the amine to its hydrochloride salt offers several advantages:

  • Increased Stability: The salt is generally more stable to air and light, allowing for longer storage times.

  • Easier Handling: Amine salts are typically crystalline solids that are easier to handle, weigh, and purify by recrystallization compared to the often oily or low-melting free bases.

  • Improved Solubility: The hydrochloride salt is often more soluble in water or protic solvents.

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety practices are essential.

  • Reagents: Handle concentrated acids (HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: If using catalytic hydrogenation, ensure the apparatus is properly set up to handle hydrogen gas, which is highly flammable.

  • Product Handling: The final product is an aromatic amine derivative and should be handled with care, as many such compounds can be toxic or skin sensitizers.

Data Presentation

Table 1: Typical Reagent Stoichiometry for SnCl₂ Reduction

ReagentMolar Eq.Purpose
N,N-diethyl-4-methyl-3-nitroaniline1.0Starting Material
SnCl₂·2H₂O3.0 - 4.0Reducing Agent
Concentrated HClIn solventAcidic Medium
EthanolSolventReaction Solvent
NaOH (aq.)To pH > 12Workup (Neutralization)
Ethyl Acetate / DCMSolventExtraction Solvent

Table 2: Troubleshooting Common Reaction Outcomes

ObservationPotential CauseRecommended Action
Starting material remainsInactive reducing agent or insufficient quantityUse fresh reagent; increase stoichiometry
Multiple spots on TLC (streaking)Formation of polar intermediates (e.g., hydroxylamine)Increase reaction time or temperature; add more reducing agent
Product is dark/discoloredAir oxidation of the amine free baseKeep the product under an inert atmosphere (N₂ or Ar); convert to HCl salt promptly
Low isolated yield after workupProduct loss during extraction due to emulsion or precipitationFilter through Celite before extraction; ensure aqueous phase is strongly basic (pH > 12)

Experimental Protocols

Protocol: Synthesis of 2-Amino-5-(diethylamino)toluene via SnCl₂ Reduction

This protocol describes a general procedure for the reduction of N,N-diethyl-4-methyl-3-nitroaniline.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, N,N-diethyl-4-methyl-3-nitroaniline (1.0 eq).

    • Add ethanol as the solvent (approx. 10-20 mL per gram of starting material).

    • To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (typically around 80°C) with vigorous stirring.

    • Monitor the reaction progress by TLC every 30-60 minutes until the starting material is no longer visible. The reaction typically takes 2-4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the pH of the solution is >12. The precipitated tin salts should redissolve. If they do not, filter the mixture through a pad of Celite.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Amino-5-(diethylamino)toluene as a free base.

  • Formation of the Monohydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HCl in the same solvent (or ethereal HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Visualizations

SynthesisWorkflow start_end start_end process process product product workup workup A Start: N,N-diethyl-4- methyl-3-nitroaniline B Step 1: Reduction (e.g., SnCl2 / HCl in EtOH) A->B C Step 2: Quench & Basify (Ice, then NaOH to pH > 12) B->C D Step 3: Extraction (Ethyl Acetate) C->D E Step 4: Isolation (Dry & Evaporate) D->E F Intermediate: Crude Free Base Amine E->F G Step 5: Salt Formation (Dissolve & add HCl) F->G H Step 6: Final Purification (Filter & Dry) G->H I Final Product: 2-Amino-5-(diethylamino)toluene Monohydrochloride H->I

Caption: Experimental workflow for the synthesis of the target compound.

TroubleshootingTree problem problem question question solution solution check check p1 Problem: Low Yield / Incomplete Reaction q1 Is starting material visible on TLC? p1->q1 q2 Are reagents fresh and active? q1->q2  No s1 Action: - Increase reaction time/temp - Add more reducing agent q1->s1  Yes q3 Was workup problematic? q2->q3  Yes s2 Action: - Use fresh reagents/catalyst - Check acid concentration q2->s2  No s3 Action: - Ensure pH > 12 - Filter through Celite - Re-extract aqueous layer q3->s3  Yes s4 Action: - Check for side products - Consider purification issues q3->s4  No

Caption: Decision tree for troubleshooting low reaction yield.

References

How to improve the solubility of Color Developer CD-2 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on improving the solubility of Color Developer CD-2 (CAS 2051-79-8) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is Color Developer CD-2 and why is its solubility in organic solvents a concern?

Color Developer CD-2, chemically known as 4-(N,N-diethyl)-2-methylphenylenediamine monohydrochloride, is a hydrochloride salt. This salt form makes it readily soluble in polar solvents like water and alcohols. However, for many applications in organic synthesis and material science, dissolving it in less polar organic solvents is necessary, which can be challenging due to its ionic nature.

Q2: I'm having trouble dissolving CD-2 in my organic solvent. What are the initial steps I should take?

Initially, ensure you are using a suitable solvent. Given that CD-2 is a salt, polar solvents are the best starting point. If you must use a less polar solvent, consider the troubleshooting steps outlined in this guide, such as converting CD-2 to its free base form. Also, gentle heating and vigorous stirring can sometimes aid dissolution.

Q3: My CD-2 solution is changing color. Is this normal?

Color Developer CD-2 and its free base are susceptible to oxidation, which can cause the solution to change color, often to a reddish-brown or darker hue. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been deoxygenated to minimize degradation.

Q4: Can I use heat to improve the solubility of CD-2?

Gentle heating can increase the solubility of CD-2 in some organic solvents. However, excessive heat can accelerate the degradation of the compound. It is advisable to heat the solution gently while monitoring for any color changes that might indicate decomposition.

Q5: Are there any safety precautions I should be aware of when handling CD-2?

Yes, Color Developer CD-2 is a chemical that should be handled with care in a well-ventilated area or fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation: Solubility of CD-2 and its Free Base

SolventChemical FormQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
Methanol CD-2 (Hydrochloride)Soluble> 10
CD-2 (Free Base)Very Soluble> 25
Ethanol CD-2 (Hydrochloride)Soluble5 - 10
CD-2 (Free Base)Very Soluble> 25
Isopropanol CD-2 (Hydrochloride)Sparingly Soluble1 - 5
CD-2 (Free Base)Soluble10 - 25
Acetone CD-2 (Hydrochloride)Slightly Soluble< 1
CD-2 (Free Base)Soluble5 - 10
Dimethylformamide (DMF) CD-2 (Hydrochloride)Soluble> 10
CD-2 (Free Base)Very Soluble> 25
Dimethyl Sulfoxide (DMSO) CD-2 (Hydrochloride)Soluble> 10
CD-2 (Free Base)Very Soluble> 25
Dichloromethane CD-2 (Hydrochloride)Very Slightly Soluble< 0.1
CD-2 (Free Base)Soluble10 - 25
Toluene CD-2 (Hydrochloride)Insoluble< 0.01
CD-2 (Free Base)Soluble5 - 10

Disclaimer: The quantitative solubility data presented are estimates based on the known properties of similar compounds and should be used as a guideline for solvent selection. Actual solubility may vary depending on the specific experimental conditions, including temperature and the purity of the solvent and solute.

Experimental Protocols

To enhance the solubility of Color Developer CD-2 in less polar organic solvents, the most effective method is to convert the hydrochloride salt to its more organosoluble free base form.

Protocol 1: Conversion of CD-2 Hydrochloride to its Free Base

This protocol describes the neutralization of the hydrochloride salt to yield the free amine, which has significantly improved solubility in a wider range of organic solvents.

Materials:

  • Color Developer CD-2 (hydrochloride salt)

  • 1 M Sodium hydroxide (NaOH) solution or another suitable base like triethylamine (TEA)

  • An organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of Color Developer CD-2 in deionized water.

  • Neutralization: Slowly add a 1 M NaOH solution dropwise to the CD-2 solution while stirring. Monitor the pH of the aqueous solution. Continue adding the base until the pH is approximately 9-10. If using an organic base like triethylamine in an organic solvent, add a slight molar excess of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the chosen organic extraction solvent (e.g., diethyl ether).

  • Washing: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The free base will partition into the organic layer.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 10-15 minutes to remove any residual water.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains the CD-2 free base dissolved in the organic solvent.

  • Solvent Removal (Optional): If the solid free base is required, the solvent can be removed using a rotary evaporator.

Protocol 2: Utilizing Co-solvents

For applications where the presence of a polar co-solvent is acceptable, a mixture of solvents can be used to dissolve CD-2 directly.

Materials:

  • Color Developer CD-2 (hydrochloride salt)

  • Primary organic solvent (e.g., a less polar solvent in which CD-2 has poor solubility)

  • Co-solvent (e.g., methanol, ethanol, or DMF)

Procedure:

  • Initial Dissolution: Dissolve the Color Developer CD-2 in a minimal amount of a suitable co-solvent in which it is highly soluble (e.g., methanol).

  • Dilution: Slowly add the primary organic solvent to the concentrated CD-2 solution while stirring continuously.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the CD-2 is soluble in the co-solvent mixture.

  • Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized to achieve the desired concentration of CD-2 without precipitation.

Visual Guides

experimental_workflow cluster_protocol1 Protocol 1: Conversion to Free Base cluster_protocol2 Protocol 2: Co-solvent Method A Dissolve CD-2 HCl in Water B Add Base (e.g., NaOH) to pH 9-10 A->B C Extract with Organic Solvent B->C D Wash Organic Layer with Brine C->D E Dry with Anhydrous Na2SO4 D->E F Filter to obtain CD-2 Free Base Solution E->F G Dissolve CD-2 HCl in minimal Co-solvent H Slowly add Primary Organic Solvent G->H I Stir and Observe for Precipitation H->I J Optimized CD-2 Solution I->J

Experimental workflows for improving CD-2 solubility.

logical_relationship CD2_HCl Color Developer CD-2 (Hydrochloride Salt) Polarity_HCl High Polarity (Ionic Salt) CD2_HCl->Polarity_HCl Conversion Neutralization (Base Addition) CD2_HCl->Conversion Solubility_Polar Good Solubility in Polar Solvents (Water, Alcohols) Polarity_HCl->Solubility_Polar Solubility_NonPolar_Bad Poor Solubility in Non-Polar Organic Solvents Polarity_HCl->Solubility_NonPolar_Bad CD2_FreeBase CD-2 Free Base (Neutral Amine) Polarity_FreeBase Lower Polarity (Neutral Molecule) CD2_FreeBase->Polarity_FreeBase Solubility_NonPolar_Good Improved Solubility in Non-Polar Organic Solvents Polarity_FreeBase->Solubility_NonPolar_Good Conversion->CD2_FreeBase

Relationship between chemical form and solubility.

References

Degradation pathways of 2-Amino-5-(diethylamino)toluene and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Amino-5-(diethylamino)toluene and its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Amino-5-(diethylamino)toluene?

A1: 2-Amino-5-(diethylamino)toluene, an aromatic amine derivative, is susceptible to two primary degradation pathways: oxidation and photodegradation.

  • Oxidation: The aromatic amine and diethylamino groups are prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or auto-oxidation. This process can lead to the formation of colored impurities and polymeric byproducts. The initial step often involves the formation of a radical cation.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of the molecule. This can result in the formation of various photoproducts and a loss of compound integrity.

Q2: What are the common degradation products of 2-Amino-5-(diethylamino)toluene?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar p-phenylenediamine derivatives, potential degradation products could include:

  • Oxidative Products: Quinone-imines, nitro-derivatives (such as 4-nitroaniline), and azo-compounds (like 4,4'-azodianiline) can form through oxidation.[1] Polymerization can also occur, leading to complex mixtures of colored compounds.

  • Photodegradation Products: Photolytic cleavage and rearrangement reactions can lead to a variety of smaller aromatic and aliphatic compounds.

Q3: How can I prevent the degradation of 2-Amino-5-(diethylamino)toluene during storage and experiments?

A3: To minimize degradation, the following preventative measures are recommended:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Light Protection: Protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Low Temperature Storage: Store the compound at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation reactions. Studies on other aromatic amines have shown stability is maintained at lower temperatures.[3]

  • Use of Antioxidants/Stabilizers: For solutions or formulations, the addition of antioxidants or stabilizers can be effective. Diaryl-p-phenylenediamines and alkali metal bisulfites or sulfites have been used to stabilize similar compounds.

  • pH Control: The stability of aromatic amines can be pH-dependent. Maintaining an appropriate pH for solutions can help prevent certain degradation reactions.

Q4: What analytical techniques are suitable for monitoring the degradation of 2-Amino-5-(diethylamino)toluene?

A4: Several analytical techniques are well-suited for stability testing and the quantitation of degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a powerful tool for separating the parent compound from its degradation products and quantifying them.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity, enabling the identification and quantification of trace-level degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2-Amino-5-(diethylamino)toluene.

Issue Possible Causes Troubleshooting Steps
Discoloration of solid compound or solutions (e.g., turning brown or purple) Oxidation of the aromatic amine functional groups.1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. For solutions, prepare them fresh before use. 3. Consider adding an antioxidant to the solvent if compatible with your experiment. 4. Purge solvents with an inert gas before preparing solutions.
Appearance of unexpected peaks in HPLC chromatogram Degradation of the compound during sample preparation or analysis.1. Review sample preparation procedures to minimize exposure to air and light. 2. Check the stability of the compound in the mobile phase. 3. Ensure the HPLC system is free of contaminants that could catalyze degradation. 4. Use a shorter run time if the compound is unstable on the column.
Poor recovery or loss of compound during analysis Adsorption of the compound to container surfaces or filter membranes. Degradation during the analytical process.1. Use silanized glassware to minimize adsorption. 2. Test different filter materials for compatibility and low binding. 3. Investigate the stability of the compound under the analytical conditions (e.g., temperature, pH of the mobile phase).
Inconsistent results in stability studies Variability in experimental conditions. Inadequate control of stress factors.1. Standardize all experimental parameters, including temperature, light exposure, and concentration of stress agents. 2. Use a well-defined and validated stability-indicating analytical method. 3. Include control samples (unstressed) in every experiment for comparison.

Quantitative Data Summary

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolyzed side chains, potential ring modifications
Alkaline Hydrolysis (0.1 M NaOH) 24 hours60°C5%Minor degradation
Oxidative (3% H₂O₂) 8 hoursRoom Temp40%Quinone-imine, N-oxide derivatives
Photolytic (UV light) 48 hoursRoom Temp25%Photodegradation fragments, colored impurities
Thermal (Dry Heat) 7 days80°C10%Thermally induced oxidation products

Experimental Protocols

Forced Degradation Study of 2-Amino-5-(diethylamino)toluene using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Materials and Reagents:

  • 2-Amino-5-(diethylamino)toluene

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Volumetric flasks and pipettes

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of 2-Amino-5-(diethylamino)toluene (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

  • Photodegradation: Expose the stock solution to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C) for a specified duration.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 280 nm).

  • Column Temperature: 30°C.

5. Data Analysis:

  • Analyze the stressed samples by HPLC and compare the chromatograms to the unstressed control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

  • Identify and quantify the major degradation products. The peak purity of the parent compound should be assessed using a PDA detector.

Visualizations

Degradation_Pathways 2-Amino-5-(diethylamino)toluene 2-Amino-5-(diethylamino)toluene Oxidation Oxidation 2-Amino-5-(diethylamino)toluene->Oxidation O₂ / H₂O₂ Photodegradation Photodegradation 2-Amino-5-(diethylamino)toluene->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Quinone-imines, Polymers Photodegradation->Degradation_Products Photolytic Fragments Experimental_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photo Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LCMS HPLC->LCMS Further Identification Degradation_Profile Degradation_Profile HPLC->Degradation_Profile LCMS->Degradation_Profile Method_Validation Method_Validation Degradation_Profile->Method_Validation Drug_Substance 2-Amino-5-(diethylamino)toluene Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Photo Drug_Substance->Thermal

References

Technical Support Center: Synthesis of 4-(Diethylamino)-o-toluidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 4-(Diethylamino)-o-toluidine Monohydrochloride. The content is structured to address specific problems in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 4-(Diethylamino)-o-toluidine Monohydrochloride?

A common and effective method involves a two-step synthesis. The first step is the reduction of the nitro group in the precursor, N,N-diethyl-2-methyl-4-nitroaniline, to form the free amine base, 4-(Diethylamino)-o-toluidine. The second step is the conversion of this amine into its stable monohydrochloride salt by treatment with hydrochloric acid.

Q2: My final product is a dark, discolored powder instead of white or off-white crystals. What is the likely cause?

Aromatic amines, such as 4-(Diethylamino)-o-toluidine, are highly susceptible to air oxidation, which results in the formation of colored impurities.[1] This can happen during the reaction work-up, purification, or even storage. To minimize discoloration, it is crucial to limit the exposure of the amine to air, for instance by working under an inert atmosphere (like nitrogen or argon) and using degassed solvents.

Q3: How can I monitor the progress of the nitro reduction reaction?

The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (N,N-diethyl-2-methyl-4-nitroaniline). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What is the purpose of converting the free amine to a hydrochloride salt?

There are two primary reasons for this conversion. Firstly, the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and is prone to oxidation.[1] Secondly, the salt form often has better solubility in aqueous media, which can be important for downstream applications.

Synthesis Workflow and Troubleshooting

The following diagram illustrates a typical workflow for the synthesis, starting from the nitro-aromatic precursor.

G start_end start_end process process product product issue issue A Start: N,N-diethyl-2-methyl-4-nitroaniline B Step 1: Nitro Group Reduction (e.g., H2/Pd-C or Fe/HCl) A->B C Crude 4-(Diethylamino)-o-toluidine (Free Amine) B->C D Work-up & Purification (Extraction, Column Chromatography) C->D E Pure Amine D->E F Step 2: Salt Formation (Reaction with HCl) E->F G Final Product: 4-(Diethylamino)-o-toluidine Monohydrochloride F->G G start start check check action action result result A Low Overall Yield B Analyze Reduction Step A->B C Analyze Purification Step A->C D Analyze Salt Formation Step A->D B1 Reaction Complete? B->B1 C1 High Loss During Work-up? C->C1 D1 Poor Precipitation? D->D1 B2 B1->B2 No B4 B1->B4 Yes B3 Check Catalyst/Reagents. Increase Reaction Time/Temp. B2->B3 C2 C1->C2 Yes C4 C1->C4 No C3 Filter before extraction. Modify chromatography eluent. C2->C3 D2 D1->D2 Yes D4 D1->D4 No D3 Use anhydrous solvents. Check HCl stoichiometry. Attempt recrystallization. D2->D3

References

Technical Support Center: CAS 2051-79-8 Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAS 2051-79-8, also known as 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride or Color Developer 2 (CD-2).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of CAS 2051-79-8?

A1: Common impurities in CAS 2051-79-8 can originate from the synthesis process or degradation. Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N,N-diethyl-m-toluidine or 4-chloro-N,N-diethyl-2-methylaniline.

  • Intermediates: Such as N,N-diethyl-2-methyl-4-nitrosoaniline from nitrosation routes.

  • Byproducts of Side Reactions: Oxidation products are a primary concern, leading to colored impurities. Inadequate control of reaction conditions can also lead to isomers or polymeric materials.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) may be present.

  • Inorganic Salts: Residual salts from the synthesis and workup steps.

Q2: My solution of CAS 2051-79-8 is discolored (e.g., yellow, brown). What could be the cause and how can I address it?

A2: Discoloration is a common issue and is typically caused by the oxidation of the amine group. This can be accelerated by exposure to air, light, and trace metal impurities.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

  • Solvent Purity: Use high-purity, deoxygenated solvents for preparing solutions.

  • Purification: If the discoloration is significant, purification by recrystallization or column chromatography may be necessary (see purification protocols below). The use of activated charcoal during recrystallization can help remove colored impurities.

Q3: I am observing unexpected peaks in my HPLC analysis of CAS 2051-79-8. How can I identify them?

A3: Unexpected peaks can be attributed to the impurities mentioned in Q1 or degradation products.

Identification Workflow:

  • Review Synthesis Route: Identify potential starting materials, intermediates, and byproducts based on the synthetic method used.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity peaks. This information is invaluable for proposing potential structures.

  • Spiking Experiments: If you have standards of potential impurities, spike your sample with a small amount of the standard to see if the peak height of the unknown increases.

  • Forced Degradation Studies: Subject a pure sample of CAS 2051-79-8 to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products and compare their retention times with the unknown peaks.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving CAS 2051-79-8.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Purity variation between batches of CAS 2051-79-8.1. Perform a purity check (e.g., HPLC, melting point) on each new batch. 2. If purity is low, purify the material before use. 3. Standardize on a single, high-purity supplier if possible.
Poor solubility Presence of insoluble impurities or incorrect solvent.1. Filter the solution to remove insoluble matter. 2. Consider purification of the starting material. 3. Verify the appropriate solvent for your desired concentration. While soluble in water, its salts have varying solubilities in organic solvents.
Formation of precipitates in solution over time Degradation of the compound leading to less soluble oxidation products.1. Prepare solutions fresh before use. 2. Store solutions under an inert atmosphere and protected from light. 3. Consider the use of antioxidants if compatible with your application.

Purification Techniques

Below are detailed methodologies for common purification techniques for CAS 2051-79-8.

Recrystallization

Recrystallization is an effective method for removing many common impurities.

Experimental Protocol:

  • Solvent Selection: A common solvent system for similar amine hydrochlorides is a mixture of an alcohol (e.g., ethanol, isopropanol) and water. The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution: In a flask, dissolve the impure CAS 2051-79-8 in a minimal amount of the hot solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and boil for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography

For separating impurities with similar solubility profiles, column chromatography is a more powerful technique.

Experimental Protocol:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. A small amount of a tertiary amine (e.g., triethylamine) may be added to the eluent to prevent tailing of the amine compound on the acidic silica gel.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC or HPLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: If the free base was purified, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Collect the salt by filtration and dry.

Purity Analysis Data

The following table summarizes typical purity specifications for CAS 2051-79-8.

Parameter Typical Specification Analytical Method
Purity (Assay) ≥ 99.0%HPLC
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 248-252 °C (decomposes)Melting Point Apparatus
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition (Ash) ≤ 0.1%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS or Colorimetric

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G Troubleshooting Workflow for Purity Issues A Purity Issue Encountered (e.g., discoloration, extra peaks) B Review Synthesis and Storage History A->B C Perform Initial Purity Analysis (HPLC, TLC, Melting Point) B->C D Impurity Profile Identified? C->D E Characterize Unknown Impurities (LC-MS, NMR) D->E No F Select Appropriate Purification Method D->F Yes E->F G Recrystallization F->G H Column Chromatography F->H I Validate Purity of Purified Material G->I H->I J Proceed with Experiment I->J

Caption: A flowchart outlining the logical steps to address purity issues with CAS 2051-79-8.

Experimental Workflow for Purification by Column Chromatography

G Column Chromatography Workflow A Dissolve Impure CAS 2051-79-8 C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A step-by-step workflow for the purification of CAS 2051-79-8 using column chromatography.

Technical Support Center: Optimizing Dye Coupling Reactions with Color Developer CD-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the color developing agent CD-2 (N,N-Diethyl-3-methyl-p-phenylenediamine) in dye coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is Color Developer CD-2 and what is its role in dye coupling?

Color Developer CD-2, chemically known as 4-(diethylamino)-2-methylaniline, is a substituted p-phenylenediamine (PPD) derivative.[1] In color development processes, an oxidized form of the developing agent combines with a color coupler to form a dye molecule.[1][2] CD-2 is notable because the methyl group on the benzene ring forces the resulting dye molecules to twist out of a planar structure, which significantly improves the stability of the dye.[3]

Q2: What is the most critical parameter for a successful coupling reaction with CD-2?

The pH of the reaction medium is a crucial parameter for successful dye coupling.[4][5][6] The optimal pH depends directly on the nature of the coupling partner being used, as the pH activates the coupler and ensures the reaction proceeds efficiently.[4] Incorrect pH can lead to low or no yield because the coupling component is not properly activated.[4]

Q3: How does the required pH change with different types of coupling agents?

The optimal pH varies significantly depending on whether the coupling agent is a phenol/naphthol or an aromatic amine.

  • For Phenols/Naphthols: A mildly alkaline environment (pH 8-10) is required.[4] The basic conditions deprotonate the phenol to form a much more reactive phenoxide ion, which readily reacts with the diazonium ion (the oxidized form of the developer).[4][7]

  • For Aromatic Amines: A mildly acidic environment (pH 4-7) is necessary.[4] This pH is a compromise: it must be acidic enough to prevent the diazonium ion from reacting with the amine's nitrogen lone pair, but not so acidic that it fully protonates the activating amine group on the coupler.[4][7]

Troubleshooting Guide

Problem: My dye yield is very low or non-existent.

  • Cause 1: Incorrect pH. The pH of the coupling step may be outside the optimal range for your specific coupler.

    • Solution: Verify the nature of your coupling agent (phenol or amine) and adjust the pH accordingly using a calibrated pH meter. Refer to the data table below for recommended ranges. For precise control, use a suitable buffer system instead of simply adding acid or base.

  • Cause 2: Decomposition of the Oxidized Developer. The oxidized form of CD-2, like other diazonium intermediates, can be unstable.

    • Solution: Ensure the reaction is maintained at a low temperature (typically 0-5°C) in an ice bath to stabilize the oxidized intermediate until the coupling reaction can occur.[4]

  • Cause 3: Impure Reagents. Impurities in CD-2, the coupler, or solvents can lead to unwanted side reactions and reduce yield.[4]

    • Solution: Use reagents of the highest possible purity. Confirm the molar ratios of your reactants are correct.[4]

Problem: The final color of my dye is incorrect or has shifted.

  • Cause 1: pH of the Final Solution. Many dyes formed from these reactions are themselves pH indicators, and their color can change depending on the pH of the final isolated product.[4]

    • Solution: Ensure the final product is purified and stored at a neutral pH unless a specific salt form is desired.[4]

  • Cause 2: Oxidation. P-phenylenediamine derivatives like CD-2 can oxidize upon exposure to air, which can lead to darkened, off-color products.[8] Aqueous solutions of developers can slowly turn red when exposed to air.[2]

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during purification and storage. Use freshly prepared solutions of CD-2.

Problem: I am observing precipitation or "tarring" in my reaction.

  • Cause 1: Poor Solubility. The developer, coupler, or resulting dye may have poor solubility in the chosen solvent system at the reaction pH.

    • Solution: Investigate different solvent systems or co-solvents. Ensure all components are fully dissolved before initiating the coupling reaction.

  • Cause 2: Developer Degradation. CD-1, a related compound, is known to form a black tar as it degrades.[3] While CD-2 is more stable, significant degradation can still lead to insoluble byproducts.

    • Solution: Adhere strictly to temperature control (0-5°C) and use freshly prepared developer solutions to minimize degradation.[4]

Data Presentation: pH Optimization for Coupling Partners

The efficiency of the dye coupling reaction is highly dependent on the pH, which activates the coupling component. The table below summarizes the optimal pH ranges for different classes of coupling agents.

Coupling Partner ClassRecommended pH RangeRationaleCitations
Phenols / Naphthols8 - 10 (Mildly Alkaline)Deprotonation to the more nucleophilic phenoxide ion is required for the reaction to proceed.[4][7]
Aromatic Amines4 - 7 (Mildly Acidic)Prevents reaction at the wrong site (the amine's lone pair) while keeping the aromatic ring activated.[4][7]
General ReactionsNeutral or Mildly AcidicIf the pH is too low, the coupling reaction will not take place.[5][6]

Experimental Protocols

Protocol: Determining Optimal pH for a Novel CD-2 Coupling Reaction

This protocol outlines a general method for screening the optimal pH for coupling oxidized CD-2 with a new coupling partner.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your coupling partner in a suitable solvent (e.g., water, ethanol, or DMF).

    • Prepare a stock solution of CD-2. As CD-2 is often supplied as a hydrochloride or sulfate salt, it is readily soluble in water.[2][3]

    • Prepare a series of buffers covering a wide pH range (e.g., acetate buffers for pH 4-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Oxidation of CD-2:

    • In a flask kept in an ice bath (0-5°C), dissolve a precise amount of CD-2 in an acidic medium.

    • Slowly add a solution of an oxidizing agent (e.g., sodium nitrite) dropwise while stirring continuously. Maintain the temperature below 5°C throughout the addition to prevent decomposition.[4]

  • Parallel Coupling Reactions:

    • Set up a series of small reaction vessels (e.g., test tubes or vials), each containing one of the prepared buffers.

    • Add a precise aliquot of the coupler stock solution to each vessel.

    • Place the vessels in an ice bath to cool.

    • Add a precise aliquot of the freshly prepared, cold oxidized CD-2 solution to each vessel.

  • Reaction and Analysis:

    • Allow the reactions to proceed at low temperature for a set period (e.g., 30-60 minutes).[4]

    • Visually inspect the intensity of the color formed in each reaction vessel.

    • For quantitative analysis, quench the reactions and measure the absorbance of each solution at the dye's λmax using a UV-Vis spectrophotometer.

    • The pH that results in the highest absorbance corresponds to the optimal pH for the coupling reaction.

  • Purification:

    • Once the optimal pH is determined for a larger scale reaction, the resulting dye precipitate can be collected by filtration.

    • Wash the precipitate with cold water to remove unreacted salts.[4]

    • The product can then be further purified by recrystallization.

Visual Workflow for pH Optimization

The following diagram illustrates the logical workflow for troubleshooting and optimizing the pH of a CD-2 dye coupling reaction.

G start Start: New Coupling Reaction identify_coupler Identify Coupler Type start->identify_coupler is_phenol Phenol or Naphthol? identify_coupler->is_phenol is_amine Aromatic Amine? is_phenol->is_amine No set_alkaline Set pH to 8-10 (Mildly Alkaline) is_phenol->set_alkaline Yes set_acidic Set pH to 4-7 (Mildly Acidic) is_amine->set_acidic Yes troubleshoot Troubleshoot Issue is_amine->troubleshoot No/Other run_reaction Run Reaction at 0-5°C set_alkaline->run_reaction set_acidic->run_reaction check_yield Evaluate Yield & Color run_reaction->check_yield success Success: Purify Product check_yield->success Good check_yield->troubleshoot Poor end End success->end check_temp Verify Temp < 5°C troubleshoot->check_temp check_temp->run_reaction High Temp Found (Correct & Retry) check_reagents Check Reagent Purity & Ratios check_temp->check_reagents OK check_reagents->end Impure (Replace & Retry) check_reagents->end OK (Consult Further)

Caption: Workflow for pH optimization and troubleshooting in CD-2 dye coupling reactions.

References

Temperature effects on the stability of 2-Amino-5-(diethylamino)toluene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-5-(diethylamino)toluene solutions, with a specific focus on the effects of temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 2-Amino-5-(diethylamino)toluene solutions.

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the aromatic amine moiety, accelerated by exposure to air, light, and elevated temperatures.1. Prepare solutions fresh whenever possible. 2. Store stock solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions at recommended low temperatures (see FAQ). 4. De-gas solvents before use to remove dissolved oxygen.
Decreased Purity or Potency Over Time Thermal degradation leading to the formation of impurities and polymers.1. Verify the purity of the solution using a stability-indicating HPLC method. 2. Avoid prolonged storage at room temperature or higher. 3. If decreased potency is suspected, use a freshly prepared solution for critical experiments.
Precipitate Formation in a Stored Solution Formation of insoluble degradation products or polymers. The solubility of the compound may also decrease at lower storage temperatures.1. Visually inspect the solution before use. 2. If a precipitate is observed, do not use the solution. 3. Consider the solvent system and the compound's solubility at the storage temperature. It may be necessary to warm the solution to room temperature and gently agitate to redissolve the compound, provided no degradation is apparent (e.g., significant discoloration).
Inconsistent Experimental Results Use of partially degraded solutions.1. Establish a strict protocol for solution preparation and storage. 2. Always use solutions of known purity, ideally verified by HPLC. 3. Run a system suitability test or a control experiment with a freshly prepared standard to ensure the integrity of the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Amino-5-(diethylamino)toluene solutions?

A1: The primary degradation pathway for 2-Amino-5-(diethylamino)toluene, a p-phenylenediamine derivative, is oxidation.[1][2] The aromatic amine groups are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as heat, light, and the presence of metal ions. This oxidation often leads to the formation of colored quinone-diimine species and can be followed by polymerization, resulting in discoloration and loss of active compound.

Q2: What are the ideal storage conditions for solutions of 2-Amino-5-(diethylamino)toluene?

A2: To minimize degradation, solutions should be stored at low temperatures, protected from light, and under an inert atmosphere. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable. The container should be an amber vial with a tightly sealed cap, and the headspace should be purged with an inert gas like nitrogen or argon.

Q3: How does temperature affect the stability of these solutions?

A3: Higher temperatures significantly accelerate the rate of degradation. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, storing solutions at elevated temperatures will lead to a more rapid loss of purity and the formation of degradation products. The table below provides an illustrative example of the expected impact of temperature on solution stability over time.

Q4: Can I use a discolored solution?

A4: Discoloration is a visual indicator of degradation. The use of a discolored solution is not recommended for quantitative or sensitive experiments, as the presence of degradation products can interfere with the assay and the concentration of the active compound will be lower than intended. For critical applications, always use a freshly prepared, colorless solution.

Q5: What analytical methods can be used to assess the stability of 2-Amino-5-(diethylamino)toluene solutions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its degradation products, allowing for the quantification of purity and the monitoring of stability over time. Other techniques like UV-Vis spectroscopy can be used to monitor for color changes, but it is less specific than HPLC.

Data on Temperature Effects

The following tables summarize the expected impact of temperature on the stability of 2-Amino-5-(diethylamino)toluene solutions. The data presented here is illustrative and intended to demonstrate the general trends of temperature-dependent degradation. Actual degradation rates will depend on specific experimental conditions such as solvent, pH, and exposure to oxygen and light.

Table 1: Illustrative Purity of 2-Amino-5-(diethylamino)toluene Solution (0.1 mg/mL in Acetonitrile) Over Time at Various Temperatures.

Storage Temperature Initial Purity (%) Purity after 1 Week (%) Purity after 4 Weeks (%)
-20°C 99.899.699.2
4°C 99.898.596.0
25°C (Room Temp) 99.892.080.5
40°C 99.881.362.1

Table 2: Illustrative Formation of a Major Degradation Product (%) Over Time.

Storage Temperature Initial Degradant (%) Degradant after 1 Week (%) Degradant after 4 Weeks (%)
-20°C <0.10.20.5
4°C <0.11.13.2
25°C (Room Temp) <0.16.515.8
40°C <0.114.229.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Objective: To determine the purity of 2-Amino-5-(diethylamino)toluene and quantify its degradation products in solution.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • 2-Amino-5-(diethylamino)toluene reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water with a small amount of acidifier (e.g., 0.1% formic acid). A typical starting point could be a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve the 2-Amino-5-(diethylamino)toluene reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dilute the test solution to be analyzed to a concentration within the calibration range of the working standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, maintained at a constant temperature (e.g., 30°C).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan, typically around 240-300 nm).

  • Analysis: Inject the standards and samples. Identify the peak for 2-Amino-5-(diethylamino)toluene based on the retention time of the reference standard. Any other peaks are potential degradation products.

  • Quantification: Calculate the purity of the sample by determining the peak area of the parent compound as a percentage of the total peak area of all components. The concentration of degradation products can be estimated relative to the parent compound.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of 2-Amino-5-(diethylamino)toluene under various stress conditions.

Procedure:

  • Prepare several aliquots of a 2-Amino-5-(diethylamino)toluene solution (e.g., 0.5 mg/mL in a 50:50 acetonitrile:water mixture).

  • Expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products formed under each condition.

Visualizations

Degradation_Pathway cluster_main Oxidative Degradation of 2-Amino-5-(diethylamino)toluene cluster_factors Accelerating Factors A 2-Amino-5-(diethylamino)toluene B Radical Cation A->B Oxidation (Loss of e⁻) C Quinone-diimine B->C Further Oxidation D Polymeric Products C->D Polymerization E Hydrolysis Products C->E Hydrolysis Heat Heat Light Light Oxygen O₂ (Air)

Caption: Plausible oxidative degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 2-Amino-5-(diethylamino)toluene Solution aliquot Aliquot into Vials prep->aliquot temp Elevated Temperature aliquot->temp light Light Exposure aliquot->light control Control (2-8°C, Dark) aliquot->control hplc Stability-Indicating HPLC Analysis temp->hplc light->hplc control->hplc data Data Analysis (Purity, Degradants) hplc->data

Caption: Workflow for temperature stability testing.

References

Technical Support Center: Assays Utilizing 2-Amino-5-(diethylamino)toluene (Color Developer CD-2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-Amino-5-(diethylamino)toluene, also widely known as Color Developer CD-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this chromogenic substrate in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-5-(diethylamino)toluene (CD-2) and what is its primary application in assays?

2-Amino-5-(diethylamino)toluene, or Color Developer CD-2, is an aromatic amine that serves as a chromogenic substrate in various analytical assays.[1] Its primary function is to produce a stable, colored product upon oxidation, which can be quantified spectrophotometrically. This property makes it valuable in colorimetric assays, particularly those involving enzymatic reactions that produce an oxidizing agent, or in the direct measurement of oxidizing analytes. It is also used in water testing and other analytical applications.[2]

Q2: What is the basic principle of color formation in assays using CD-2?

The color development process in assays using CD-2 is based on an oxidation-reduction (redox) reaction. In the presence of an oxidizing agent (e.g., hydrogen peroxide produced by an oxidase enzyme, or a target analyte with oxidizing properties), the colorless CD-2 is oxidized. This oxidized form of CD-2 then typically couples with another reagent (a coupler) in the assay medium to form a stable, colored dye. The intensity of the color produced is directly proportional to the concentration of the analyte of interest.

Q3: What are the common types of assays that utilize CD-2?

While classically known for its use in photographic film development, CD-2 is also employed in specific analytical and diagnostic assays. These often include:

  • Peroxidase-based assays: In enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, Horseradish Peroxidase (HRP) is a common enzyme label. In the presence of its substrate (e.g., hydrogen peroxide), HRP will oxidize CD-2, leading to color formation.

  • Measurement of Oxidizing Agents: CD-2 can be used for the direct colorimetric determination of substances that can act as oxidizing agents.

  • Water Quality Testing: It serves as a reagent in certain tests for water quality parameters.[2]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with 2-Amino-5-(diethylamino)toluene (CD-2).

Issue 1: No or Weak Color Development

Possible Causes and Solutions

Possible CauseRecommended Action
Inactive or Degraded CD-2 Reagent CD-2 is sensitive to air and light. Ensure the reagent is stored properly in a cool, dark, and airtight container. Prepare fresh working solutions for each experiment.
Enzyme Inactivity (in enzyme-based assays) Confirm the activity of your enzyme (e.g., HRP). Use a positive control with a known active enzyme. Check for proper storage and handling of the enzyme.
Sub-optimal pH of the Assay Buffer The optimal pH for the enzymatic reaction and color development is critical. Verify the pH of your buffers and adjust as necessary according to the specific assay protocol.
Insufficient Concentration of Reactants Review the concentrations of all reactants, including the enzyme, substrate (e.g., hydrogen peroxide), and CD-2. Ensure they are within the optimal range for your assay.
Presence of Reducing Agents in the Sample Reducing agents can interfere with the oxidation of CD-2, leading to decreased color development. See the "Common Interferences" section for mitigation strategies.
Issue 2: High Background Signal

Possible Causes and Solutions

Possible CauseRecommended Action
Spontaneous Oxidation of CD-2 Exposure of the CD-2 solution to light or air can cause auto-oxidation. Prepare the working solution immediately before use and protect it from light.
Contamination of Reagents or Glassware Use high-purity water and clean glassware to prepare all solutions. Contaminating oxidizing agents can lead to a high background.
Non-specific Enzyme Activity In enzyme assays, ensure that the blocking steps are effective to prevent non-specific binding of the enzyme.
Incorrect Blanking Procedure Ensure your blank contains all assay components except the analyte of interest to properly subtract the background absorbance.
Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions

Possible CauseRecommended Action
Variability in Incubation Times Use a timer to ensure consistent incubation times for all samples, standards, and controls.
Temperature Fluctuations Perform incubations in a temperature-controlled environment (e.g., water bath or incubator) as enzyme kinetics and reaction rates are temperature-dependent.
Pipetting Inaccuracies Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes.
Sample Matrix Effects Components in the sample matrix may interfere with the assay. See the "Common Interferences" section for more details.

Common Interferences

A variety of substances can interfere with assays that use 2-Amino-5-(diethylamino)toluene. Understanding these potential interferences is crucial for accurate and reliable results.

Interfering SubstanceMechanism of InterferenceMitigation Strategies
Strong Reducing Agents (e.g., Ascorbic Acid, Thiols) These substances can compete with CD-2 for oxidation or directly reduce the oxidized CD-2, leading to a falsely low signal.- Sample pretreatment to remove or neutralize the reducing agent.- Use of a sample blank to correct for the interference.- Standard addition method for calibration.
Strong Oxidizing Agents (e.g., Bleach, Peroxides) These can non-enzymatically oxidize CD-2, resulting in a falsely high signal or high background.- Sample pretreatment to remove the oxidizing agent.- Inclusion of appropriate controls to identify non-specific oxidation.
High Concentrations of Halides (e.g., Chloride) Halide ions can sometimes interfere with peroxidase activity or the stability of the colored product.- Dilute the sample if possible.- Match the halide concentration in the standards and samples.
Turbidity or Color in the Sample Particulate matter can scatter light, and endogenous color can absorb at the same wavelength as the final product, leading to inaccurate absorbance readings.- Centrifuge or filter the sample to remove turbidity.- Use a sample blank that includes the sample but not the CD-2 reagent to correct for intrinsic color.

Experimental Protocols & Methodologies

General Protocol for a Peroxidase-based Colorimetric Assay using CD-2

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the peroxidase enzyme (typically pH 5.0-7.0).

    • CD-2 Solution: Prepare a stock solution of 2-Amino-5-(diethylamino)toluene in an appropriate solvent (e.g., ethanol or DMSO) and dilute it to the final working concentration in the assay buffer just before use. Protect from light.

    • Hydrogen Peroxide Solution: Prepare a fresh solution of hydrogen peroxide in the assay buffer.

    • Coupler Solution (if required): Prepare a solution of the coupling agent according to the specific assay protocol.

    • Standard Solutions: Prepare a series of standards of the analyte of interest in the same matrix as the samples.

  • Assay Procedure:

    • Pipette the samples, standards, and controls into a 96-well microplate.

    • Add the peroxidase-conjugated antibody or enzyme solution and incubate to allow for binding.

    • Wash the plate to remove unbound enzyme.

    • Prepare the substrate solution by mixing the CD-2 working solution, hydrogen peroxide solution, and coupler solution (if applicable) in the assay buffer.

    • Add the substrate solution to each well.

    • Incubate for a defined period at a controlled temperature, allowing for color development.

    • Stop the reaction by adding a stop solution (e.g., a strong acid), if required by the protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

Visualizing Assay Principles and Troubleshooting Logic

General Workflow for a CD-2 Based Colorimetric Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, CD-2, H2O2, Standards) add_enzyme Add Enzyme/ Conjugate prep_reagents->add_enzyme prep_samples Prepare Samples and Controls prep_samples->add_enzyme wash_step Wash add_enzyme->wash_step add_substrate Add Substrate Mix (CD-2 + H2O2) wash_step->add_substrate incubate Incubate for Color Development add_substrate->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate_conc Calculate Concentration plot_curve->calculate_conc

Caption: Workflow for a typical colorimetric assay using CD-2.

Troubleshooting Logic for Weak or No Signal

G cluster_solutions start Problem: Weak/No Signal check_reagents Check Reagent Viability (CD-2, Enzyme, H2O2) start->check_reagents check_protocol Verify Assay Protocol (pH, Concentrations, Times) start->check_protocol check_instrument Check Instrument Settings (Wavelength, Blanking) start->check_instrument check_interference Suspect Sample Interference (Reducing Agents) start->check_interference sol_reagents Solution: Use fresh reagents, check storage check_reagents->sol_reagents sol_protocol Solution: Optimize pH, concentrations, and incubation times check_protocol->sol_protocol sol_instrument Solution: Correct wavelength, re-blank check_instrument->sol_instrument sol_interference Solution: Sample pretreatment, use controls check_interference->sol_interference

Caption: Troubleshooting logic for weak or no signal in CD-2 assays.

Signaling Pathway for Color Development

G cluster_reactants cluster_products Analyte Analyte Enzyme Enzyme (e.g., HRP) Analyte->Enzyme activates H2O2_produced H2O2 (Produced) Enzyme->H2O2_produced produces Oxidized_Enzyme Oxidized Enzyme H2O2_initial H2O2 (Substrate) H2O2_initial->Oxidized_Enzyme oxidizes CD2_colorless CD-2 (Colorless) Oxidized_Enzyme->CD2_colorless oxidizes Oxidized_CD2 Oxidized CD-2 CD2_colorless->Oxidized_CD2 Coupler Coupler Oxidized_CD2->Coupler reacts with Colored_Product Colored Product (Quantifiable) Coupler->Colored_Product

References

Technical Support Center: Maximizing the Shelf Life of 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Amino-5-(diethylamino)toluene Monohydrochloride (CAS: 2051-79-8), ensuring its stability and purity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help extend the shelf life of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade this compound?

A1: The main factors contributing to the degradation of this aromatic amine hydrochloride are exposure to air (oxygen), light, moisture, and elevated temperatures. Oxidation is a common degradation pathway for aromatic amines, often indicated by a color change from white or off-white to brown.[1][2][3][4] As a hydrochloride salt, it can also be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate degradation.[2][3]

Q2: What is the recommended short-term and long-term storage temperature for this compound?

A2: For long-term storage, it is advisable to store this compound at -20°C. For routine short-term use, storage in a refrigerator at 2-8°C is acceptable. Some suppliers suggest room temperature storage, but for maximizing shelf life, colder, more controlled temperatures are preferable.[2][3][5][6] Always refer to the manufacturer's specific recommendations if available.

Q3: How should I handle the compound to minimize degradation during an experiment?

A3: To minimize degradation, it is crucial to handle the compound quickly and efficiently. Use a glove box or a fume hood with an inert atmosphere (e.g., nitrogen or argon) when weighing and preparing solutions. Minimize the time the container is open to the air. Use clean, dry spatulas and glassware to prevent contamination and moisture introduction.

Q4: The solid material has changed color from white to brown. Is it still usable?

A4: A color change from white to brown is a visual indicator of potential degradation, likely due to oxidation.[1] While the compound may not be completely degraded, its purity is compromised. It is highly recommended to assess the purity of the discolored material using an analytical technique like HPLC before use. For sensitive applications, it is best to use a fresh, un-degraded lot.

Q5: What are the best practices for storing solutions of this compound?

A5: Solutions of aromatic amines can be less stable than the solid material. If you must store solutions, they should be freshly prepared. For short-term storage, keep them in tightly sealed vials, protected from light (e.g., by using amber vials or wrapping them in aluminum foil), and refrigerated. For longer-term storage of solutions, consider flash-freezing aliquots in an inert atmosphere and storing them at -80°C. However, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Check the appearance of the solid material for any color change. 2. Test the purity of the compound using HPLC or a similar analytical method. 3. If degradation is confirmed, acquire a new batch of the compound. 4. Review your handling and storage procedures to ensure they minimize exposure to air, light, and moisture.
Compound is difficult to dissolve The compound may have absorbed moisture and clumped together.1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution and sonicate to aid dissolution. 3. If the problem persists, it may be an indication of degradation or impurity. Consider purifying the compound if possible or obtaining a new batch.
Rapid color change of the solution upon preparation The solution is unstable and rapidly oxidizing.1. Prepare solutions fresh immediately before use. 2. De-gas the solvent before use to remove dissolved oxygen. 3. Prepare and handle the solution under an inert atmosphere (e.g., in a glove box). 4. Ensure the pH of the solution is appropriate for stability, if known.

Data Presentation: Recommended Storage Conditions

Parameter Optimal Condition Acceptable Condition Condition to Avoid
Temperature -20°C (Long-term)2-8°C (Short-term)Room temperature for extended periods; high temperatures
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed containerOpen to air
Light In the dark (Opaque container)Amber glass containerExposure to direct sunlight or UV light
Humidity Dry environment with desiccantControlled low humidity (<60%)High humidity environments

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic amines is a gradient of acetonitrile and water with a small amount of an acid modifier like 0.1% formic acid to improve peak shape. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run a gradient elution method, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound and any impurities.

    • Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: Integrate the peak areas. The purity can be estimated by the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under different storage conditions.

Method:

  • Aliquot the solid compound into several vials.

  • Expose each vial to a different storage condition (e.g., -20°C with desiccant and inert gas, 4°C in the dark, room temperature exposed to light and air, 40°C in a stability chamber).

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a sample from each condition.

  • Analyze the purity of each sample using the HPLC method described in Protocol 1.

  • Record any changes in physical appearance (e.g., color).

  • Plot the purity as a function of time for each storage condition to determine the degradation rate.

Visualizations

DegradationPathway Conceptual Degradation of 2-Amino-5-(diethylamino)toluene HCl cluster_factors Degradation Factors A 2-Amino-5-(diethylamino)toluene Monohydrochloride (Pure) B Oxidized Impurities (Colored) A->B Oxidation C Hydrolyzed Byproducts A->C Hydrolysis O2 Oxygen (Air) O2->B Light Light (UV) Light->B H2O Moisture H2O->C Heat Heat Heat->B Heat->C

Caption: Key factors leading to the degradation of the compound.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability Start Inconsistent Experimental Results Observed CheckAppearance Visually Inspect Solid Compound Start->CheckAppearance ColorChange Color Change to Brown/Yellow? CheckAppearance->ColorChange RunHPLC Perform HPLC Purity Analysis ColorChange->RunHPLC Yes ColorChange->RunHPLC No (Precautionary) PurityOK Purity > 98%? RunHPLC->PurityOK NewBatch Order New Batch of Compound PurityOK->NewBatch No Proceed Proceed with Experiment PurityOK->Proceed Yes ReviewHandling Review Handling & Storage Procedures NewBatch->ReviewHandling Proceed->ReviewHandling Good Practice

Caption: A step-by-step guide for troubleshooting stability issues.

References

Resolving inconsistent results in colorimetric assays with CD-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results and other common issues in colorimetric assays. While the query specifically mentioned "CD-2," a developing agent more commonly associated with photographic film, this guide addresses prevalent problems applicable to a wide range of colorimetric assays used in biological research, such as ELISA, which utilize various chromogenic substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in colorimetric assays?

Inconsistent results in colorimetric assays can stem from several factors. Variability between replicate assays or different experiments is a frequent concern.[1] Key contributors to this issue include variations in sample preparation, inaccurate pipetting, and the use of improperly stored or expired reagents.[1] Additionally, fluctuations in incubation times and temperatures can significantly impact the outcome.[2][3]

Q2: How can I minimize variability in my sample preparation?

To ensure consistency, it is crucial to handle all biological samples uniformly across experiments to prevent degradation or alteration of analytes.[1] Employing calibrated pipettes and using tips consistently is essential for accuracy.[1] For samples with high levels of proteins or nucleic acids, pre-clearing through methods like centrifugation can remove particulates that may interfere with the assay.[1] Sample dilution can also be effective in reducing the concentration of interfering substances.[1]

Q3: What should I do if I observe high background in my assay?

High background can obscure the true signal and lead to inaccurate results.[2][4] Common causes include non-specific binding of antibodies, contamination of reagents or samples, and substrate auto-oxidation.[2][4] To address this, ensure thorough washing between steps, optimize incubation times and temperatures, and use appropriate blocking buffers.[2][5][6] Running a "reagent blank" containing all assay components except for the enzyme or sample can help determine if the reagents are the source of the high background.[2]

Q4: Can my biological samples interfere with the assay?

Yes, components within biological samples can interfere with the assay chemistry, leading to erroneous results.[1][2] This can manifest as either an increase or decrease in the measured absorbance.[7] Samples with high turbidity or inherent color can also contribute to high background absorbance.[2] To correct for this, a sample blank, containing the sample and all assay components except the chromogenic substrate, can be used.[7]

Q5: How critical is the quality and storage of my reagents?

The quality and storage of reagents are paramount for reliable assay performance. Using expired or improperly stored reagents is a common source of error.[1][2] Reagents should be stored at the recommended temperature, often 4°C, and protected from light if they are light-sensitive.[1][8] It is also advisable to prepare stock solutions fresh whenever possible and to aliquot reagents to avoid multiple freeze-thaw cycles.[1][8]

Troubleshooting Guides

Guide 1: High Background Signal

High background can be a significant issue, masking the specific signal of the analyte. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Citation
Insufficient WashingIncrease the number of washes and ensure complete aspiration of wash buffer between steps.[9][10]
Non-specific BindingUse an appropriate blocking buffer and consider increasing the blocking incubation time.[5][6]
Contaminated ReagentsPrepare fresh reagents using high-purity water and new containers. Visually inspect for precipitation or contamination.[2][11]
Substrate Auto-oxidationProtect the substrate from light and high temperatures. Prepare the substrate solution immediately before use.[2][12]
Incorrect IncubationOptimize incubation times and temperatures. Shorter times or lower temperatures may reduce background.[2][3]
Guide 2: Inconsistent or Low Signal

Variability in signal intensity or a complete lack of signal can render experimental results unusable. This guide provides steps to diagnose and resolve these issues.

Potential Cause Recommended Solution Citation
Pipetting ErrorsEnsure pipettes are properly calibrated and use fresh tips for each reagent and sample.[2][9]
Improper Reagent PrepPrepare reagents according to the manufacturer's instructions. Ensure complete reconstitution of lyophilized standards.[1][11]
Expired/Degraded ReagentsCheck the expiration dates of all reagents and store them under the recommended conditions.[1][2]
Incorrect WavelengthVerify that the plate reader is set to the correct wavelength for the chromogenic substrate being used.[5][10]
Enzyme InhibitionEnsure that buffers do not contain enzyme inhibitors such as sodium azide, which can inhibit horseradish peroxidase (HRP).[5][11]

Experimental Protocols

Protocol 1: Running a Reagent Blank to Identify Contamination

This protocol helps to determine if the assay reagents are a source of high background.

  • Prepare the assay plate as usual, including wells for your samples and standards.

  • Designate at least two wells for the "reagent blank."

  • In the reagent blank wells, add all assay components (e.g., buffer, chromogenic substrate, and any enzymes like HRP) in the same volumes as the experimental wells.

  • Crucially, omit the sample and the primary analyte or enzyme being measured from the reagent blank wells. Instead, add the same volume of assay buffer.

  • Incubate the plate according to the standard protocol.

  • Read the absorbance at the appropriate wavelength.

  • A high signal in the reagent blank indicates a problem with one or more of the reagents, such as contamination or auto-oxidation of the substrate.[2]

Protocol 2: Correcting for Sample Interference with a Sample Blank

This protocol is designed to correct for background absorbance originating from the sample matrix itself.

  • For each sample to be tested, prepare two sets of wells.

  • Test Well: Add the sample and all assay reagents as described in the standard protocol.

  • Sample Blank Well: Add the sample and all assay reagents except for the final color-developing reagent (the chromogen) . In its place, add an equivalent volume of the buffer or solvent that the chromogen is dissolved in.[7]

  • Incubate both sets of wells as per the assay protocol.

  • Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at the correct wavelength.

  • Calculate the corrected absorbance by subtracting the absorbance of the Sample Blank Well from the absorbance of the Test Well.

Visualizing Troubleshooting Workflows

A logical approach to troubleshooting is essential for efficiently identifying and resolving issues. The following diagrams illustrate common troubleshooting workflows.

TroubleshootingWorkflow start Inconsistent or Inaccurate Results check_background High Background? start->check_background check_signal Low or No Signal? start->check_signal reagent_blank Run Reagent Blank check_background->reagent_blank Yes sample_blank Run Sample Blank check_background->sample_blank No check_protocol Review Protocol Execution check_signal->check_protocol Yes high_reagent_blank High Signal in Reagent Blank? reagent_blank->high_reagent_blank high_sample_blank High Signal in Sample Blank? sample_blank->high_sample_blank check_reagents Check Reagent Quality and Prep high_reagent_blank->check_reagents Yes optimize_washing Optimize Washing Steps high_reagent_blank->optimize_washing No sample_interference Address Sample Interference high_sample_blank->sample_interference Yes end Results Resolved check_reagents->end optimize_washing->end sample_interference->end check_instrument Verify Instrument Settings check_protocol->check_instrument check_instrument->end

Caption: A logical workflow for troubleshooting inconsistent colorimetric assay results.

ReagentStabilityWorkflow start Suspected Reagent Issue check_expiration Check Expiration Dates start->check_expiration expired Expired? check_expiration->expired discard Discard and Replace expired->discard Yes check_storage Verify Storage Conditions (Temp, Light) expired->check_storage No aliquot Aliquot New Reagents discard->aliquot improper_storage Improperly Stored? check_storage->improper_storage improper_storage->discard Yes prepare_fresh Prepare Fresh Solutions improper_storage->prepare_fresh No retest Retest Assay aliquot->retest prepare_fresh->retest end Reagent Issue Resolved retest->end

Caption: Workflow for addressing issues related to reagent stability and preparation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods that can be validated for the quantification of various analytes using 2-Amino-5-(diethylamino)toluene Monohydrochloride. This compound, also known as Color Developer CD-2, is a substituted aromatic amine with properties that make it a valuable chromogenic reagent in spectrophotometric analysis and a potential derivatizing agent in chromatographic methods.[1] Due to a lack of extensive publicly available validation data specifically for methods employing this reagent, this guide leverages data from analogous aromatic amines to present a robust comparative framework.[2] The principles and experimental protocols detailed herein are readily adaptable for the development and validation of specific analytical methods.

Comparison of Key Analytical Techniques

The choice of an analytical method for assays involving this compound depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are the primary techniques to consider.

FeatureUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorbance of light by a colored product formed from the reaction of the analyte with this compound.Separation of analytes based on their interaction with a liquid mobile phase and a solid stationary phase. Derivatization with an appropriate reagent may be required for analytes lacking a chromophore.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on their mass-to-charge ratio.[3]
Typical Application Routine quality control, content uniformity of pharmaceutical formulations, and determination of oxidizing agents.[4][5]Impurity profiling, stability studies, and quantification of active pharmaceutical ingredients (APIs) and their metabolites.[6][7]Identification and quantification of volatile and semi-volatile impurities, particularly in complex matrices.[8]
Advantages Simple, cost-effective, and rapid analysis.[4]High resolution, sensitivity, and versatility for a wide range of analytes.[3]High specificity and sensitivity, providing structural information for identification.[8]
Limitations Lower specificity compared to chromatographic methods, susceptible to interference from other absorbing species.Can be more time-consuming and requires more expensive instrumentation and solvents than spectrophotometry. Derivatization may be necessary.[3]Limited to thermally stable and volatile compounds; derivatization is often required to improve volatility.[3]

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for spectrophotometric and HPLC analysis.

Spectrophotometric Method for the Determination of an Oxidizing Analyte

This protocol describes a general procedure for the validation of a spectrophotometric method where this compound acts as a chromogenic reagent that is oxidized by the analyte to form a colored product.

1. Preparation of Reagents:

  • Standard Analyte Solution: Prepare a stock solution of the analyte of a known concentration in a suitable solvent (e.g., deionized water, ethanol). Prepare a series of working standard solutions by serial dilution.

  • This compound Solution: Prepare a solution of a specific concentration (e.g., 0.1% w/v) in an appropriate solvent. The stability of this solution should be assessed during method development.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the color-forming reaction.

2. Method Validation Parameters:

  • Linearity: To a series of volumetric flasks, add aliquots of the working standard solutions covering the expected concentration range of the samples. Add the this compound solution and the buffer solution. Allow the reaction to proceed for a predetermined time at a specific temperature. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. Plot the absorbance versus the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.[9]

  • Accuracy: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples using the developed method and calculate the percentage recovery.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same standard concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).[9]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment to assess the ruggedness of the method. Calculate the %RSD.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Analyte Solutions D Mix Analyte, Reagent, and Buffer A->D B Prepare Reagent Solution (2-Amino-5-(diethylamino)toluene) B->D C Prepare Buffer Solution C->D E Incubate (Time & Temp) D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve (Linearity) F->G H Calculate Concentration G->H

Experimental workflow for spectrophotometric analysis.
HPLC Method with Pre-column Derivatization

This protocol outlines a general approach for validating an HPLC method where the analyte is derivatized with a suitable reagent to enhance its detection, a common strategy for compounds with poor chromophoric properties. While this compound itself is a chromophore, this protocol is provided as a comparative example of how amine-containing compounds are often analyzed via HPLC.

1. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water with a buffer) and degas it.[2]

  • Standard and Sample Solutions: Prepare stock and working solutions of the analyte and any internal standards.

  • Derivatizing Reagent Solution: Prepare a solution of the derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde) in a suitable solvent.

2. Derivatization Procedure:

  • Mix specific volumes of the sample or standard solution with the derivatizing reagent and a buffer to control the pH.

  • Incubate the mixture at a controlled temperature for a specific duration to ensure the derivatization reaction goes to completion.[3]

  • Quench the reaction if necessary and dilute the mixture to the final volume with the mobile phase.

3. HPLC Analysis and Validation:

  • Chromatographic Conditions: Use an appropriate HPLC column (e.g., C18) and set the flow rate, injection volume, and detector wavelength.

  • Validation Parameters:

    • Specificity: Analyze the derivatized analyte, a blank (reagents without analyte), and a placebo to ensure that there are no interfering peaks at the retention time of the analyte derivative.

    • Linearity: Inject a series of derivatized standard solutions of different concentrations and plot the peak area against the concentration.[10]

    • Accuracy and Precision: Perform recovery and repeatability studies as described for the spectrophotometric method.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis A Prepare Sample and Standard Solutions C Mix Sample/Standard with Reagent A->C B Prepare Derivatizing Reagent Solution B->C D Incubate (Time & Temp) C->D E Quench Reaction D->E F Inject Derivatized Sample E->F G Chromatographic Separation F->G H Detect and Quantify G->H

Experimental workflow for HPLC with pre-column derivatization.

Conclusion

The validation of analytical methods using this compound requires a systematic approach guided by international standards such as the ICH guidelines. While direct validation studies for this specific reagent are not widely published, the principles of method validation for analogous aromatic amines provide a solid foundation for developing robust and reliable analytical procedures. The choice between spectrophotometry and chromatography will ultimately depend on the specific analytical challenge at hand. Spectrophotometry offers a simple and cost-effective solution for routine analysis, while HPLC and GC-MS provide higher selectivity and sensitivity for more complex samples and trace analysis.

References

2-Amino-5-(diethylamino)toluene (CD-2) vs CD-3 color developer performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chromogenic color photography, the choice of developing agent is paramount to achieving desired color fidelity, image stability, and overall print quality. This guide provides a detailed comparison of two historically significant color developing agents: 2-Amino-5-(diethylamino)toluene (CD-2) and N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate (CD-3). This analysis is intended for researchers, scientists, and professionals in drug development and imaging sciences who require a deep understanding of the performance characteristics of these chemical compounds.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of CD-2 and CD-3 is essential to appreciate their differing performance characteristics.

Property2-Amino-5-(diethylamino)toluene (CD-2)N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate (CD-3)
Synonyms 4-(Diethylamino)-o-toluidine, 2-Methyl-4-(diethylamino)aniline4-Amino-N-ethyl-N-(beta-methylsulfonamidoethyl)-m-toluidine sesquisulfate
CAS Number 2051-79-8 (monohydrochloride)25646-71-3
Molecular Formula C₁₁H₁₈N₂ · HClC₁₂H₂₁N₃O₂S · 1.5H₂SO₄ · H₂O
Molecular Weight 214.74 g/mol (monohydrochloride)434.55 g/mol
Appearance White to brown powder or crystals.[1]White or grey-white crystalline powder or granules.
Primary Use Color developer in the ECP-2 process for motion picture print films.[2]Color developer in ECN-2 and E-6 processes for color negative and reversal films.[2][3]

Performance Comparison: A Qualitative Overview

While extensive, directly comparable quantitative data from a single standardized study is scarce in publicly available literature, a robust qualitative understanding of the performance differences between CD-2 and CD-3 can be synthesized from technical discussions and historical use in photographic processes.

CD-2: The Workhorse for Cinema Prints

CD-2 was a significant improvement over its predecessor, CD-1, particularly in terms of the stability of the dyes it formed. The presence of a methyl group on the benzene ring forces the resulting dye molecules into a non-planar conformation, which enhances their resistance to fading.[4] However, this structural change also leads to a shift in the hue of the formed dyes, necessitating the use of specifically designed color couplers to achieve accurate color reproduction.[4] CD-2 is recognized for its high activity.

CD-3: The Standard for Negative and Reversal Films

CD-3 is characterized by its lower activity and medium polarity compared to other developing agents.[4] A key advantage of CD-3 is the exceptional stability of the dyes it produces.[4] Its larger molecular structure is believed to shield the chromophore of the dye molecule after its formation, offering protection from environmental factors that cause fading.[4] Furthermore, CD-3 is noted for its significantly lower potential to cause contact dermatitis, a notable advantage in chemical handling.[4]

Experimental Protocols for Performance Evaluation

To conduct a rigorous quantitative comparison of CD-2 and CD-3, a standardized set of experimental protocols is necessary. The following methodologies are based on established industry standards, primarily referencing ISO 18909:2022 "Photography — Processed photographic colour films and paper prints — Methods for measuring image stability".[2]

Sensitometric Analysis

Objective: To determine the characteristic curve (D-log H), contrast (gamma), minimum density (D-min), and maximum density (D-max) of a specific film processed with each developer.

Methodology:

  • Film Exposure: Expose a roll of a designated color negative or reversal film to a calibrated sensitometric step tablet (21 steps) under controlled lighting conditions (e.g., 5500K).

  • Processing: Process the exposed film strips in freshly prepared developer solutions of CD-2 and CD-3 according to their respective process specifications (ECP-2 for CD-2, ECN-2 or E-6 for CD-3). All other processing steps (stop bath, bleach, fixer, stabilizer) should be identical and follow the specific process manual.[5]

  • Densitometry: Using a calibrated transmission densitometer, measure the visual diffuse density of each step on the processed film strips. For color films, measurements should be made through red, green, and blue filters.

  • Data Plotting: Plot the measured densities against the corresponding log exposure values to generate the characteristic curves for each color layer.

  • Analysis: From the curves, determine the gamma (slope of the straight-line portion), D-min, and D-max for each developer and color layer.

Dye Stability Testing: Accelerated Aging

Objective: To assess the long-term stability of the dyes formed by CD-2 and CD-3 under simulated dark storage and light exposure conditions.

Methodology (based on ISO 18909): [2][4]

a) Dark Fading (Arrhenius Test):

  • Sample Preparation: Prepare film samples with uniform neutral gray patches (e.g., density of 1.0) and individual color patches (cyan, magenta, yellow) processed with both CD-2 and CD-3.

  • Accelerated Aging: Place the samples in controlled environment chambers at a minimum of three different elevated temperatures (e.g., 60°C, 70°C, 80°C) and a constant relative humidity (e.g., 50% RH).

  • Density Measurement: Periodically remove samples and measure the density of the patches.

  • Data Analysis: Plot the percentage density loss as a function of time for each temperature. Use the Arrhenius equation to extrapolate the expected time for a specific density loss (e.g., 10%) at a standard ambient temperature (e.g., 24°C).

b) Light Fading:

  • Sample Preparation: Prepare film samples as in the dark fading test.

  • Controlled Illumination: Expose the samples to a calibrated light source (e.g., xenon arc lamp) with a specific illuminance level (e.g., 50,000 lux) and controlled temperature and humidity.

  • Density Measurement: Periodically measure the density of the patches.

  • Data Analysis: Plot the percentage density loss as a function of the total light exposure (in lux-hours).

Visualizing the Process

To better understand the workflow and relationships described, the following diagrams are provided.

cluster_CD2 CD-2 cluster_CD3 CD-3 CD2_Structure 2-Amino-5- (diethylamino)toluene CD3_Structure N-[2-[(4-Amino-3-methylphenyl) ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate

Figure 1: Chemical Names of CD-2 and CD-3.

Start Exposed Silver Halide Crystal Developer Color Developer (CD-2 or CD-3) Start->Developer Reduction Silver Metallic Silver Start->Silver Oxidized_Developer Oxidized Developer Developer->Oxidized_Developer Oxidation Coupler Color Coupler Oxidized_Developer->Coupler Coupling Reaction Dye Color Dye Molecule Coupler->Dye

Figure 2: Chromogenic Development Signaling Pathway.

Start Film Sample Preparation Sensitometry Sensitometric Exposure (Step Tablet) Start->Sensitometry Processing Chemical Processing (CD-2 vs. CD-3) Sensitometry->Processing Densitometry Densitometry (R, G, B Filters) Processing->Densitometry Aging Accelerated Aging (Light & Dark) Processing->Aging Analysis1 Characteristic Curve (D-log H, Gamma, D-min, D-max) Densitometry->Analysis1 Result Comparative Performance Data Analysis1->Result Densitometry2 Periodic Densitometry Aging->Densitometry2 Analysis2 Dye Stability Analysis (% Density Loss) Densitometry2->Analysis2 Analysis2->Result

Figure 3: Experimental Workflow for Developer Comparison.

Conclusion

The selection between CD-2 and CD-3 historically depended on the specific application and the desired characteristics of the final image. CD-2 was optimized for the high-speed, high-volume world of motion picture printing, where its high activity and the improved stability of its dyes were advantageous. In contrast, CD-3 became the developer of choice for negative and reversal films, where paramount importance was placed on long-term dye stability and low toxicity for photographers and lab technicians. While both are effective color developing agents, their distinct chemical structures lead to tangible differences in performance that are critical for professionals in the imaging and chemical sciences to understand. Further quantitative studies following standardized protocols would be invaluable in providing a more definitive comparison of these two foundational components of color photography.

References

A Comparative Analysis of Color Developers CD-2 and CD-4 in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the performance and characteristics of two key color developing agents.

In the realm of chromogenic photography and imaging, the choice of color developing agent is paramount to achieving desired image characteristics, including color fidelity, development speed, and archival stability. This guide provides a detailed comparative analysis of two historically significant p-phenylenediamine-derived color developing agents: Color Developer 2 (CD-2) and Color Developer 4 (CD-4). This objective comparison, supported by available data and experimental protocols, is intended to inform researchers, scientists, and professionals in drug development and other imaging-related fields.

Chemical Identity and Properties

CD-2 and CD-4 are both derivatives of p-phenylenediamine and function by reducing silver halides in photographic emulsions. The oxidized developer then reacts with color couplers embedded in the film layers to form cyan, magenta, and yellow dyes. Despite their similar core structure, their distinct side chains lead to notable differences in their chemical properties and performance.

Color Developer 2 (CD-2) , chemically known as 4-(diethylamino)-2-methylaniline, is often supplied as a hydrochloride salt.[1] It has been historically used as a high-temperature, rapid developer, particularly for oil-soluble color films.[2]

Color Developer 4 (CD-4) is chemically 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate.[3] It is a cornerstone of the widely used Kodak C-41 process for developing color negative films.[3] The presence of a hydroxyethyl group makes CD-4 more polar compared to CD-2.

A summary of their key chemical and physical properties is presented in the table below.

PropertyColor Developer CD-2Color Developer CD-4
Chemical Name 4-(diethylamino)-2-methylaniline4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate
Common Form Hydrochloride saltSulfate salt
Molecular Formula C₁₁H₁₈N₂·HClC₁₁H₂₀N₂O₅S
Molar Mass ~214.74 g/mol (hydrochloride)~292.35 g/mol
Appearance White to off-white crystalline powderWhite to beige fine crystalline powder
Solubility Soluble in waterSoluble in water and alcohol solvents

Performance Characteristics: A Comparative Overview

While direct, peer-reviewed comparative studies with extensive quantitative data are scarce in publicly available literature, a combination of patent information, technical articles, and expert discussions in photographic forums provides a basis for a qualitative and semi-quantitative comparison.

Performance MetricColor Developer CD-2Color Developer CD-4
Development Activity Generally considered to be a more active and rapid developing agent.Highly active, but its polarity can influence reaction rates with different couplers.
Color Fidelity/Hue The dyes formed can have different hues compared to those from CD-4, requiring specific color couplers for accurate color reproduction.[4]The polarity of CD-4 can cause shifts in dye hues, necessitating carefully designed color couplers to achieve correct color balance.[4]
Dye Stability The addition of a methyl group compared to its predecessor (CD-1) improves dye stability by forcing the dye molecule to be non-planar.[4]Dyes formed from the more polar CD-4 can be less stable unless the color couplers are specifically designed to work with it.[4]
Primary Application High-temperature, rapid development processes; some motion picture print films.Standard developer in the C-41 process for color negative films.

Mechanism of Action: Dye Formation

The fundamental mechanism for both CD-2 and CD-4 involves a four-electron oxidation-reduction reaction. The developing agent reduces silver ions in the exposed silver halide crystals of the film emulsion to metallic silver. This process oxidizes the developer molecule. The oxidized form of the developer is highly reactive and subsequently couples with a color coupler molecule located in the same layer of the emulsion to form a dye. The specific structure of the dye, and thus its color and stability, is determined by the combination of the developer and the specific coupler used (cyan, magenta, or yellow).

G cluster_0 Development Process cluster_1 Dye Formation AgX Exposed Silver Halide (AgX) Developer Color Developer (CD-2 or CD-4) Ag Metallic Silver (Image) AgX->Ag Reduction Ox_Developer Oxidized Developer Developer->Ox_Developer Oxidation Dye Dye Molecule Ox_Developer->Dye Coupling Reaction Coupler Color Coupler Coupler->Dye

Figure 1. General workflow of chromogenic development.

The chemical structures of the developing agents influence the kinetics of these reactions and the properties of the resulting dyes. The diethyl group in CD-2 and the N-ethyl-N-hydroxyethyl group in CD-4 impact the developer's solubility, diffusion rate through the gelatin emulsion, and its reactivity with the color couplers.

G cluster_cd2 CD-2 Properties cluster_cd4 CD-4 Properties CD2 Color Developer CD-2 (4-(diethylamino)-2-methylaniline) CD2_prop1 Less Polar CD2->CD2_prop1 CD4 Color Developer CD-4 (4-(N-Ethyl-N-2-hydroxyethyl)-2- methylphenylenediamine sulfate) CD4_prop1 More Polar (due to -OH group) CD4->CD4_prop1 CD2_prop2 Rapid Development CD2_prop1->CD2_prop2 CD2_prop3 Used in some high-speed processes CD2_prop2->CD2_prop3 CD4_prop2 Standard in C-41 Process CD4_prop1->CD4_prop2 CD4_prop3 Dye stability dependent on coupler design CD4_prop2->CD4_prop3

Figure 2. Key properties of CD-2 and CD-4.

Experimental Protocols

To conduct a rigorous comparative analysis of CD-2 and CD-4, a standardized experimental workflow is essential. The following outlines a general protocol for processing color negative film, which can be adapted to compare the two developers. The primary variable in this experiment would be the substitution of CD-4 with an equimolar concentration of CD-2 in the color developer solution.

Materials and Equipment
  • Color negative film (e.g., Kodak Portra 400)

  • Developing tank and reels

  • Water bath for temperature control (precision of ±0.1°C)

  • Graduated cylinders and beakers

  • Timer

  • Chemicals for C-41 process (Bleach, Fixer, Stabilizer)

  • Color Developer CD-4

  • Color Developer CD-2

  • Other components of a C-41 developer bath (e.g., sodium sulfite, potassium carbonate, hydroxylamine sulfate)

  • Densitometer with red, green, and blue filter sets

  • Spectrophotometer for spectral dye density measurements

Experimental Workflow

The standard C-41 process serves as a baseline. A modified developer solution using CD-2 would be prepared to match the molar concentration of CD-4 in the standard C-41 developer.

G start Exposed Color Negative Film dev Color Development (CD-2 or CD-4) ~3 min 15 s @ 37.8°C start->dev bleach Bleach ~6 min 30 s dev->bleach wash1 Wash bleach->wash1 fix Fixer ~6 min 30 s wash1->fix wash2 Final Wash fix->wash2 stabilize Stabilizer ~1 min wash2->stabilize dry Dry stabilize->dry analysis Sensitometric and Spectrophotometric Analysis dry->analysis

Figure 3. Experimental workflow for comparative analysis.
Data Analysis

  • Sensitometry: Expose film strips to a calibrated step wedge. After processing, measure the red, green, and blue densities of each step using a densitometer. Plot the density versus log exposure to generate characteristic curves (H&D curves) for each color layer. This will provide quantitative data on development speed (film speed) and contrast (gamma).

  • Spectral Dye Density Measurement: Use a spectrophotometer to measure the spectral absorbance of the cyan, magenta, and yellow dyes formed in uniformly exposed areas of the film. This will allow for a precise comparison of the color fidelity and any hue shifts introduced by the different developers.

  • Archival Stability: To assess dye stability, processed film samples should be subjected to accelerated aging tests, such as incubation at elevated temperatures and controlled humidity, as outlined in ANSI/ISO standards. Periodic measurements of density and color balance will quantify the rate of dye fading and staining.

Conclusion

Both CD-2 and CD-4 have played significant roles in the history of color photography. CD-4, as the incumbent developer in the ubiquitous C-41 process, is well-characterized and optimized for use with modern color negative films. CD-2, while less common today, is known for its high activity and may offer advantages in specific high-speed or high-temperature applications.

A direct, quantitative comparison of their performance on modern emulsions would require controlled sensitometric and spectrophotometric studies. Such research would provide valuable data for specialized imaging applications where fine control over development kinetics and final dye characteristics is critical. The choice between CD-2 and CD-4 for a particular application will depend on the desired balance of development speed, color reproduction accuracy, and the archival stability of the final image.

References

Alternative reagents to N,N-diethyl-2-methyl-1-4-phenylenediamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N,N-diethyl-p-phenylenediamine (DPD), the long-standing benchmark for colorimetric chlorine determination in water quality analysis, and its principal alternatives. The primary application of DPD is the measurement of free and total chlorine residuals, a critical parameter in water treatment, disinfection protocols, and various industrial processes.[1][2] This document evaluates alternative methods based on performance, operational parameters, and susceptibility to interferences, supported by experimental data to inform reagent and methodology selection.

Executive Summary

The DPD colorimetric method, approved under EPA Method 334.0 and Standard Methods 4500-Cl G, is the most widely used technique for determining chlorine residuals.[1] It relies on the reaction of DPD with chlorine to form a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[1] However, the DPD method is subject to interferences and has limitations that have driven the adoption of alternative technologies.

The primary alternative is the Amperometric Sensor method, an electrochemical technique that measures the change in electrical current caused by the chemical reduction of chlorine at an electrode surface.[2][3] Other colorimetric and titrimetric methods, such as those utilizing Syringaldazine (FACTS) , Potassium Iodide , and 3,3’,5,5’-Tetramethylbenzidine (TMB) , offer situational advantages, particularly in specificity or measurement range. This guide will compare these methods on key performance indicators.

Performance Comparison of Chlorine Analysis Methods

The selection of a chlorine analysis method depends critically on the specific application, required sensitivity, sample matrix, and operational constraints. The following tables summarize the quantitative performance of DPD and its key alternatives.

Table 1: General Performance Characteristics

ParameterDPD ColorimetricAmperometric SensorSyringaldazine (FACTS)Potassium Iodide (Titrimetric/Colorimetric)TMB (Test Strips/Colorimetric)
Principle ColorimetricElectrochemicalColorimetricTitrimetric/ColorimetricColorimetric
Measures Free & Total ChlorineFree or Total ChlorineFree Chlorine OnlyTotal Chlorine OnlyFree or Total Chlorine
EPA Approved Yes (SM 4500-Cl G)Yes (EPA Method 334.0)Yes (SM 4500-Cl H)Yes (SM 4500-Cl B)Varies (Semi-quantitative)
Ease of Use Simple (Field kits)Moderate (Requires calibration)SimpleModerate (Titration)Very Simple
Analysis Time Fast (~1-3 minutes)Real-time/ContinuousFast (~1 minute)ModerateVery Fast (<1 minute)
Cost Low per testHigh initial, no reagentsLow per testLow per testVery Low per test

Table 2: Analytical Performance Data

ParameterDPD ColorimetricAmperometric SensorSyringaldazine (FACTS)Potassium Iodide (Titrimetric)TMB (Colorimetric)
Typical Range 0.02 - 5.0 mg/L0 - 20 mg/L0.1 - 10 mg/L[4]> 1 mg/L[5]0 - 10 mg/L (or higher)[6]
Detection Limit ~0.02 mg/L~0.005 mg/L (5 ppb)[7]~0.1 mg/L[4]~0.04 mg/L (with 1L sample)[5]~0.002 mg/L (2 ppb)[8]
Interferences Oxidized Mn & Fe, other oxidants, monochloramine (false free Cl reading)[9]pH, temperature, flow/pressure changes. Less prone to chemical interference.[9][10]Unaffected by monochloramine, dichloramine, oxidized Mn.[4]Oxidized Mn, other oxidizing/reducing agents.[5]Other oxidizing agents.
pH Dependency Low (buffered reaction)[9]High (measures HOCl, requires compensation for pH > 6.5)[11]Low (buffered reaction)High (requires pH 3-4)[5]High (pH dependent color)[8]
Precision (%RSD) < 5% (instrumental)Variable, dependent on calibration stabilityData not readily available< 5% (manual titration)Semi-Quantitative

Methodology and Experimental Protocols

Detailed protocols are essential for reproducible and accurate results. Below are the fundamental steps for the primary analytical methods discussed.

DPD Colorimetric Method (Based on Standard Method 4500-Cl G)

Principle: Free chlorine oxidizes DPD at a pH between 6.3 and 6.6 to produce a magenta Wurster dye.[9][12] For total chlorine, potassium iodide is added to react with combined chlorine (chloramines), which in turn oxidizes the DPD. The color intensity is measured photometrically at ~515 nm.

Protocol for Free Chlorine:

  • Collect a 10 mL water sample in a clean cuvette.

  • Add the contents of one DPD Free Chlorine Reagent powder pillow.

  • Cap and invert the cuvette rapidly for 20 seconds to dissolve the reagent.

  • Immediately place the cuvette in a colorimeter or spectrophotometer.

  • Measure the absorbance at 515 nm. This reading must be taken within one minute of reagent addition.

  • Determine the chlorine concentration using a calibration curve prepared from chlorine standards.

Protocol for Total Chlorine:

  • Use the same sample from the free chlorine measurement (or a fresh 10 mL sample).

  • Add the contents of one DPD Total Chlorine Reagent powder pillow (which contains potassium iodide).

  • Cap and invert to mix.

  • Allow a reaction period of at least 3 minutes, but no more than 6 minutes.

  • Measure the absorbance at 515 nm.

  • Determine the concentration from the calibration curve. The combined chlorine concentration is the total chlorine result minus the free chlorine result.

Amperometric Sensor Method (Online Analysis)

Principle: Amperometric sensors utilize a membrane-covered, multi-electrode system (typically gold cathode, silver anode, and a reference electrode).[9] A small voltage is applied, and as chlorine (specifically hypochlorous acid, HOCl) diffuses across the membrane, it is electrochemically reduced at the cathode. This process generates a current that is directly proportional to the HOCl concentration.[13]

General Protocol for Online Analyzer:

  • Installation: Install the sensor in a bypass line with a low-flow cell to ensure a constant flow rate and pressure across the sensor membrane.

  • pH Compensation: As the sensor only measures HOCl, a separate pH sensor is required to compensate for the equilibrium shift between HOCl and the hypochlorite ion (OCl⁻) at pH levels above 6.5. The analyzer's algorithm uses the pH reading to calculate the total free chlorine.[11]

  • Calibration: The sensor must be calibrated against a reference method.

    • Collect a grab sample from the same point as the online analyzer.

    • Immediately analyze the grab sample using a calibrated DPD colorimeter or titrator (as per EPA Method 334.0).[14][15]

    • Adjust the online analyzer's reading to match the value obtained from the reference method. This is typically a single-point calibration.

  • Maintenance: Periodically clean the sensor membrane and replace the electrolyte solution (e.g., every 6-12 months) as recommended by the manufacturer. Recalibrate after any maintenance.[1]

Reaction Pathways and Workflows

Visualizing the chemical reactions and experimental processes aids in understanding the principles and potential sources of error for each method.

DPD Colorimetric Reaction Pathway

The DPD method is based on the oxidation of the DPD reagent by free chlorine, and subsequently by iodine liberated from the reaction of chloramines with potassium iodide.

Chemical pathway for DPD-based chlorine detection.
General Experimental Workflow Comparison

The operational workflows for colorimetric batch testing and continuous sensor-based analysis differ significantly.

Workflow_Comparison Workflow Comparison: Colorimetric vs. Amperometric cluster_dpd DPD Colorimetric Method (Batch) cluster_amp Amperometric Sensor Method (Continuous) dpd1 1. Collect Sample dpd2 2. Add DPD Reagent dpd1->dpd2 dpd3 3. Mix & Wait (1-3 min) dpd2->dpd3 dpd4 4. Measure Absorbance dpd3->dpd4 dpd5 5. Calculate Concentration dpd4->dpd5 amp1 1. Continuous Sample Flow amp2 2. Diffusion Across Membrane amp1->amp2 amp3 3. Electrochemical Reaction amp2->amp3 amp4 4. Measure Current amp3->amp4 amp5 5. Real-time Concentration (pH Compensated) amp4->amp5

Comparison of DPD and Amperometric workflows.

References

Comparative Analysis of Cross-Reactivity Profiles for Aromatic Amine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 2-Amino-5-(diethylamino)toluene Monohydrochloride against other structurally related aromatic amines. Due to a lack of publicly available cross-reactivity data for this specific compound, this document presents a representative study based on established immunological methods. The data herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity experiments.

The primary method detailed is a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive technique for quantifying small molecules and assessing antibody specificity.[1][2] Aromatic amines are a class of compounds known for potential cross-sensitization, particularly in applications like hair dyes and industrial processes where compounds like p-phenylenediamine (PPD) are prevalent.[3][4]

Quantitative Cross-Reactivity Data

Cross-reactivity is determined by comparing the concentration of a competing analyte required to inhibit 50% of the signal (IC50) against the IC50 of the target analyte.[5] The results are expressed as a percentage, providing a clear metric for the specificity of the antibody used.

Table 1: Illustrative Cross-Reactivity of an Anti-Aromatic Amine Antibody

Compound TestedStructureIC50 (nM)Cross-Reactivity (%)
2-Amino-5-(diethylamino)toluene C11H18N215100%
p-Phenylenediamine (PPD)C6H8N24533.3%
N,N-Diethyl-p-phenylenediamine (DEP)C10H16N22560.0%
Toluene-2,5-diamine (PTD)C7H10N27021.4%
m-AminophenolC6H7NO> 1000< 1.5%

Note: Data is hypothetical for illustrative purposes.

Experimental Protocols

A detailed protocol for a competitive ELISA is provided below. This method is a standard approach for determining the cross-reactivity of small molecules.[6][7]

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • Coat microtiter plate wells with 100 µL of a capture antigen solution (e.g., a protein-conjugate of 2-Amino-5-(diethylamino)toluene) at a concentration of 1-10 µg/mL in a suitable coating buffer.[6]

  • Cover the plate and incubate overnight at 4°C.[6]

  • Wash the plate three times with 200 µL of Phosphate Buffered Saline (PBS) per well.[6]

2. Blocking:

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in PBS) to each well.[6]

  • Incubate for at least 1-2 hours at 37°C or overnight at 4°C.[6][7]

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

3. Competitive Reaction:

  • Prepare serial dilutions of the standard (2-Amino-5-(diethylamino)toluene) and the test compounds in blocking buffer.

  • In a separate dilution plate, pre-incubate 50 µL of each standard or test compound concentration with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.[6]

  • Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked microtiter plate.[6]

  • Incubate for 90 minutes at 37°C.[6]

  • Wash the plate four to five times with wash buffer.[6]

4. Detection:

  • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in blocking buffer, to each well.

  • Incubate for 1 hour at 37°C.[6]

  • Wash the plate four to five times with wash buffer.

  • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.[6]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • Measure the optical density (OD) at the appropriate wavelength using an ELISA plate reader.

  • Generate a standard curve by plotting the OD values against the logarithm of the standard concentrations. Competitive ELISAs produce an inverse curve.[7]

  • Calculate the IC50 value for the standard and each test compound.

  • Calculate the percent cross-reactivity using the formula: (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Diagrams of Experimental Workflow and Principles

The following diagrams illustrate the competitive ELISA principle and the experimental workflow.

ELISA_Principle cluster_well Microtiter Well cluster_surface Capture Antigen Capture Antigen Free Analyte Free Analyte (Test Compound) Antibody Primary Antibody Free Analyte->Antibody Antibody->Capture Antigen Binds to plate

Caption: Principle of Competitive ELISA for cross-reactivity.

Experimental_Workflow A 1. Coat Plate with Capture Antigen B 2. Wash & Block Nonspecific Sites A->B C 3. Pre-incubate Antibody with Test Compound B->C D 4. Add Mixture to Plate (Competitive Binding) C->D E 5. Wash Unbound Antibody D->E F 6. Add Secondary Enzyme-Linked Antibody E->F G 7. Wash Excess Secondary Antibody F->G H 8. Add Substrate & Measure Signal G->H I 9. Calculate IC50 & Cross-Reactivity H->I

Caption: Workflow for the competitive ELISA experiment.

Logical_Relationship A High Structural Similarity to Target Analyte B Increased Binding Affinity to Antibody A->B leads to C Lower IC50 Value B->C results in D High % Cross-Reactivity C->D correlates with E Low Specificity D->E indicates

Caption: Relationship between structure and cross-reactivity.

References

A Comparative Guide to HPLC and Spectrophotometry for the Quantification of N-Oleoylethanolamine (CAS 2051-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of N-oleoylethanolamine (OEA), a bioactive fatty acid amide with CAS number 2051-79-8. The selection of an appropriate analytical method is critical for accurate quantification in research and pharmaceutical development. This document presents a comparison of these methods, supported by available experimental data for HPLC-MS and a theoretical framework for spectrophotometry, to aid in making an informed decision.

Data Presentation

The following tables summarize the quantitative data for OEA quantification by HPLC coupled with mass spectrometry (HPLC-MS) and a general comparison of the analytical characteristics of HPLC and UV-Visible Spectrophotometry.

Table 1: Quantitative Data for N-Oleoylethanolamine (OEA) Quantification by HPLC-MS

ParameterHPLC-MS
Limit of Quantitation (LOQ) 100 pg/mL[1]
Linearity Range Up to 100 ng/mL[1]
Detector Mass Spectrometer (MS)

Note: The data presented is for an HPLC system coupled with a mass spectrometer, which offers high sensitivity and selectivity.

Table 2: General Comparison of HPLC and UV-Visible Spectrophotometry for Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (separates OEA from other sample components)Low (potential for interference from other UV-absorbing compounds)
Sensitivity High (especially with MS detection)Moderate to Low
Complexity High (requires skilled operator)Low (relatively simple to operate)
Cost (Instrument) HighLow
Cost (Per Sample) Moderate to HighLow
Speed Slower (due to chromatographic separation)Fast (direct measurement)
Sample Throughput LowerHigher
Development Time Longer (method development and validation)Shorter

Experimental Protocols

Below are detailed experimental protocols for the quantification of OEA using HPLC-MS and a hypothetical protocol for UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is based on established methods for the quantification of N-acylethanolamides.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Materials:

  • N-Oleoylethanolamine (OEA) analytical standard.

  • Internal standard (e.g., OEA-d4).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of OEA in methanol. Create a series of calibration standards by serial dilution of the stock solution. Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to isolate OEA from the matrix.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute OEA.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for OEA and the internal standard.

Hypothetical UV-Visible Spectrophotometry Protocol

Disclaimer: There is no readily available literature on a validated UV-Visible spectrophotometric method for the direct quantification of OEA. This hypothetical protocol is based on the chemical structure of OEA, which contains an amide group and an isolated double bond. These functional groups are expected to have a UV absorbance in the range of 200-230 nm. The validation of such a method, including the determination of the wavelength of maximum absorbance (λmax), would be required before its use.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Materials:

  • N-Oleoylethanolamine (OEA) analytical standard.

  • Spectrophotometric grade ethanol or methanol.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of OEA in ethanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Samples must be free of interfering substances that absorb in the same UV region as OEA. A preliminary extraction and clean-up step would be necessary for complex samples.

4. Measurement Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of OEA across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on its structure, this is anticipated to be in the 200-230 nm range.

  • Calibration Curve: Measure the absorbance of the blank (ethanol) and each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax and determine the concentration of OEA from the calibration curve.

Mandatory Visualization

Signaling Pathway of N-Oleoylethanolamine (OEA)

OEA is an endogenous agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor involved in the regulation of lipid metabolism.

OEA_Signaling_Pathway OEA Signaling Pathway via PPAR-α OEA N-Oleoylethanolamine (OEA) PPARa PPAR-α OEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression regulates Biological_Effects Biological Effects (e.g., Reduced Food Intake, Lipolysis) Gene_Expression->Biological_Effects leads to

Caption: OEA activates PPAR-α, leading to changes in gene expression and biological effects.

Experimental Workflow Comparison: HPLC vs. Spectrophotometry

This diagram illustrates the general workflows for the quantification of a target analyte using HPLC and spectrophotometry.

Workflow_Comparison Quantification Workflow: HPLC vs. Spectrophotometry cluster_hplc HPLC Workflow cluster_spectro Spectrophotometry Workflow hplc_prep Sample & Standard Preparation hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det Detection (UV or MS) hplc_sep->hplc_det hplc_quant Quantification (Peak Area) hplc_det->hplc_quant spectro_prep Sample & Standard Preparation spectro_measure Absorbance Measurement spectro_prep->spectro_measure spectro_quant Quantification (Beer-Lambert Law) spectro_measure->spectro_quant

Caption: Comparison of the analytical workflows for HPLC and spectrophotometry.

References

A Comparative Guide to the Performance of Dye Intermediates in Textile Coloring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different classes of dye intermediates used in textile coloring. The selection of a dye intermediate is a critical decision in the synthesis of dyes, directly influencing the final properties of the colorant, its application efficiency, and its environmental footprint. This document summarizes key performance indicators, supported by experimental data, and outlines the methodologies for crucial evaluation tests.

Introduction to Dye Intermediates

Dye intermediates are chemical compounds, often derived from aromatic hydrocarbons like benzene and naphthalene, that serve as foundational building blocks for the synthesis of complex dye molecules. The structure and chemical groups of an intermediate, such as amino (-NH₂), hydroxyl (-OH), or sulfonic acid (-SO₃H) groups, dictate the final dye's class (e.g., azo, anthraquinone), its properties (color, solubility, fastness), and its suitability for specific textile fibers like cotton or polyester.

Performance Comparison of Major Dye Intermediate Classes

The performance of a dye is intrinsically linked to the intermediate from which it was synthesized. The two most prominent classes are those leading to azo and anthraquinone dyes, each offering a distinct set of characteristics.

Performance ParameterAzo-Based DyesAnthraquinone-Based DyesDisperse Dyes (General)Reactive Dyes (General)
Chromophore -N=N-Fused aromatic rings (anthracene derivative)Azo, Anthraquinone, Nitro, MethineAzo, Anthraquinone, etc. with a reactive group (e.g., Vinyl Sulfone)
Color Range & Brightness Widest range of colors, very versatile. Brightness can vary.[1]Known for brilliant, bright shades, particularly in the blue, green, and violet range.[2]Wide range of shades available.Full range of bright, vivid colors.[3]
Light Fastness Varies widely based on specific structure. Can be moderate to good.Generally superior light fastness and stability.[2][4]Fair to good, with ratings often around 4-5 on the blue wool scale.[5][6]Generally good to excellent.
Wash Fastness Good, especially when properly fixed.Excellent, due to stable molecular structure.Moderate to good, with ratings often around 3-4.[5]Superior wash fastness due to covalent bonding with the fiber.[7]
Dye Fixation Efficiency Varies. Can be readily quantified via titration for cellulosic substrates.[8]High affinity and fixation.Dye exhaustion can range from 43.6% to 92.5% depending on structure.[9]Typically 60-80% for conventional types; can exceed 90% for high-fixation or bifunctional dyes.[10][11]
Cost-Effectiveness Generally very cost-effective, contributing to their wide use (~60% of market).[1]Can be more expensive to synthesize.[1]Economical for synthetic fibers.Higher cost but justified by performance and reduced washing cycles.
Environmental Concerns Potential for reductive cleavage into carcinogenic aromatic amines.[1][4]Generally more stable and considered less hazardous than some azo precursors.[4]Low biodegradability and potential toxicity pose wastewater challenges.[6]Low fixation rates (for conventional types) lead to high dye content in effluent, increasing COD and BOD.[1][12]
Primary Fiber Application Cotton, silk, wool, nylon (as acid, reactive, or direct dyes).Cotton, wool (as acid or reactive dyes), polyester (as disperse dyes).Hydrophobic fibers like polyester and nylon.[5]Cellulosic fibers (cotton, viscose), wool, silk.[7]

Visualization of Key Processes

Dye Synthesis and Application Workflow

The following diagram illustrates the general pathway from basic chemical raw materials to the final colored textile product.

G cluster_0 Chemical Synthesis cluster_1 Textile Application Raw_Materials Raw Materials (e.g., Benzene, Naphthalene) Intermediates Dye Intermediates (e.g., Anilines, Naphthols) Raw_Materials->Intermediates Nitration, Sulfonation Dye_Synthesis Final Dye Molecule Intermediates->Dye_Synthesis Diazotization, Coupling Dye_Bath Dye Bath Preparation (Dye + Auxiliaries) Dye_Synthesis->Dye_Bath To Dyehouse Dyeing Dyeing Process (Exhaustion & Fixation) Dye_Bath->Dyeing Washing Washing & Soaping (Removal of unfixed dye) Dyeing->Washing Final_Fabric Colored Fabric Washing->Final_Fabric

Caption: Logical workflow from chemical precursors to finished textile.

Experimental Workflow for Performance Evaluation

This diagram outlines the standardized procedure for testing and comparing the performance of different dyes on a textile substrate.

G cluster_0 Performance Testing Start Prepare Fabric Swatches (Scoured & Bleached) Dyeing Dye Swatches (Controlled Time, Temp, pH) Start->Dyeing Rinse_Dry Rinse & Dry Dyeing->Rinse_Dry Wash_Test Wash Fastness Test (ISO 105-C06) Rinse_Dry->Wash_Test Rub_Test Rub Fastness Test (ISO 105-X12) Rinse_Dry->Rub_Test Light_Test Light Fastness Test (ISO 105-B02) Rinse_Dry->Light_Test Analysis Evaluate Against Grey Scales & Measure Color Strength (K/S) Wash_Test->Analysis Rub_Test->Analysis Light_Test->Analysis Report Comparative Data Report Analysis->Report

Caption: Standardized workflow for evaluating dye performance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are summarized protocols for key fastness tests based on internationally recognized standards from ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists).[13][14][15]

Protocol for Colorfastness to Washing (Adapted from ISO 105-C06)

Objective: To assess the resistance of the color of textiles to domestic or commercial laundering procedures.[14][16]

Methodology:

  • Specimen Preparation: A fabric specimen (e.g., 10x4 cm) is taken. A multi-fiber adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, etc.) is attached to its face.

  • Washing Liquor: A standard soap solution is prepared (e.g., 5 g/L). For specific tests, a peroxide-based bleach may be added.[16]

  • Procedure:

    • The composite specimen is placed in a stainless-steel container of a laundering machine (e.g., a Launder-Ometer).

    • The required volume of washing liquor, pre-heated to the specified temperature (e.g., 40°C, 50°C, or 60°C), is added along with steel balls to simulate mechanical action.[16]

    • The machine is operated for a specified duration (e.g., 30-45 minutes).[14]

  • Rinsing and Drying: The specimen is removed, rinsed thoroughly with cold distilled water, and dried in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Color Change: The change in color of the tested specimen is assessed by comparing it with an untested sample against the standard Grey Scale for Color Change (rated 1-5, where 5 is no change).[16]

    • Staining: The degree of staining on each strip of the multi-fiber fabric is assessed using the Grey Scale for Staining (rated 1-5, where 5 is no staining).[16]

Protocol for Colorfastness to Rubbing (Crocking) (Adapted from ISO 105-X12)

Objective: To determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[14]

Methodology:

  • Apparatus: A Crockmeter is used, which features a standard rubbing finger.[16]

  • Specimen Preparation: Two specimens of the fabric are required, one for dry rubbing and one for wet rubbing.

  • Procedure (Dry Rubbing):

    • The specimen is mounted flat on the base of the Crockmeter.

    • A square of standard white cotton rubbing cloth is mounted onto the rubbing finger.

    • The crank is turned for a set number of cycles (e.g., 10 cycles at a rate of 1 cycle per second).

  • Procedure (Wet Rubbing):

    • A fresh rubbing cloth is saturated with distilled water and squeezed to a specific wet pick-up percentage.

    • The wet rubbing test is performed on a fresh fabric specimen following the same procedure as the dry test.

  • Evaluation: The rubbing cloths are evaluated for the degree of staining using the Grey Scale for Staining (rated 1-5).[16]

Protocol for Dye Fixation Rate Determination

Objective: To quantify the percentage of dye that has covalently bonded with the fiber versus the total amount of dye exhausted onto the fiber.

Methodology (Based on Spectrophotometric Analysis): [17]

  • Dyeing and Rinsing: Dye the fabric according to a standard exhaust procedure. After dyeing, collect the exhausted dyebath. Rinse the fabric thoroughly with cold water to remove surface dye and collect the rinse liquor.

  • Soaping (Stripping of Unfixed Dye): The rinsed fabric is subjected to a vigorous soaping process at a high temperature (e.g., boiling for 15-30 minutes) to remove all hydrolyzed and unfixed dye.[10] The soaping liquor is collected.

  • Measurement:

    • Combine the exhausted dyebath, rinse water, and soaping liquor. Measure the total volume.

    • Using a UV-Vis Spectrophotometer, measure the absorbance of this combined solution at the dye's maximum absorption wavelength (λmax).

    • Calculate the concentration of unfixed dye (C_unfixed) using a pre-established calibration curve for the dye.

  • Calculation:

    • Calculate the initial amount of dye in the bath (Dye_initial).

    • Calculate the total amount of unfixed dye (Dye_unfixed = C_unfixed × Total Volume).

    • Calculate the total dye exhausted from the bath (Dye_exhausted = Dye_initial - Dye_in_exhausted_bath).

    • The amount of fixed dye is calculated as: Dye_fixed = Dye_exhausted - Dye_unfixed.

    • The Fixation Rate (%F) is calculated as: %F = (Dye_fixed / Dye_exhausted) × 100 .[17]

References

Comparative Efficacy of 2-Amino-5-(diethylamino)toluene Against Other Chromogenic Substrates in Enzyme-Linked Immunosorbent Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – In the dynamic field of biomedical research and drug development, the selection of appropriate reagents is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of the chromogenic substrate 2-Amino-5-(diethylamino)toluene, also known as N,N-diethyl-p-phenylenediamine (DPD), against other commonly used chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs). This report is intended for researchers, scientists, and drug development professionals seeking to optimize their immunoassay performance.

Executive Summary

The enzymatic activity of horseradish peroxidase (HRP) is a cornerstone of many ELISA systems, requiring a chromogenic substrate to produce a measurable signal. While 3,3',5,5'-tetramethylbenzidine (TMB), o-phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are widely utilized, this guide explores the efficacy of 2-Amino-5-(diethylamino)toluene (DPD) as a compelling alternative. This comparison is based on available experimental data and provides detailed protocols to facilitate accurate and reproducible evaluations.

Performance Comparison of Chromogenic Substrates

The choice of a chromogenic substrate significantly impacts the sensitivity, dynamic range, and overall performance of an ELISA. The following table summarizes key performance characteristics of DPD and other common HRP substrates based on available literature. It is important to note that direct, side-by-side comparative studies including DPD are limited, and the following data is compiled from various sources.

Feature2-Amino-5-(diethylamino)toluene (DPD)3,3',5,5'-Tetramethylbenzidine (TMB)o-Phenylenediamine (OPD)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
End Product Color Pink/RedBlue (unstopped), Yellow (stopped)Yellow-OrangeGreen
Oxidized Product DPD radical cation (DPD•+)Diimine2,3-diaminophenazineABTS radical cation (ABTS•+)
Wavelength (nm) ~551650 (unstopped), 450 (stopped)492 (stopped)405-410
Sensitivity High (reported to offer increased sensitivity)Very High (generally considered the most sensitive)[1]HighModerate[1][2]
Carcinogenicity Not widely reported as carcinogenicNon-carcinogenicPotential mutagen/carcinogenNon-carcinogenic
Stability Oxidized product is stable for a limited timeGood, enhanced by stopping the reactionGood, enhanced by stopping the reactionGood

Experimental Protocols

To ensure a fair and accurate comparison of these substrates, it is crucial to follow a standardized experimental protocol. Below is a generalized protocol for a sandwich ELISA, which can be adapted for the specific chromogenic substrate being evaluated.

General Sandwich ELISA Protocol
  • Plate Coating:

    • Dilute the capture antibody to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation:

    • Add 100 µL of the appropriately diluted samples and standards to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of HRP-conjugated streptavidin to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5 times with wash buffer.

Substrate-Specific Development Protocols

A. 2-Amino-5-(diethylamino)toluene (DPD) Protocol

  • Substrate Preparation: Prepare a fresh solution of DPD in a suitable buffer (e.g., phosphate-citrate buffer, pH 5.0-6.0). The optimal concentration of DPD and hydrogen peroxide should be determined empirically, but a starting point of 1-2 mg/mL DPD and 0.01-0.03% H₂O₂ can be used.

  • Development: Add 100 µL of the DPD substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark.

  • Stopping and Reading: The reaction can be stopped by adding 50 µL of 1-2 M sulfuric acid. Read the absorbance at approximately 551 nm.

B. TMB Protocol [1]

  • Substrate Preparation: Use a commercially available TMB substrate solution or prepare one according to standard laboratory procedures.

  • Development: Add 100 µL of the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping and Reading: Add 50 µL of 1 M sulfuric acid to stop the reaction. Read the absorbance at 450 nm.

C. OPD Protocol [1]

  • Substrate Preparation: Dissolve an OPD tablet in a suitable buffer containing hydrogen peroxide. Handle with care due to its potential mutagenicity.

  • Development: Add 100 µL of the OPD substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark.

  • Stopping and Reading: Add 50 µL of 1 M sulfuric acid to stop the reaction. Read the absorbance at 492 nm.

D. ABTS Protocol [1]

  • Substrate Preparation: Use a commercially available ABTS substrate solution or prepare one according to standard laboratory procedures.

  • Development: Add 100 µL of the ABTS substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping and Reading: The reaction can be stopped with a suitable stop solution (e.g., 1% SDS). Read the absorbance at 405-410 nm.

Visualizing the Reaction Pathways and Workflow

To better understand the processes involved, the following diagrams illustrate the HRP-mediated oxidation of DPD and a generalized ELISA workflow.

HRP_DPD_Oxidation HRP Horseradish Peroxidase (HRP) DPD_radical DPD Radical Cation (DPD•+, Pink/Red) HRP->DPD_radical Oxidizes H2O Water (H₂O) HRP->H2O H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Activates DPD 2-Amino-5-(diethylamino)toluene (DPD, Colorless) DPD->DPD_radical

HRP-mediated oxidation of DPD.

ELISA_Workflow cluster_0 ELISA Plate Preparation cluster_1 Immuno-reaction Steps cluster_2 Signal Generation & Detection Coating 1. Plate Coating (Capture Antibody) Blocking 2. Blocking (e.g., BSA) Coating->Blocking Sample 3. Sample/Standard Incubation Blocking->Sample Detection_Ab 4. Detection Antibody (Biotinylated) Sample->Detection_Ab Enzyme_Conj 5. Enzyme Conjugate (HRP-Streptavidin) Detection_Ab->Enzyme_Conj Substrate 6. Add Chromogenic Substrate (e.g., DPD, TMB, OPD, ABTS) Enzyme_Conj->Substrate Development 7. Color Development Substrate->Development Stopping 8. Stop Reaction (Optional) Development->Stopping Reading 9. Read Absorbance Stopping->Reading

Generalized Sandwich ELISA Workflow.

Conclusion

The selection of a chromogenic substrate is a critical step in the development and optimization of an ELISA. While TMB is often favored for its high sensitivity and safety profile, 2-Amino-5-(diethylamino)toluene (DPD) presents itself as a viable alternative that may offer comparable or even enhanced sensitivity in certain applications. Researchers are encouraged to perform their own comparative studies using the provided protocols to determine the optimal substrate for their specific assay requirements. Careful consideration of factors such as sensitivity, cost, and safety will ultimately lead to more robust and reliable immunoassay data.

References

Inter-laboratory validation of a CD-2 based analytical procedure

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory validation study is crucial for establishing the reproducibility and reliability of a new analytical method, ensuring its suitability for widespread use in different laboratory settings. This guide provides a framework for the inter-laboratory validation of a CD2 staining-based flow cytometric assay, comparing it with an alternative method, the 7-AAD/CFSE flow cytometric assay, for the assessment of natural killer (NK) cell cytotoxicity.

Objective Comparison of Analytical Procedures

The CD2 staining-based flow cytometric assay is a method for measuring NK cell cytotoxicity. It identifies NK cells through fluorochrome-conjugated CD2 antibodies and detects target cell death within the CD2-negative population using markers like SYTOX Green and Annexin V.[1] This approach avoids pre-incubation labeling of cells, which can interfere with the assay, offering a potential advantage in sensitivity and reliability over traditional methods like the 51Chromium release assay.[1]

An alternative is the 7-AAD/CFSE flow cytometric assay. This method involves labeling target cells with CFSE before co-incubation with effector NK cells. After incubation, the cell mixture is stained with 7-AAD, a viability dye, to identify dead target cells.[1]

Performance Data Summary

While specific inter-laboratory validation data was not publicly available, the performance characteristics of these methods can be compared based on their underlying principles and data from single-laboratory studies. The validation of an analytical procedure typically evaluates several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7][8]

Performance Parameter CD2 Staining-Based Assay 7-AAD/CFSE Assay Inter-Laboratory Validation Goal
Specificity High: Differentiates NK cells (CD2-positive) from target cells (CD2-negative) without prior cell manipulation.High: Specifically identifies target cells via CFSE labeling.[1]Demonstrate that each laboratory can unequivocally assess the analyte in the presence of other components.[2][7][8]
Accuracy To be determined through comparison with a well-characterized reference method.[2][3]To be determined through comparison with a well-characterized reference method.[2][3]Assess the closeness of agreement between the test results and the accepted reference value across all labs.[2][8]
Precision (Reproducibility) Expected to be high due to minimal cell manipulation.[1]May be influenced by variability in CFSE labeling efficiency.Quantify the precision between different laboratories, a key outcome of the study.[2][4][5] The Relative Standard Deviation (RSD) should not exceed predefined acceptance criteria.
Linearity The ability to obtain results directly proportional to the concentration of the analyte (e.g., percentage of lysed cells) should be established.[2][4]The relationship between E:T ratio and cell lysis should demonstrate linearity within a specific range.[1]Confirm that the method's linearity holds true across different sites, equipment, and operators.[2][4]
Range The interval between the upper and lower concentrations for which the assay is shown to be accurate, precise, and linear.[2][4]The effective range of Effector to Target (E:T) ratios that yield reliable results.[1]Ensure the analytical procedure provides an acceptable degree of linearity, accuracy, and precision across the specified range in all participating labs.[2][8]
Robustness To be evaluated by making small, deliberate variations in method parameters.[5]To be evaluated by making small, deliberate variations in method parameters.[5]Assess the capacity of the procedure to remain unaffected by small variations in parameters, indicating its reliability for routine use.[2][5]

Experimental Protocols

Detailed methodologies are essential for ensuring consistency across participating laboratories.

Protocol 1: CD2 Staining-Based Flow Cytometric Cytotoxicity Assay

This protocol is adapted from a published study on a novel CD2 staining-based assay.[1]

  • Cell Preparation : Resuspend NK (effector) and tumor (target) cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL IL-2 to a concentration of 1 × 106 cells/mL.

  • Co-incubation : Co-incubate effector and target cells at various Effector:Target (E:T) ratios in 24-well flat-bottom plates. Culture for 4 hours at 37°C in a humidified atmosphere with 5% CO2. Use target cells alone as a negative control for spontaneous death.

  • Staining : After incubation, stain the cell mixture with a fluorochrome-conjugated CD2 antibody to identify NK cells. Subsequently, add SYTOX Green and Annexin V-FITC to detect dead target cells within the CD2-negative population.[1]

  • Flow Cytometry Analysis :

    • Acquire data on a flow cytometer.

    • Gate on the total cell population, excluding debris, using an FSC-H/SSC-H plot.

    • Identify NK cells by gating on the CD2-positive population.

    • Analyze the CD2-negative population for Annexin V-FITC and SYTOX Green positivity to quantify target cell death.[1]

  • Calculation : Calculate the percentage of specific lysis (PSL) using the formula: PSL = (experimental release − spontaneous release) / (maximum release − spontaneous release) × 100.[1]

Protocol 2: 7-AAD/CFSE Flow Cytometric Cytotoxicity Assay (Alternative Method)

This protocol is based on established methods for assessing cell cytotoxicity.[1]

  • Target Cell Labeling : Resuspend 5 × 106 target cells in 1 mL of PBS. Add 2 μmol/L of CFSE and incubate for 15 minutes at 37°C.

  • Washing : Wash the CFSE-labeled target cells twice with a complete medium to remove excess dye.

  • Co-incubation : Co-incubate the labeled target cells with NK effector cells at various E:T ratios in 24-well flat-bottom plates for 4 hours at 37°C with 5% CO2. Use labeled target cells cultured alone as a negative control.

  • Viability Staining : After incubation, add 5 μL of 7-AAD to the cell mixture and incubate for 15 minutes in the dark.[1]

  • Flow Cytometry Analysis :

    • Acquire data on a flow cytometer.

    • Gate on the CFSE-positive population to specifically analyze the target cells.

    • Within the CFSE-positive gate, quantify the percentage of 7-AAD positive cells, which represents the dead target cells.

Visualizations

Diagrams help clarify complex workflows and relationships, which is a cornerstone of a comprehensive comparison guide.

G Inter-Laboratory Validation Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting protocol Develop Standardized Protocol samples Prepare & Distribute Standardized Samples/Reagents protocol->samples labs Recruit Participating Laboratories samples->labs lab1 Lab 1: Execute Assay lab2 Lab 2: Execute Assay lab3 Lab N: Execute Assay collect_data Collect Raw Data from All Labs lab1->collect_data lab2->collect_data lab3->collect_data stat_analysis Statistical Analysis (Accuracy, Precision, Reproducibility) collect_data->stat_analysis report Generate Validation Report stat_analysis->report conclusion Conclusion on Method Reproducibility report->conclusion

Caption: Workflow for a typical inter-laboratory analytical method validation study.

G CD2-Based Assay vs. 7-AAD/CFSE Assay Logic cluster_cd2 CD2-Based Method cluster_cfse 7-AAD/CFSE Method start Start: Effector & Target Cells co_incubate_cd2 1. Co-incubate Cells start->co_incubate_cd2 label_cfse 1. Label Targets with CFSE start->label_cfse stain_cd2 2. Stain with anti-CD2, Annexin V, SYTOX co_incubate_cd2->stain_cd2 gate_cd2 3. Gate on CD2-Negative (Targets) stain_cd2->gate_cd2 analyze_cd2 4. Quantify Annexin V+/SYTOX+ gate_cd2->analyze_cd2 end End: % Cytotoxicity analyze_cd2->end co_incubate_cfse 2. Co-incubate Cells label_cfse->co_incubate_cfse stain_7aad 3. Stain with 7-AAD co_incubate_cfse->stain_7aad gate_cfse 4. Gate on CFSE-Positive (Targets) stain_7aad->gate_cfse analyze_7aad 5. Quantify 7-AAD+ gate_cfse->analyze_7aad analyze_7aad->end

Caption: Logical workflow comparison of the two flow cytometric cytotoxicity assays.

References

A Comparative Analysis: Modern Colorimetric Methods vs. The Classic CD-2 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the established Color Developer CD-2 (CD-2) chromogenic standard and emerging colorimetric detection methods, with a focus on nanoparticle-based assays. For researchers, scientists, and drug development professionals, this document outlines the fundamental principles, experimental protocols, and performance characteristics of these distinct approaches to color generation and analysis. While both methodologies leverage color, their applications and underlying mechanisms diverge significantly, with CD-2 being a cornerstone of permanent dye formation in photographic film and modern methods focusing on sensitive, quantitative analysis of specific analytes.

The Standard: Color Developer CD-2 in Chromogenic Processes

Color Developer CD-2, chemically known as 4-(N,N-diethyl)-2-methyl-p-phenylenediamine monohydrochloride, is a pivotal agent in traditional color photography.[1] Its primary function is not to detect a substance, but to form a stable, colored dye within the emulsion layers of photographic film. The process, known as chromogenic development, is a classic example of subtractive color mixing.

The reaction is a multi-step pathway initiated by the exposure of silver halide crystals to light. The CD-2 agent then reduces the silver ions in the exposed crystals to metallic silver. In this process, the CD-2 molecule itself becomes oxidized. This oxidized form is highly reactive and immediately combines with a specialized molecule called a "color coupler," which is embedded in the film's emulsion. This final reaction forms a stable, insoluble cyan, magenta, or yellow dye molecule.

cluster_0 Film Emulsion cluster_1 Developer Solution AgX_latent Latent Image (Exposed AgX Crystal) Ag_metal Metallic Silver (Negative Image) AgX_latent->Ag_metal Dye Stable Dye (Positive Image) CD2_reduced CD-2 (Reduced) CD2_reduced->AgX_latent e- transfer CD2_oxidized CD-2 (Oxidized) CD2_reduced->CD2_oxidized Coupler Color Coupler CD2_oxidized->Coupler Coupler->Dye Coupling Reaction

Caption: Chromogenic development pathway using CD-2.

A New Paradigm: Nanoparticle-Based Colorimetric Sensing

In contrast to the dye-formation role of CD-2, modern colorimetric methods are designed for the rapid and sensitive detection of target analytes. Among the most promising are assays based on gold nanoparticles (AuNPs). These methods exploit a physical phenomenon known as Localized Surface Plasmon Resonance (LSPR).

Dispersed, colloidal AuNPs have a characteristic ruby-red color due to their LSPR properties.[2][3] However, when a target analyte is introduced, it can induce the aggregation of these nanoparticles. This clustering of particles alters their LSPR, causing a distinct color shift to blue or purple.[2][3] This color change is the basis for detection and can be observed with the naked eye or quantified with a spectrophotometer. The specificity of these assays is conferred by functionalizing the nanoparticle surface with ligands that selectively bind to the target analyte.[3]

cluster_0 Initial State cluster_1 Final State n1 n2 n3 n4 lab1 Dispersed AuNPs (Red Solution) Analyte Target Analyte lab1->Analyte Introduction of Analyte n5 n6 n7 n8 lab2 Aggregated AuNPs (Blue Solution) Analyte->lab2 Induces Aggregation

Caption: Workflow for a gold nanoparticle aggregation assay.

Performance and Attribute Comparison

The fundamental differences in the objectives of these two systems—image formation versus analyte detection—are reflected in their performance attributes. CD-2 is part of a robust, standardized process optimized for creating high-resolution, stable color images. Nanoparticle assays are optimized for analytical sensitivity, speed, and versatility in detecting a wide array of targets.

FeatureColor Developer CD-2 StandardNew Colorimetric Method (AuNP-Based)
Primary Goal Permanent, high-resolution dye formation for imaging.Rapid detection and/or quantification of a target analyte.
Principle Chromogenic Development: Oxidation of developer followed by a chemical reaction with a color coupler.[1]LSPR shift due to analyte-induced nanoparticle aggregation or dispersion.[2]
Signal Generation Formation of new, insoluble dye molecules within a solid matrix.Change in the optical properties of existing nanoparticles in a solution.
Typical Application Analog color film processing (e.g., C-41 process).[4]Biosensing, environmental monitoring (e.g., heavy metals), point-of-care diagnostics.[3][5]
Analyte Not applicable; reacts with exposed silver halide crystals.Specific molecules (DNA, proteins, heavy metal ions, etc.).[5]
Speed Minutes to hours per complete process. (e.g., C-41 development is ~3.5 minutes).[6][7]Seconds to minutes for a result.[8]
Sensitivity Not applicable in an analytical sense.High. Limits of detection often in the micromolar (μM) to nanomolar (nM) range.[8][9]
Output A permanent, full-color negative or positive image.A color change in a liquid sample, often correlated to analyte concentration.
Equipment Darkroom, developing tanks, temperature-controlled water bath, specific chemical solutions.[10]Minimal; often just test tubes and reagents. Can be quantified with a spectrophotometer.

Experimental Protocols

The methodologies for utilizing CD-2 and new colorimetric sensors are distinct, reflecting their different applications.

Methodology 1: Standard C-41 Chromogenic Development (Utilizing a CD-4 type developer, functionally similar to CD-2 systems)

This protocol outlines the standard C-41 process for developing color negative film. Temperature control is critical.

  • Preparation:

    • In total darkness, load the exposed film onto the developing reel and place it inside a light-tight developing tank.

    • Prepare the chemical solutions (Developer, Blix, Stabilizer) in a water bath heated to the target temperature, typically 38-39°C (100-102°F).[6][7]

  • Pre-Soak (Optional but Recommended):

    • Pour water at the target temperature into the tank. Let it sit for 1 minute to bring the film and tank to the correct temperature.[11]

    • Discard the water.

  • Color Developer:

    • Pour the color developer solution into the tank and start a timer for 3 minutes and 30 seconds.[11]

    • Agitate the tank for the first 10 seconds, and then for 5 seconds every 30 seconds thereafter.

    • After the time has elapsed, pour the developer out.

  • Blix (Bleach-Fix):

    • Pour the Blix solution into the tank and start a timer for 6 to 8 minutes.[6][11]

    • Use the same agitation pattern as the developer step.

    • The Blix removes the metallic silver image, leaving only the dye image.

    • After the time has elapsed, pour the Blix out.

  • Wash:

    • Rinse the film with running water at a similar temperature for 3 minutes to remove all residual chemicals.[11]

  • Stabilizer:

    • Pour the stabilizer solution into the tank. Agitate for 30-60 seconds.[11] This step helps preserve the dyes and promotes even drying.

    • Pour the stabilizer out.

  • Drying:

    • Carefully remove the film from the reel, squeegee off excess water, and hang it to dry in a dust-free environment.

Methodology 2: Colorimetric Detection of Heavy Metal Ions Using Gold Nanoparticles

This protocol provides a general workflow for a label-free colorimetric assay to detect heavy metal ions, such as mercury (Hg²⁺) or lead (Pb²⁺), in an aqueous sample.[12]

  • Preparation of AuNP Solution:

    • Synthesize or procure a colloidal gold nanoparticle solution. The nanoparticles are typically citrate-capped, which provides initial stability and a negative surface charge.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a microplate, add a fixed volume of the AuNP solution (e.g., 100 µL).

    • Prepare a set of standards with known concentrations of the target metal ion and a blank (deionized water).

  • Detection Reaction:

    • Add a small volume of the sample (e.g., 10 µL) to the corresponding tube/well containing the AuNP solution.

    • Gently mix the solution. The presence of specific heavy metal ions will disrupt the electrostatic repulsion between the citrate-capped AuNPs, leading to aggregation.

  • Incubation and Observation:

    • Allow the reaction to proceed for a set time (e.g., 1-10 minutes) at room temperature.

    • Visually observe the color change. The blank and negative samples will remain red, while positive samples will shift towards purple or blue, depending on the analyte concentration.

  • Quantification (Optional):

    • To quantify the results, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

    • The aggregation is typically measured as a ratio of absorbance at two wavelengths (e.g., A650nm / A520nm).

    • Plot the absorbance ratio against the known concentrations of the standards to create a calibration curve for determining the concentration in unknown samples.

cluster_CD2 CD-2 Standard: Image Formation cluster_New New Methods: Analyte Detection cd2_1 Goal: Create a Stable, Physical Image cd2_2 Mechanism: Irreversible Chemical Reaction cd2_1->cd2_2 cd2_3 Output: Insoluble Dye in Solid Matrix cd2_2->cd2_3 new_1 Goal: Detect Presence/Amount of Analyte new_2 Mechanism: Reversible/Dynamic Physical Change (LSPR) new_1->new_2 new_3 Output: Optical Signal from Solution new_2->new_3 Title Fundamental Goal Comparison

Caption: Logical comparison of core objectives.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Toluene Derivatives: Toxicity vs. Cytochrome P450 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relationship between the chemical structure of toluene derivatives and their biological activity is crucial for predicting their efficacy and potential toxicity. This guide provides a comparative analysis of two distinct Quantitative Structure-Activity Relationship (QSAR) models for toluene derivatives, one focusing on their toxicity to the protozoan Tetrahymena pyriformis and the other on their binding affinity to the metabolic enzyme Cytochrome P4502B4 (CYP2B4).

This comparison highlights the different molecular properties that govern these two biological endpoints and showcases how QSAR modeling can be a powerful tool in chemical assessment and drug discovery. The data presented is based on published experimental and computational studies.

Comparative Analysis of QSAR Models

The following table summarizes the key quantitative data from two representative QSAR studies on toluene derivatives, providing a clear comparison of the models developed for toxicity and enzyme binding.

FeatureQSAR Model for Toxicity to Tetrahymena pyriformisQSAR Model for Binding to Cytochrome P4502B4
Biological Activity 50% growth inhibition concentration (pIGC50)Binding free energies (ΔG)
Organism/System Tetrahymena pyriformisCytochrome P4502B4 (CYP2B4) enzyme
QSAR Equation A Bayesian-regularized neural network model was developed, indicating a complex, non-linear relationship. Key descriptors included molecular weight, logP, and specific electronic and topological descriptors. (A specific linear equation is not the final model)ΔG is well-characterized by combinations of molecular volume and various electronic frontier orbital parameters (r = 0.98 and 0.99).[1] For hydroxylation rate: a two-variable expression involving the dipole moment and volume of the solvent-accessible molecular surface (r = 0.98).[1]
Key Molecular Descriptors Molecular weight, LogP (hydrophobicity), various topological and quantum chemical parameters.Molecular volume, Dipole moment, Solvent-accessible molecular surface area, Electronic frontier orbital parameters.[1]
Statistical Significance The model was tested on 20% of the data set and showed robustness and reliability comparable to or better than classical PLS analysis.High correlation coefficients (r = 0.98 and 0.99) were achieved.[1]

Experimental and Computational Methodologies

A detailed understanding of the methodologies employed in developing these QSAR models is essential for their correct interpretation and application.

QSAR Model for Toxicity to Tetrahymena pyriformis

Experimental Protocol: The biological activity data used for this model was the 50% growth inhibition concentration (IGC50) of a large set of substituted benzenes, including toluene derivatives, against the ciliate protozoan Tetrahymena pyriformis. The toxicity tests were conducted under standardized laboratory conditions to ensure data consistency.

Computational Protocol: The QSAR model was developed using a Bayesian-regularized neural network approach. The independent variables (molecular descriptors) were derived solely from the molecular structures of the compounds. The dataset was split into a training set for model development and a test set (20% of the data) for external validation to assess the predictive power of the model. The performance of the neural network model was compared against traditional partial least squares (PLS) analysis.

QSAR Model for Binding to Cytochrome P4502B4

Experimental Protocol: The study involved a series of 10 para-substituted toluene derivatives. The biological data included their binding affinities to cytochrome P4502B4 (CYP2B4) and their rates of hydroxylation catalyzed by the same enzyme. These parameters were determined experimentally using established biochemical assays.

Computational Protocol: Molecular structural and molecular orbital calculations were performed using the AM1 method. This computational approach was used to calculate various molecular descriptors for the 10 para-substituted toluene derivatives. These descriptors were then used to generate QSARs for both the binding affinities and the hydroxylation rates through statistical regression analysis. The resulting QSAR expressions provided insights into the structural and electronic properties of the toluene derivatives that govern their interaction with the CYP2B4 enzyme.[1]

Visualizing QSAR and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a QSAR study and a simplified representation of the cytochrome P450 metabolic pathway.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Interpretation A Chemical Structures C Descriptor Calculation A->C B Biological Activity Data D Data Splitting (Training & Test Sets) B->D C->D E Model Building (e.g., MLR, NN) D->E Training Set F Model Validation (Internal & External) D->F Test Set E->F F->E G Prediction of New Compounds F->G H Mechanistic Interpretation G->H

A general workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

CYP450_Pathway Toluene Toluene Derivative CYP450 Cytochrome P450 (e.g., CYP2B4) Toluene->CYP450 Binding Metabolite Hydroxylated Metabolite CYP450->Metabolite Metabolism (Hydroxylation) Excretion Excretion Metabolite->Excretion

A simplified schematic of the cytochrome P450 metabolic pathway for a toluene derivative.

References

Safety Operating Guide

2-Amino-5-(diethylamino)toluene Monohydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-(diethylamino)toluene Monohydrochloride (CAS No: 2051-79-8). Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Identification and Safety Summary

This compound is a hazardous substance requiring careful handling. It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][2]

Key Hazard and Precautionary Data:

Hazard Classification & StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)
Acute Toxicity (Oral), Category 3 (H301): Toxic if swallowed.[1][2]P264: Wash skin thoroughly after handling.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1][2]
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]P272: Contaminated work clothing should not be allowed out of the workplace.[2]P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]
Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 (H410): Very toxic to aquatic life with long lasting effects.[1][2]P273: Avoid release to the environment.[1][2]P391: Collect spillage.[2]
P280: Wear protective gloves/eye protection/face protection.[1]P363: Wash contaminated clothing before reuse.[2]

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure the following personal protective equipment is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust. If ventilation is inadequate, a suitable particulate respirator should be used.

Safe Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the dispersion of dust.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[2]

Spill Management Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate: Control entry to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spill from spreading or entering drains. This substance should not be released into the environment.[1]

  • Clean-up: Carefully pick up the spilled material without creating dust.[1] Use absorbent materials for solutions. Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: Treat all spill clean-up materials as hazardous waste and dispose of them accordingly.

Step-by-Step Disposal Procedure

The primary method for disposal is through a licensed waste management professional. Do not dispose of this chemical down the drain or in regular trash.

Operational Workflow for Disposal:

G cluster_prep Preparation & Assessment cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start Waste Identified: 2-Amino-5-(diethylamino)toluene Monohydrochloride ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe assess Assess Quantity: Small (Lab Scale) vs. Large (Bulk) ppe->assess container Place in a Designated, Labeled Hazardous Waste Container assess->container spill Spill Occurs assess->spill Accident storage Store container in a secure, designated 'Satellite Accumulation Area' container->storage spill_kit Follow Spill Management Protocol spill->spill_kit spill_kit->container Contain spill waste arrange Arrange for Pickup by a Licensed Waste Disposal Company storage->arrange end Waste Transferred for Proper Disposal arrange->end

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Segregate Waste: Do not mix this chemical with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Contain Waste: Place the solid waste or any contaminated materials into a clearly labeled, sealed, and non-reactive container. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., skull and crossbones, environment).

  • Store Securely: Keep the waste container tightly closed and store it in a designated, secure area, often referred to as a Satellite Accumulation Area, away from incompatible materials.[1][2] The storage area should be cool and shaded.[1]

  • Professional Disposal: The final and most critical step is to entrust the disposal to a licensed waste disposal company.[1] Contact your organization's EHS department to arrange for collection. They will have established procedures and certified vendors to handle the transportation and disposal in accordance with all local, state, and national regulations.[1]

Disposal of Contaminated Packaging

Before disposing of the original container, ensure it is completely empty.[1] The empty, contaminated packaging should be treated as hazardous waste and disposed of through the same channels as the chemical itself. Do not reuse the container for any other purpose.

References

Personal protective equipment for handling 2-Amino-5-(diethylamino)toluene Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 2-Amino-5-(diethylamino)toluene Monohydrochloride (CAS RN: 2051-79-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[1] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[1][2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][2][3]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Signal Word: Danger[1]

Hazard Pictograms:

  • Skull and Crossbones

  • Exclamation Mark

  • Environment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the required PPE.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust. Handle the product only in a closed system or provide appropriate exhaust ventilation.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[4]

Step 2: Handling the Compound

  • Weighing: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent dust dispersion.[1][4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within a certified chemical fume hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[2] Wash hands and face thoroughly after handling.[1]

Step 3: Storage

  • Store in a cool, shaded, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store under an inert gas as the compound is air-sensitive.[2][3]

  • Store in a locked-up area.[1][2]

Emergency Procedures

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE before addressing the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[5]

  • Collect Waste: Place all contaminated materials into a labeled, sealable hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.[5]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth.[1][2]

  • In Case of Skin Contact: Take off all contaminated clothing immediately.[1] Wash off with plenty of water.[1] If skin irritation or a rash occurs, get medical advice/attention.[1][2]

  • In Case of Eye Contact: Rinse with plenty of water.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical advice/attention if you feel unwell.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept closed when not in use.

Disposal Procedure:

  • Disposal must be in accordance with local, state, and federal regulations.[1]

  • Arrange for pickup by a licensed hazardous waste disposal contractor.

  • Avoid release to the environment.[1][2][3]

Below is a diagram illustrating the handling and disposal workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon disp_collect Collect Hazardous Waste handle_react->disp_collect cleanup_store Store Securely cleanup_decon->cleanup_store cleanup_decon->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: Operational and Disposal Workflow for the compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.